Product packaging for Paynantheine(Cat. No.:CAS No. 4697-66-9)

Paynantheine

Katalognummer: B163193
CAS-Nummer: 4697-66-9
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: JGZKIGWXPPFMRG-CYSPOEIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Paynantheine is a prominent indole alkaloid found in the leaves of the tropical plant Mitragyna speciosa (kratom), where it is one of the major alkaloid constituents alongside mitragynine . This compound is part of the corynanthe-type monoterpene indole alkaloid family and is a diastereomer of mitragynine, with a molecular formula of C23H28N2O4 and a molecular weight of 396.48 g/mol . This compound is of significant interest in preclinical research for its complex pharmacological profile and potential as a lead compound for therapeutic development. Its primary research applications include investigating novel treatments for alcohol use disorder (AUD) and exploring non-traditional pain management pathways . Studies indicate that this compound and its analogs can decrease voluntary alcohol consumption in animal models, an effect that appears to be mediated through activity at the delta-opioid receptor (δOR) . Unlike other potent kratom alkaloids that act on the mu-opioid receptor (μOR), this compound displays reduced μOR potency, which is associated with a lower side-effect profile in preclinical models, including an absence of significant rewarding properties or hyperlocomotion at certain doses . Furthermore, research shows that this compound exhibits high binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes . In vivo, its metabolite is believed to act as a 5-HT1A receptor agonist, producing antinociceptive effects independent of the opioid system and suggesting a potential role in mood and pain research . In vitro data also suggests that this compound may inhibit the human carboxylesterase 1 (CES1) enzyme, indicating a potential for drug-drug interaction studies . Researchers value this compound for its unique dual activity on opioid and serotonergic systems and its characteristic as a G-protein-biased ligand with limited β-arrestin recruitment . This compound is provided as a reference standard for research purposes only. All in vitro and in vivo studies should be conducted in compliance with all applicable local, state, and federal laws and regulations. This product is strictly for laboratory use and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O4 B163193 Paynantheine CAS No. 4697-66-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZKIGWXPPFMRG-CYSPOEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904742
Record name Paynantheine
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Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-66-9, 1346-36-7
Record name Paynantheine
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URL https://commonchemistry.cas.org/detail?cas_rn=4697-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Paynantheine
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Record name Paynantheine
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Record name PAYNANTHEINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Paynantheine in Mitragyna speciosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent diastereomer of the principal alkaloid mitragynine, is a significant constituent of the pharmacologically complex plant Mitragyna speciosa (kratom).[1] Its biosynthesis is a focal point for understanding the intricate metabolic network of monoterpene indole alkaloids (MIAs). This technical guide synthesizes the current scientific understanding of the this compound biosynthetic pathway, presenting a detailed overview of its precursors, key enzymatic transformations, and the central role of stereochemistry. While the terminal steps of the pathway remain under active investigation, this document provides a robust framework based on the latest research, incorporating quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic machinery.

The Core Biosynthetic Route: From Primary Metabolites to a Corynanthe Scaffold

The journey to this compound begins with fundamental building blocks from primary metabolism, converging on the universal precursor for most MIAs, strictosidine.

Foundational Precursors

The biosynthesis of the this compound backbone is dependent on two primary precursors:

  • Tryptophan: This aromatic amino acid, a product of the shikimate pathway, undergoes decarboxylation to yield tryptamine, which forms the indole core of the alkaloid.[1]

  • Secologanin: A monoterpenoid derived from the iridoid pathway, which in turn sources its precursors from either the mevalonate (MVA) or the non-mevalonate (MEP) pathway.

Strictosidine: The Gateway to Monoterpene Indole Alkaloids

The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , resulting in the formation of strictosidine . This reaction is a critical juncture, committing carbon flux towards the vast array of MIAs. Following its synthesis, strictosidine β-D-glucosidase (SGD) cleaves the glucose moiety, yielding a highly reactive aglycone intermediate.[2][3]

Formation of the Corynanthe Skeleton

The unstable strictosidine aglycone is the substrate for a series of stereospecific reductions that forge the characteristic corynanthe scaffold. In M. speciosa, this crucial step is governed by medium-chain alcohol dehydrogenases, with MsDCS1 and MsDCS2 being key players.[2][3] The stereochemical outcome of this reduction at the C-20 position is a pivotal determinant of the final alkaloid product. Subsequently, an enol O-methyltransferase, MsEnolMT , catalyzes a vital methylation step.[2][3]

The Divergence to this compound: An Unresolved Trajectory

While the initial stages of the pathway leading to the corynanthe skeleton are well-defined, the precise enzymatic steps that channel intermediates towards this compound are not yet fully elucidated. This compound's status as a diastereomer of mitragynine suggests a branching point from the central mitragynine pathway, likely involving isomerases or other modifying enzymes that alter the stereochemistry at specific carbon centers.[1]

Visualizing the Biosynthetic Network

The following diagram provides a visual representation of the known biosynthetic pathway leading to the corynanthe alkaloid scaffold, the precursor to this compound.

Paynantheine_Biosynthesis Tryptophan Tryptophan TDC Tryptophan Decarboxylase Tryptophan->TDC Secologanin Secologanin STR Strictosidine Synthase Secologanin->STR Tryptamine Tryptamine Tryptamine->STR Strictosidine Strictosidine SGD Strictosidine Glucosidase Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone Reductases Reductases (MsDCS1, MsDCS2) Strictosidine_Aglycone->Reductases Corynanthe_Scaffold Corynanthe Scaffold Methyltransferase Methyltransferase (MsEnolMT) Corynanthe_Scaffold->Methyltransferase Mitragynine Mitragynine This compound This compound TDC->Tryptamine STR->Strictosidine SGD->Strictosidine_Aglycone Reductases->Corynanthe_Scaffold Methyltransferase->Mitragynine Unknown_Enzymes Uncharacterized Enzymatic Steps Methyltransferase->Unknown_Enzymes Unknown_Enzymes->this compound

Caption: The biosynthetic pathway to the corynanthe scaffold, a precursor to this compound.

Quantitative Insights into Alkaloid Accumulation

While specific enzyme kinetic data for the this compound branch is not yet available, studies have quantified the relative abundance of major alkaloids in M. speciosa leaves, highlighting the prominence of this compound.

Table 1: Relative Abundance of Major Alkaloids in Mitragyna speciosa Leaves

Alkaloid Typical Abundance (% of Total Alkaloids)
Mitragynine 12 - 21
This compound ~10 - 15 [4]
Speciogynine 6.6 - 7.3

| 7-hydroxymitragynine | < 2 |

Note: Alkaloid content can vary significantly based on plant genetics, geographical origin, and post-harvest processing.[5][6]

Methodologies for Pathway Elucidation

The dissection of the this compound biosynthetic pathway employs a multi-omics approach, integrating transcriptomics, metabolomics, and enzymatic assays.

Transcriptome Analysis for Gene Discovery
  • Protocol:

    • Total RNA is extracted from various tissues of M. speciosa, with a focus on young leaves where alkaloid biosynthesis is most active.

    • RNA-sequencing (RNA-Seq) is performed to generate a comprehensive transcriptome.

    • Bioinformatic analysis, including sequence homology searches and co-expression analysis with known MIA pathway genes, is used to identify candidate genes encoding biosynthetic enzymes.

Metabolomic Profiling of Alkaloids and Intermediates
  • Protocol:

    • Metabolites are extracted from plant tissues using a solvent system such as methanol.

    • The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[7]

    • Compounds are identified and quantified by comparison to authentic standards. This approach allows for the mapping of alkaloid distribution throughout the plant and the identification of potential biosynthetic intermediates.[2][3]

In Vitro and In Vivo Functional Characterization of Enzymes
  • Protocol:

    • Candidate genes are cloned into expression vectors for heterologous expression in systems like Escherichia coli or Saccharomyces cerevisiae.

    • The recombinant enzymes are purified.

    • In vitro assays are conducted by incubating the purified enzyme with its putative substrate and necessary cofactors. Reaction products are analyzed by LC-MS.

    • In vivo functional characterization can be achieved through techniques such as virus-induced gene silencing (VIGS) in M. speciosa or by reconstituting parts of the pathway in a heterologous host like yeast.

A Logic-Driven Workflow for Discovery

The elucidation of a novel biosynthetic pathway follows a structured and logical progression of experimental investigation.

Pathway_Elucidation_Workflow Tissue_Selection Tissue Selection (M. speciosa leaves) Multiomics Multi-Omics Analysis (Transcriptomics & Metabolomics) Tissue_Selection->Multiomics Hypothesis Hypothesis Generation: Candidate Genes & Intermediates Multiomics->Hypothesis Gene_Cloning Heterologous Expression & Protein Purification Hypothesis->Gene_Cloning Pathway_Validation Pathway Validation Hypothesis->Pathway_Validation Enzyme_Assays In Vitro Enzymatic Assays Gene_Cloning->Enzyme_Assays Enzyme_Assays->Pathway_Validation Engineering Metabolic Engineering (e.g., in Yeast) Pathway_Validation->Engineering

Caption: A logical workflow for the elucidation of a plant-based biosynthetic pathway.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a frontier in plant biochemistry. The identification of the enzymes governing the final stereochemical configurations will be a significant breakthrough, enabling the heterologous production of this compound and its derivatives. This knowledge will not only deepen our understanding of the chemical diversity of M. speciosa but also provide a powerful toolkit for the synthesis of novel therapeutic agents. The current knowledge gap represents a compelling opportunity for future research in this field.[8]

References

Paynantheine: A Technical Guide to its Discovery, Isolation, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a major indole alkaloid isolated from the leaves of Mitragyna speciosa (kratom), represents a significant compound of interest within the scientific community. Though historically overshadowed by mitragynine, its unique pharmacological profile as a competitive opioid antagonist and a serotonin receptor agonist positions it as a key modulator of kratom's overall effects. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical and pharmacological properties. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and structurally elucidated in the early 1990s by a team of Japanese researchers led by Dr. Hiromitsu Takayama.[1] This discovery was part of a larger effort to systematically characterize the complex alkaloid profile of Mitragyna speciosa, a plant with a long history of traditional use in Southeast Asia.[1] As one of the most abundant alkaloids in kratom leaves, typically accounting for 10-15% of the total alkaloid content, its identification was a crucial step in understanding the plant's multifaceted pharmacology.[2]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound have been well-characterized using a variety of spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₃H₂₈N₂O₄[3]
Molecular Weight 396.5 g/mol [3]
CAS Number 4697-66-9[3]
Appearance Crystalline solid[3]
UV λmax 226, 292 nm[3]
HRESIMS [M+H]⁺ m/z 397.2119[4]

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2108.2-
340.53.23, m
553.43.03, m; 2.50, m
619.42.92, m; 2.65, m
7108.9-
8122.07.08, d (7.8)
9157.0-
1099.86.49, d (2.4)
11127.87.01, dd (7.8, 2.4)
12111.46.88, d (7.8)
13137.2-
1429.82.45, m; 1.78, m
1539.32.25, m
16169.5-
17160.77.44, s
1813.01.65, d (6.6)
19123.65.15, m
2054.21.85, m
2158.63.08, m; 2.55, m
9-OCH₃55.83.89, s
16-COOCH₃51.13.71, s
17-OCH₃61.93.66, s
(Data sourced from the supplementary information of Flores-Bocanegra et al., 2020, J. Nat. Prod.)[5]

Experimental Protocols

The isolation of this compound from Mitragyna speciosa leaves involves a multi-step process of extraction, partitioning, and chromatographic purification. The following is a representative protocol synthesized from established methods for kratom alkaloid isolation.

General Laboratory Equipment
  • Soxhlet extractor or large-volume maceration flasks

  • Rotary evaporator

  • Separatory funnels

  • Glass chromatography columns

  • Silica gel 60 (70-230 mesh) for column chromatography

  • Preparative Thin-Layer Chromatography (PTLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard laboratory glassware and reagents

Extraction of Crude Alkaloids
  • Preparation of Plant Material : Air-dry fresh Mitragyna speciosa leaves in the shade and grind them into a fine powder.

  • Defatting : To remove non-polar constituents, perform a preliminary extraction of the dried leaf powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus for 8-12 hours. Discard the solvent.

  • Alkaloid Extraction : The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, for 24-48 hours with continuous agitation (maceration) or in a Soxhlet apparatus.

  • Concentration : The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude alkaloid-rich extract.

Acid-Base Partitioning
  • Acidification : Dissolve the crude extract in a 5% aqueous solution of acetic acid or hydrochloric acid.

  • Washing : Wash the acidic solution with a non-polar solvent like dichloromethane or ethyl acetate to remove neutral and weakly basic impurities. Discard the organic layer.

  • Basification : Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form.

  • Extraction of Free Bases : Extract the basified aqueous solution multiple times with dichloromethane. Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified total alkaloid fraction.

Chromatographic Purification
  • Column Chromatography :

    • Stationary Phase : Silica gel 60.

    • Mobile Phase : A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, with an increasing proportion of ethyl acetate, followed by the addition of a small amount of methanol for more polar alkaloids.

    • Fraction Collection : Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Preparative Thin-Layer Chromatography (PTLC) :

    • Combine fractions containing this compound (as identified by comparison with a reference standard on TLC).

    • Apply the combined fractions to preparative TLC plates and develop with a suitable solvent system (e.g., chloroform:methanol, 95:5).

    • Scrape the band corresponding to this compound and elute the compound from the silica with methanol.

  • Final Purification (Optional) : For obtaining high-purity this compound, High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile that contributes to the overall effects of kratom. It acts as a competitive antagonist at μ- and κ-opioid receptors and as an agonist at serotonin receptors, particularly 5-HT₁A.

Table 3: Receptor Binding Affinities (Ki) of this compound

ReceptorSpeciesKi (nM)ActivityReference(s)
μ-Opioid Receptor (MOR) Human~410Competitive Antagonist[6]
κ-Opioid Receptor (KOR) Human~2600Competitive Antagonist[6]
δ-Opioid Receptor (DOR) Human>10,000Negligible Affinity[6]
5-HT₁A Receptor Human~32Agonist[7]
5-HT₂B Receptor Human~108Agonist[7]

Visualizations

Experimental Workflow

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification start Fresh M. speciosa Leaves dry Drying start->dry grind Grinding to Fine Powder dry->grind defat Defatting (n-Hexane) grind->defat extract Alkaloid Extraction (Methanol) defat->extract concentrate1 Concentration (Rotovap) extract->concentrate1 acidify Acidification (5% Acetic Acid) concentrate1->acidify wash Wash (Dichloromethane) acidify->wash basify Basification (NH4OH) wash->basify extract_base Extraction (Dichloromethane) basify->extract_base concentrate2 Concentration extract_base->concentrate2 column_chrom Silica Gel Column Chromatography concentrate2->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc HPLC (Optional) ptlc->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the isolation and purification of this compound.

Receptor Interaction Pathway

G cluster_opioid Opioid Receptors cluster_serotonin Serotonin Receptors This compound This compound mor μ-Opioid Receptor (MOR) This compound->mor Antagonist kor κ-Opioid Receptor (KOR) This compound->kor Antagonist ht1a 5-HT₁A Receptor This compound->ht1a Agonist ht2b 5-HT₂B Receptor This compound->ht2b Agonist

Caption: this compound's primary receptor interactions.

Conclusion

This compound is a structurally and pharmacologically significant alkaloid of Mitragyna speciosa. Its discovery and subsequent characterization have been pivotal in developing a more nuanced understanding of kratom's bioactivity, moving beyond a singular focus on mitragynine. The protocols outlined in this guide provide a framework for the consistent isolation and purification of this compound, enabling further research into its therapeutic potential. Its dual action as an opioid antagonist and serotonin agonist suggests that it may play a crucial role in modulating the analgesic, euphoric, and addictive properties of kratom, making it a compelling target for future drug development efforts.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Paynantheine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paynantheine is a significant indole alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (commonly known as kratom). As the second most abundant alkaloid in kratom after mitragynine, its unique pharmacological profile warrants detailed investigation for its potential therapeutic applications. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound.

Chemical Structure

This compound is classified as a corynanthe-type monoterpenoid indole alkaloid.[1] Its core structure is a fused indole ring system, a characteristic feature of many kratom alkaloids.[2]

Molecular Formula: C₂₃H₂₈N₂O₄[3]

IUPAC Name: methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[3]

The chemical structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity and its relationship with other kratom alkaloids. It possesses three defined stereocenters, leading to a specific three-dimensional arrangement of its atoms.

Absolute Configuration: The absolute configuration of this compound has been determined as (2S, 3R, 12bS).[3]

This compound is a diastereomer of mitragynine, speciogynine, and speciociliatine. Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and biological activities. The structural differences between these alkaloids arise from the different spatial orientations of substituents at their chiral centers.

stereoisomers cluster_this compound This compound cluster_mitragynine Mitragynine cluster_speciogynine Speciogynine cluster_speciociliatine Speciociliatine This compound This compound (2S, 3R, 12bS) Mitragynine Mitragynine This compound->Mitragynine Diastereomer Speciogynine Speciogynine This compound->Speciogynine Diastereomer Speciociliatine Speciociliatine This compound->Speciociliatine Diastereomer

Caption: Stereochemical Relationship of this compound to other Kratom Alkaloids.

Quantitative Data

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [4]

Position Chemical Shift (δ, ppm)
1 7.73 (bs)
9 6.48 (d, J = 7.7 Hz)
10 7.02 (t, J = 7.9 Hz)
11 6.92 (d, J = 8.0 Hz)
14 5.58 (m)
15 4.98 (m, 2H)
17 7.46 (s)
OCH₃ (at C8) 3.90 (s)
OCH₃ (at C17) 3.75 (s)

| OCH₃ (ester) | 3.73 (s) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [4]

Position Chemical Shift (δ, ppm)
2 104.2
3 57.7
5 53.8
6 29.9
7 107.8
8 160.5
9 99.7
10 121.8
11 111.5
12 117.6
13 133.7
14 40.7
15 139.4
16 115.4
17 169.2
18 51.3
19 39.9
20 23.9
21 61.5
OCH₃ (at C8) 55.3
OCH₃ (at C17) 61.2

| OCH₃ (ester) | 51.3 |

Receptor Binding Affinity

This compound exhibits a distinct pharmacological profile, acting as a competitive antagonist at opioid receptors.[5][6] Its binding affinities (Ki) have been quantified through radioligand binding assays.

Table 3: Opioid Receptor Binding Affinities (Ki) of this compound

Receptor Subtype Species Ki (µM) Reference
µ-Opioid Receptor (MOR) Human 0.41 [5]
µ-Opioid Receptor (MOR) Rodent 0.67 ± 0.08 [5]
κ-Opioid Receptor (KOR) Human 2.6 [5]
κ-Opioid Receptor (KOR) Rodent 0.89 ± 0.3 [5]
δ-Opioid Receptor (DOR) Human >10 [5]

| δ-Opioid Receptor (DOR) | Rodent | 4.3 ± 0.7 |[5][7] |

In addition to its effects on opioid receptors, this compound also interacts with serotonin receptors, with a notable affinity for the 5-HT₁A subtype.[8]

Table 4: Serotonin Receptor Binding Affinities of this compound

Receptor Subtype Ki (nM) Reference
5-HT₁A ~32 [8][9]
5-HT₂B <100 [8]
5-HT₂A ~815 [8]

| 5-HT₇ | ~870 |[8] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the leaves of Mitragyna speciosa. A general protocol involves solvent extraction followed by chromatographic separation.[10][11]

1. Extraction:

  • Dried and powdered kratom leaves are subjected to extraction with an organic solvent, such as ethanol or methanol.[10][12]
  • The crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Chromatographic Separation:

  • The crude extract is subjected to gravity column chromatography on silica gel.[10]
  • A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different alkaloid constituents.[13]
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Fractions rich in this compound are combined and may be subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[11]

Structural Elucidation

The definitive structure of isolated this compound is confirmed through a combination of spectroscopic methods.[14][15]

1. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy is employed to determine the number and types of protons in the molecule and their connectivity.
  • ¹³C NMR spectroscopy is used to identify the number and types of carbon atoms.
  • 2D NMR techniques, such as COSY, HSQC, and HMBC, are utilized to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously.[14]

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is used to determine the binding affinity of this compound for different opioid receptor subtypes.[7][16]

1. Membrane Preparation:

  • Cell lines expressing the specific human or rodent opioid receptor subtype (e.g., MOR, KOR, DOR) are cultured and harvested.
  • The cells are lysed, and the cell membranes are isolated by centrifugation.

2. Binding Reaction:

  • The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of this compound.
  • The reaction is allowed to reach equilibrium.

3. Separation and Detection:

  • The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
  • The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
  • The IC₅₀ value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the binding affinity.

Signaling Pathways and Interactions

This compound's pharmacological effects are a result of its interaction with multiple neurotransmitter systems, primarily the opioid and serotonergic systems.

signaling_pathway cluster_this compound This compound cluster_opioid Opioid System cluster_serotonin Serotonergic System This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Competitive Antagonist KOR κ-Opioid Receptor (KOR) This compound->KOR Competitive Antagonist S1A 5-HT₁A Receptor This compound->S1A High Affinity Binding S2B 5-HT₂B Receptor This compound->S2B Moderate Affinity Binding Analgesia_Mod Modulation of Analgesia MOR->Analgesia_Mod KOR->Analgesia_Mod Mood_Reg Mood Regulation S1A->Mood_Reg Anxiolysis Anxiolysis S1A->Anxiolysis Vascular_Reg Vascular Regulation S2B->Vascular_Reg

Caption: Interaction of this compound with Opioid and Serotonergic Receptors.

This compound acts as a competitive antagonist at the µ- and κ-opioid receptors, meaning it binds to these receptors but does not activate them, thereby blocking the effects of opioid agonists.[6][9] In the serotonergic system, it shows high affinity for the 5-HT₁A receptor, which may contribute to its potential anxiolytic and mood-regulating properties.[8][17] This dual-action profile distinguishes it from other kratom alkaloids like mitragynine and suggests it plays a modulatory role in the overall pharmacology of kratom.[9]

References

Paynantheine's Natural Abundance in Kratom (Mitragyna speciosa): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid in Mitragyna speciosa (kratom), is consistently identified as the second most abundant alkaloid in the plant's leaves, following the principal psychoactive compound, mitragynine. Its significant presence, typically constituting 8-15% of the total alkaloid content, suggests a crucial role in the overall pharmacological profile of kratom.[1] This technical guide provides a comprehensive overview of the natural abundance of this compound across various kratom strains, detailed analytical methodologies for its quantification, and an exploration of its known signaling pathways. The presented data and protocols are intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Natural Abundance of this compound in Mitragyna speciosa

This compound is a diastereomer of mitragynine and a significant component of the alkaloid profile of kratom leaves.[1] While mitragynine can constitute up to 66% of the total alkaloid content, this compound's concentration is also substantial, generally reported to be in the range of 8-10% of the total alkaloid content.[1] However, the concentration of this compound can exhibit variability influenced by factors such as the geographical origin of the plant, genetics, growing conditions, and post-harvest processing methods.

Quantitative Data on this compound Abundance

The following table summarizes the quantitative data on this compound concentrations found in scientific literature. It is important to note that while "strains" are a common marketing tool in the commercial kratom market, scientific evidence for consistent and distinct alkaloid profiles among these strains is still emerging. One study that analyzed several commercial strains found no statistically significant difference in this compound content.[2][3] Conversely, another study noted that a "Red Malay" strain contained a higher percentage of this compound than mitragynine, highlighting the potential for significant variations.[4]

Kratom Sample Type/StrainThis compound Concentration (% of Total Alkaloids)This compound Concentration (w/w)Analytical MethodReference
General Kratom Leaves~8.6%Not specifiedNot specified[5]
General Kratom Leaves~10%Not specifiedNot specified
Commercial Kratom Products (unspecified strains)Not specified0.3% - 12.8%UPLC-MS/MS[6][7]
White Maeng DaNot specifiedNot specified (no significant difference from other strains tested)LC-QTOF-MS[2]
Red Maeng DaNot specifiedNot specified (no significant difference from other strains tested)LC-QTOF-MS[2]
Green BaliNot specifiedNot specified (no significant difference from other strains tested)LC-QTOF-MS[2]
White ThaiNot specifiedNot specified (no significant difference from other strains tested)LC-QTOF-MS[2]
Green Maeng DaNot specifiedNot specified (no significant difference from other strains tested)LC-QTOF-MS[2]
Red BaliNot specifiedNot specified (no significant difference from other strains tested)LC-QTOF-MS[2]
Red MalayHigher than mitragynineNot specifiedNot specified[4]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in kratom samples is crucial for research and quality control. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Detailed Methodology for UPLC-MS/MS Quantification of Kratom Alkaloids

This protocol is a synthesis of methodologies reported in the scientific literature.[6][7]

2.1.1. Sample Preparation

  • Grinding: Dry kratom leaf material to a constant weight and grind into a fine, homogenous powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered kratom sample into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Dilution:

    • Dilute the supernatant with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to bring the alkaloid concentrations within the calibration range of the instrument. A dilution factor of 100 to 1000 is common.

  • Filtration:

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

2.1.2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute the alkaloids, and then returning to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 1 - 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other alkaloids of interest, along with an internal standard, should be optimized. For this compound (C23H30N2O4, [M+H]+ ≈ 399.2), specific transitions would be determined during method development.

2.1.3. Calibration and Quantification

  • Standards: Prepare a series of calibration standards of known concentrations of purified this compound in the same solvent as the diluted samples.

  • Internal Standard: Use an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in kratom) to correct for variations in sample preparation and instrument response.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of this compound

This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Unlike mitragynine, which is a partial agonist at mu-opioid receptors, this compound acts as a competitive antagonist at these receptors.[8] Its effects are also mediated through adrenergic and serotonergic pathways.

Opioid Receptor Antagonism

This compound is a competitive antagonist at both μ (mu)- and κ (kappa)-opioid receptors.[8] This means it binds to these receptors without activating them, thereby blocking the binding of agonists like mitragynine and endogenous opioids. This antagonistic action may modulate the overall effects of kratom, potentially mitigating some of the opioid-like side effects.

Adrenergic and Serotonergic Signaling

This compound interacts with α2-adrenergic receptors and has a high affinity for serotonin 5-HT1A receptors.[9]

  • α2-Adrenergic Receptors: Mitragynine stimulates α2-adrenergic receptors, leading to an inhibition of norepinephrine release.[10] While the specific action of this compound at this receptor is less characterized, its structural similarity to mitragynine suggests a potential interaction.

  • 5-HT1A Receptors: this compound displays high affinity for the 5-HT1A receptor.[9] Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[11] The in vivo effects of this compound at this receptor may be mediated by its metabolite, 9-O-desmethylthis compound.[9]

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Kratom Leaf Material grinding Grinding start->grinding extraction Methanolic Extraction & Sonication grinding->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution centrifugation->dilution filtration Filtration dilution->filtration injection Autosampler Injection filtration->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification via Calibration Curve detection->quantification result This compound Concentration quantification->result

Caption: A generalized workflow for the quantification of this compound in kratom.

This compound's Interaction with Key Receptors

signaling_pathways cluster_opioid Opioid System cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System This compound This compound mu_opioid μ-Opioid Receptor This compound->mu_opioid Antagonist kappa_opioid κ-Opioid Receptor This compound->kappa_opioid Antagonist ht1a 5-HT1A Receptor This compound->ht1a High Affinity alpha2 α2-Adrenergic Receptor This compound->alpha2 Interaction opioid_effect Opioid Agonist Effects (Blocked) mu_opioid->opioid_effect kappa_opioid->opioid_effect ht1a_effect Modulation of Anxiety & Mood ht1a->ht1a_effect alpha2_effect Modulation of Norepinephrine Release alpha2->alpha2_effect

Caption: this compound's interactions with opioid, serotonergic, and adrenergic receptors.

Conclusion

This compound is a key alkaloid in Mitragyna speciosa with a significant natural abundance and a distinct pharmacological profile. While further research is needed to fully elucidate the variations in its concentration across different kratom "strains," the analytical methods for its accurate quantification are well-established. Its role as an opioid receptor antagonist and its interactions with serotonergic and adrenergic systems highlight its importance in the complex pharmacology of kratom. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential and toxicological profile of this intriguing natural product.

References

Pharmacological profile of Paynantheine as a kratom alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Pharmacological Profile of Paynantheine: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a major indole alkaloid found in the leaves of Mitragyna speciosa (kratom), second in abundance only to mitragynine.[1] Unlike its more famous counterpart, this compound exhibits a unique pharmacological profile characterized by competitive antagonism at opioid receptors and modulation of serotonergic pathways.[1][2] This document provides an in-depth technical overview of the pharmacological properties of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and drug development efforts.

Receptor Binding and Functional Activity

This compound's interaction with various neurotransmitter receptors defines its complex pharmacological role. It primarily functions as a competitive antagonist at μ-opioid (MOR) and κ-opioid (KOR) receptors, while displaying notable affinity for several serotonin (5-HT) receptor subtypes.[2][3] This dual activity suggests it may act as a modulator of the overall effects of kratom, potentially balancing the agonistic actions of other alkaloids like mitragynine and 7-hydroxymitragynine.[2]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various receptors. The dissociation constant (Kᵢ) values indicate a higher affinity for serotonergic receptors, particularly 5-HT₁A, compared to opioid receptors.

Receptor SubtypeBinding Affinity (Kᵢ)Species/System
μ-Opioid (MOR)~410 nMHuman
κ-Opioid (KOR)~2.6 µM (2600 nM)Not Specified
δ-Opioid (DOR)>10 µM (No measurable binding)Not Specified
Serotonin 5-HT₁A~32 nMNot Specified
Serotonin 5-HT₂A~815 nMNot Specified
Serotonin 5-HT₂B<100 nMNot Specified
Serotonin 5-HT₇~870 nMNot Specified
Data compiled from sources.[1][2]
Functional Activity Profile

Functional assays confirm this compound's role as an opioid receptor antagonist. In vitro studies show it is a low-potency, competitive antagonist at the human μ-opioid receptor (hMOR).[4] It effectively prevents the agonistic activity of other kratom alkaloids.[3][5] Interestingly, while it binds to serotonin receptors, in vitro functional assays measuring cAMP production (for 5-HT₁A) and inositol phosphate 1 production (for 5-HT₂B) showed no significant functional effects.[4] However, in vivo studies in rats suggest that this compound or its metabolites function as a 5-HT₁A receptor agonist, as its effects were blocked by a selective 5-HT₁A antagonist.[4][6]

In vivo studies in mice further demonstrate its antagonist properties; this compound was shown to block morphine-induced antinociception and hyperlocomotion.[7]

Assay / EffectResultSpecies / Model
G-Protein Activation (BRET) at hMORCompetitive AntagonistIn Vitro (HEK-293 cells)
Morphine-Induced AntinociceptionBlockade of Morphine EffectIn Vivo (Mice)
5-HT₁A Functional Assay (cAMP)No Significant EffectIn Vitro
5-HT₁A Functional Effect (Lower Lip Retraction)Agonist-like activityIn Vivo (Rats)
Data compiled from sources.[4][5]

Pharmacokinetics and Safety Profile

Metabolism and Drug-Drug Interaction Potential

This compound is metabolized by hepatic cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6.[8] In vitro studies using human liver microsomes have demonstrated that this compound can inhibit the activity of several CYP450 isoforms. This raises the potential for drug-drug interactions when co-administered with medications that are substrates for these enzymes.[8][9][10]

CYP450 IsoformInhibition (IC₅₀)Type of Inhibition
CYP2D66.0 µMModerate Inhibition
CYP3A4/5 (Midazolam)Moderate InhibitionNot Specified
Data compiled from sources.[10][11]

In pharmacokinetic studies in rats, orally administered this compound was only quantifiable in plasma for up to 1 hour post-dose, suggesting rapid metabolism or poor absorption.[12]

Toxicology and Safety

The toxicological profile of isolated this compound is not well-established, with no specific LD₅₀ value determined in animal models.[2][8] However, its weaker central nervous system activity compared to mitragynine suggests a lower toxicological burden.[8] A significant finding for safety assessment is its effect on the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval, increasing the risk of cardiac arrhythmias.[13] this compound has been shown to suppress the rapidly delayed rectifier potassium current (Iₖr), which is conducted by hERG channels.[14]

Safety TargetEffect (IC₅₀)Implication
hERG (Iₖr current)0.91 - 2.47 µMPotential for Cardiotoxicity
Data compiled from source.[14]

Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

This protocol is fundamental for determining the binding affinity (Kᵢ) of this compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for a target receptor (e.g., μ-opioid receptor) by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Materials:

    • Cell membranes from a cell line expressing the human receptor of interest (e.g., HEK-293 or CHO cells).[5]

    • High-affinity radiolabeled ligand (e.g., [³H]-naloxone for MOR).[5]

    • Serial dilutions of unlabeled this compound.

    • Assay Buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a 96-well plate.

    • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[5]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[5]

[³⁵S]GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the activation of G-proteins, a primary step in GPCR signaling, to determine antagonist activity.[15][16]

  • Objective: To assess the ability of this compound to inhibit agonist-stimulated G-protein activation at a Gᵢ/ₒ-coupled receptor like the MOR.

  • Materials:

    • Cell membranes expressing the human μ-opioid receptor.[5]

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • A known MOR agonist (e.g., DAMGO).

    • Serial dilutions of this compound.

    • GDP (to ensure G-proteins are in an inactive state).

    • Assay buffer (containing MgCl₂ and NaCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP, the MOR agonist (at its EC₈₀ concentration), and varying concentrations of this compound.[17]

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[17]

    • Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[17]

    • Terminate the reaction by rapid filtration through glass fiber filters.[5]

    • Wash filters with ice-cold assay buffer.

    • Measure the bound [³⁵S]GTPγS using a scintillation counter.

    • The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonistic effect. Data are analyzed to determine an IC₅₀ value.[5]

cAMP Accumulation Assay (for Functional Antagonism)

This assay measures the downstream effect of Gᵢ/ₒ-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[18]

  • Objective: To determine this compound's antagonist activity by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

  • Materials:

    • Live cells expressing the human μ-opioid receptor (e.g., CHO-hMOR).

    • Forskolin (an adenylyl cyclase activator).

    • A known MOR agonist (e.g., DAMGO).

    • Serial dilutions of this compound.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Culture cells to 80-90% confluency and then resuspend them in a stimulation buffer containing a PDE inhibitor.[18]

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.[18]

    • Add a solution containing both forskolin (to stimulate cAMP production) and the MOR agonist at its EC₈₀ concentration (to inhibit cAMP production).

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[19]

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • Data are normalized to controls (forskolin alone vs. forskolin + agonist) and plotted to determine the IC₅₀ of this compound for reversing the agonist's inhibitory effect.[18]

Visualizations

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gαi Gβγ MOR->G_Protein:f0 Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts G_Protein:f0->AC Inhibits This compound This compound (Antagonist) This compound->MOR Blocks Agonist Agonist (e.g., Morphine) Agonist->MOR Activates ATP ATP ATP->AC

Caption: μ-Opioid receptor signaling and the antagonistic action of this compound.

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Test Compound: This compound binding Radioligand Binding Assay start->binding Step 1 affinity Determine Binding Affinity (Ki) binding->affinity functional Functional Assays ([³⁵S]GTPγS or cAMP) affinity->functional Step 2 potency Determine Antagonist Potency (IC₅₀) functional->potency animal Animal Models (e.g., Mouse Tail Flick) potency->animal Step 3 efficacy Assess Blockade of Agonist-Induced Effects animal->efficacy

Caption: Workflow for validating the antagonist activity of this compound.

Metabolism_DDI cluster_liver Hepatic Metabolism This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Metabolized by This compound->CYP2D6 Inhibits CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by This compound->CYP3A4 Inhibits Metabolites Metabolites CYP2D6->Metabolites DDI Potential Drug-Drug Interactions (DDI) CYP2D6->DDI CYP3A4->Metabolites CYP3A4->DDI

Caption: this compound metabolism and potential for drug-drug interactions.

References

Paynantheine's Mechanism of Action at Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid found in Mitragyna speciosa (kratom), contributes to the complex pharmacology of the plant. Unlike the primary psychoactive constituents, mitragynine and 7-hydroxymitragynine, which are agonists at the mu-opioid receptor (MOR), this compound predominantly functions as a competitive antagonist at mu- and kappa-opioid receptors (KOR).[1][2][3] It exhibits weak or negligible interaction with the delta-opioid receptor (DOR) in humans.[1][4] This antagonistic activity modulates the overall effect of kratom, potentially mitigating the opioid-like effects of its agonist alkaloids.[2][5] However, some studies have reported conflicting findings, suggesting partial agonism under certain assay conditions, highlighting the need for further investigation into its functional activity. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at opioid receptors, detailing its binding affinities, functional activities, and the experimental protocols used for their determination.

Quantitative Binding and Functional Data

The interaction of this compound with opioid receptors has been quantified through various in vitro assays. The following table summarizes the key binding affinity (Ki) and functional activity (IC50/EC50) values reported in the literature. It is important to note that values can vary between studies due to different experimental conditions, such as the cell lines and radioligands used.

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)EC50 (nM)Emax (%)ActivityReference
This compound Mu-Opioid (MOR)HumanRadioligand Binding~410Competitive Antagonist[3][4]
Kappa-Opioid (KOR)HumanRadioligand Binding2600 ± 400Competitive Antagonist[4]
Delta-Opioid (DOR)HumanRadioligand Binding>10,000Negligible Binding[4]
Mu-Opioid (MOR)RodentRadioligand Binding670 ± 80[4]
Kappa-Opioid (KOR)RodentRadioligand Binding890 ± 300[4]
Delta-Opioid (DOR)RodentRadioligand Binding4300 ± 700[4]
Mu-Opioid (MOR)HumanBRET G-protein ActivationNo agonist activityAntagonist[4]
Mu-Opioid (MOR)HumanGloSensor cAMPPartial to full agonismAgonist[6]
Naloxone Mu-Opioid (MOR)HumanRadioligand Binding~1.52Competitive Antagonist[3]
Naltrexone Mu-Opioid (MOR)HumanRadioligand Binding~0.56Competitive Antagonist[3]

Experimental Protocols

The characterization of this compound's activity at opioid receptors relies on a suite of established in vitro assays. These protocols are designed to determine the compound's binding affinity and its functional effect on receptor signaling.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[3]

Objective: To quantify the affinity of this compound for opioid receptors.

Methodology:

  • Preparation of Cell Membranes: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) that are engineered to express high levels of the human opioid receptor subtype of interest (mu, kappa, or delta).

  • Competitive Binding Incubation: A fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69593 for KOR, or [³H]-DADLE for DOR) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[4]

  • Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with Opioid Receptors) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DAMGO) Radioligand->Incubation This compound Unlabeled this compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, a critical early step in the signaling cascade of G-protein coupled receptors (GPCRs) like the opioid receptors.[3]

Objective: To assess the ability of this compound to modulate agonist-stimulated G-protein activation at opioid receptors.

Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor of interest are used.

  • Assay Cocktail: The membranes are incubated in an assay buffer containing [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and a known opioid receptor agonist (e.g., DAMGO for MOR). Increasing concentrations of this compound are added to test its antagonistic effect.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the G-protein-bound [³⁵S]GTPγS.

  • Washing and Quantification: The filters are washed to remove unbound [³⁵S]GTPγS, and the retained radioactivity is measured by scintillation counting.

  • Data Analysis: The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonistic activity. The IC50 for this inhibition can be determined.

GTP_gamma_S_Assay_Workflow cluster_components Components cluster_reaction Reaction cluster_detection Detection & Analysis Membranes Receptor Membranes Incubate Incubate Membranes->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate Agonist Opioid Agonist (e.g., DAMGO) Agonist->Incubate This compound This compound (Test Compound) This compound->Incubate Filter Filter Incubate->Filter Count Scintillation Count Filter->Count Analyze Determine IC50 Count->Analyze

Workflow for a [³⁵S]GTPγS functional assay.
cAMP Accumulation Assay

Mu-opioid receptors are typically coupled to the inhibitory G-protein, Gαi. Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To measure the functional effect of this compound on the inhibition of cAMP production.

Methodology:

  • Cell Culture: Whole cells expressing the opioid receptor are used.

  • Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.

  • Agonist and Antagonist Treatment: The cells are then treated with an opioid agonist in the presence or absence of this compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, often using competitive immunoassays (e.g., HTRF or ELISA) or reporter gene assays (e.g., GloSensor).

  • Data Analysis: An agonist will cause a dose-dependent decrease in cAMP levels. An antagonist like this compound is expected to block this agonist-induced decrease. Conversely, if this compound were an agonist, it would directly inhibit cAMP accumulation.

Signaling Pathways at Opioid Receptors

Opioid receptors, as members of the GPCR family, transduce extracellular signals into intracellular responses through two main pathways: the canonical G-protein signaling pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of the associated inhibitory G-protein (Gαi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can modulate various ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effects of opioids.

β-Arrestin Signaling Pathway

Following prolonged or high-intensity agonist stimulation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of signaling, and can mediate receptor internalization (endocytosis). The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[7][8][9]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway OpioidReceptor Opioid Receptor (MOR, KOR, DOR) G_protein Gi/o Protein OpioidReceptor->G_protein Activates GRK GRK OpioidReceptor->GRK Activates Agonist Opioid Agonist Agonist->OpioidReceptor Binds AC Adenylyl Cyclase G_protein->AC Inhibits (α) IonChannels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->IonChannels Modulates (βγ) cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruits Desensitization Desensitization & Internalization Beta_Arrestin->Desensitization SideEffects Side Effects (e.g., Tolerance) Beta_Arrestin->SideEffects

Canonical signaling pathways of Gi-coupled opioid receptors.

Mechanism of Action of this compound

The primary mechanism of action attributed to this compound at opioid receptors is competitive antagonism .[1][3]

A competitive antagonist binds to the same site on the receptor as the endogenous agonist (the orthosteric site) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and eliciting a response. This effect is surmountable, meaning that if the concentration of the agonist is increased sufficiently, it can outcompete the antagonist and restore the maximal response.

In the context of kratom, this compound's antagonism at mu- and kappa-opioid receptors means it can compete with agonist alkaloids like mitragynine and 7-hydroxymitragynine.[1][3] This may contribute to the overall pharmacological profile of kratom, potentially reducing the ceiling effect and the abuse liability compared to pure opioid agonists.[1]

This compound as a competitive antagonist at the opioid receptor.
Conflicting Reports on Functional Activity

It is crucial to acknowledge the conflicting data regarding this compound's functional activity. While most studies using G-protein activation assays (like GTPγS or BRET) classify it as an antagonist[4], at least one study using a cAMP-based assay (GloSensor) reported partial to full agonism.[6]

This discrepancy could arise from several factors:

  • Assay-dependent effects: The specific signaling pathway being measured (direct G-protein activation vs. downstream cAMP accumulation) can influence the observed functional outcome.

  • Cellular context: The specific cell line used, including the receptor expression levels and the complement of intracellular signaling proteins, can lead to different results.

  • Biased agonism: Although less explored for this compound compared to other kratom alkaloids, the possibility of biased signaling, where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin), cannot be entirely ruled out and warrants further investigation.

Conclusion and Future Directions

Current evidence strongly indicates that this compound's primary mechanism of action at opioid receptors is competitive antagonism at the mu and kappa subtypes, with negligible activity at the delta subtype in humans. This positions this compound as a key modulator of the overall pharmacological effects of kratom, likely by attenuating the agonist activity of other co-occurring alkaloids.

For researchers and drug development professionals, this compound represents an interesting chemical scaffold. Future research should focus on:

  • Resolving conflicting functional data: A systematic comparison of this compound's activity across multiple functional assays (G-protein activation, β-arrestin recruitment, cAMP modulation) in the same cell system is needed to provide a definitive functional profile.

  • Investigating biased agonism: Studies should explicitly test for G-protein or β-arrestin bias to understand the full spectrum of its signaling capabilities.

  • In vivo characterization: Further in vivo studies are necessary to confirm that the in vitro antagonistic activity translates to a modulatory, non-opioid-like effect in complex biological systems. For example, studies have shown that this compound can block morphine-induced antinociception and hyperlocomotion in animal models.[10]

A thorough understanding of this compound's nuanced interactions with opioid receptors is essential for elucidating the complete pharmacological picture of kratom and for exploring the therapeutic potential of its individual alkaloids.

References

The Role of Paynantheine in the Overall Pharmacology of Kratom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a major secondary alkaloid in Mitragyna speciosa (kratom), presents a complex pharmacological profile that distinguishes it from the plant's primary psychoactive constituents, mitragynine and 7-hydroxymitragynine. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's contribution to the overall pharmacological effects of kratom. It consolidates quantitative data on its receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed summaries of experimental methodologies are provided to facilitate reproducibility and further investigation. Through a synthesis of available data, this document elucidates this compound's role as a modulator of opioid and serotonergic systems, highlighting its potential to influence the therapeutic and toxicological profile of kratom.

Introduction

Mitragyna speciosa, commonly known as kratom, is a tropical tree native to Southeast Asia, where its leaves have been used for centuries for their stimulant and analgesic properties. The complex pharmacological effects of kratom are attributed to a diverse array of more than 40 identified alkaloids. While research has predominantly focused on the potent opioid agonist activities of mitragynine and its metabolite, 7-hydroxymitragynine, the significant presence of other alkaloids, such as this compound, suggests a more intricate mechanism of action for the whole plant extract.

This compound is one of the most abundant of these "minor" alkaloids.[1] Unlike its more famous counterparts, this compound exhibits a distinct receptor interaction profile, functioning primarily as a competitive antagonist at opioid receptors while demonstrating activity at serotonergic receptors.[2][3][4] This dual pharmacology positions this compound as a potential key modulator of kratom's overall effects, possibly influencing its safety profile and therapeutic window. This guide aims to provide a comprehensive technical overview of the pharmacology of this compound, with a focus on quantitative data and experimental methodologies to inform future research and drug development efforts.

Receptor Binding and Functional Activity

This compound's interaction with various neurotransmitter systems has been characterized through in vitro binding and functional assays. The following sections and tables summarize the key findings at opioid and serotonin receptors.

Opioid Receptor Interactions

This compound demonstrates a unique profile at opioid receptors, acting as a competitive antagonist, which contrasts with the agonist activity of mitragynine and 7-hydroxymitragynine.[2][3] This antagonistic action may contribute to a "ceiling effect" or a modulation of the primary opioid-driven effects of kratom.

Table 1: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeSpeciesKi (μM)Reference
Mu (μ)Human0.41 ± 0.2[5]
Mu (μ)Rodent0.67 ± 0.08[5]
Kappa (κ)Human2.6 ± 0.4[5][6]
Kappa (κ)Rodent0.89 ± 0.3[5][6]
Delta (δ)Human> 10[2][6]
Delta (δ)Rodent4.3 ± 0.7[6]

Table 2: Opioid Receptor Functional Activity of this compound

Receptor SubtypeSpeciesAssay TypeActivityEmax (%)IC50 (μM)Reference
Mu (μ)HumanBRETAntagonistN/A-[5][7]
Mu (μ)RodentBRETNo Agonist or Antagonist ActivityN/A-[5][7]
Kappa (κ)HumanBRETWeak Antagonist--[8]
Delta (δ)HumanBRETWeak Antagonist--[8]

N/A: Not Applicable

Serotonin Receptor Interactions

This compound exhibits significant affinity and functional activity at several serotonin (5-HT) receptors, suggesting a role in modulating mood and other physiological processes.[1][9]

Table 3: Serotonin Receptor Binding Affinities of this compound

Receptor SubtypeSpeciesKi (nM)Reference
5-HT1AHuman32[1][7]
5-HT2AHuman815[9][10]
5-HT2BHuman< 100[9][11]
5-HT7Human870[9][10]

Table 4: Serotonin Receptor Functional Activity of this compound

Receptor SubtypeSpeciesAssay TypeActivityReference
5-HT1ARat (in vivo)Lower Lip RetractionAgonist[11][12]
5-HT2BIn vitro-No Agonist Activity[11]

Note: In vitro functional assays suggest that the in vivo 5-HT1A agonistic effects may be due to its metabolite, 9-O-desmethylthis compound.[11]

Other Receptor and Ion Channel Interactions

Emerging evidence suggests that this compound may interact with other targets, contributing to a broader pharmacological profile.

Table 5: Cardiac Ion Channel Activity of this compound

ChannelSpeciesAssay TypeEffectIC50 (μM)Reference
hERG (IKr)Human (hiPSC-CMs)Whole-cell patch-clampSuppression2.47[13][14]

hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes

Experimental Protocols

A detailed understanding of the methodologies employed in the characterization of this compound is crucial for the interpretation of data and the design of future studies.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for specific receptor subtypes.

  • General Protocol:

    • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., HEK-293 cells) are prepared.[12]

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.[7][15]

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

  • Objective: To determine the functional activity (agonist or antagonist) of this compound at G-protein coupled receptors.

  • General Protocol:

    • Cell Culture: Cells (e.g., HEK-293) are co-transfected with a receptor fused to a Renilla luciferase (Rluc) and a G-protein subunit fused to a yellow fluorescent protein (YFP).[5][7]

    • Assay Initiation: The luciferase substrate (e.g., coelenterazine) is added to the cells.

    • Ligand Addition: this compound (for agonist testing) or this compound in the presence of a known agonist (for antagonist testing) is added.

    • BRET Measurement: The ratio of YFP emission to Rluc emission is measured. An increase in the BRET signal indicates receptor activation and G-protein coupling.

    • Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

  • Objective: To assess the effect of this compound on the function of ion channels, such as the hERG potassium channel.

  • General Protocol:

    • Cell Preparation: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cell lines expressing the channel of interest are used.[13]

    • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell interior (whole-cell configuration).[2][16]

    • Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the ionic currents flowing across the membrane are recorded in response to voltage steps.

    • Drug Application: this compound is applied to the cell at various concentrations.

    • Data Analysis: The effect of this compound on the current amplitude and kinetics is measured to determine the IC50 for channel block.

In Vivo Assays
  • Objective: To evaluate the analgesic effects of this compound.

  • General Protocol:

    • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).[1][4]

    • Animal Model: Typically mice or rats are used.[4]

    • Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[1] A cut-off time is used to prevent tissue damage.

    • Drug Administration: this compound is administered (e.g., intraperitoneally, i.p.) at various doses prior to testing.

    • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated based on the increase in latency time compared to baseline.

  • Objective: To assess the rewarding or aversive properties of this compound.

  • General Protocol:

    • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

    • Animal Model: Mice or rats.

    • Phases:

      • Pre-conditioning: The animal is allowed to freely explore both chambers to determine any initial preference.

      • Conditioning: The animal is confined to one chamber after receiving this compound and to the other chamber after receiving vehicle on alternate days.[9]

      • Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each chamber is recorded.

    • Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.

Pharmacokinetics

The pharmacokinetic profile of this compound influences its concentration at target receptors and thus its overall pharmacological impact.

Table 6: Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueSpeciesReference
Cmax/Dose (kg*ng/mL/mg)11.6 ± 2.8-[10]
Tmax (h)0.2 ± 0.1-[10]
Oral Bioavailability (%)5.9-[10]

Note: The low oral bioavailability suggests that this compound's contribution to the effects of orally consumed kratom may be limited, although its metabolites could play a role.[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to this compound pharmacology.

Paynantheine_Opioid_Interaction This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Antagonist This compound->MOR KOR Kappa-Opioid Receptor (KOR) This compound->KOR Antagonist DOR Delta-Opioid Receptor (DOR) This compound->DOR Weak/Negligible Binding G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Cellular_Response Opioid-Mediated Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Modulation Mitragynine Mitragynine / 7-OH-Mitragynine Mitragynine->MOR Agonist

Caption: this compound's antagonistic action at opioid receptors.

Serotonin_Receptor_Signaling This compound This compound Metabolite 9-O-desmethylthis compound This compound->Metabolite Metabolism HT1A 5-HT1A Receptor Metabolite->HT1A Agonist G_Protein Gi/o Protein HT1A->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Cellular_Response Serotonergic Cellular Response (e.g., Mood Regulation) cAMP->Cellular_Response Modulation

Caption: Proposed serotonergic signaling pathway of this compound's metabolite.

Experimental_Workflow_In_Vitro cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value Functional_Assay BRET / GTPγS Assay Activity_Type Agonist / Antagonist Profile Functional_Assay->Activity_Type This compound This compound This compound->Binding_Assay This compound->Functional_Assay

Caption: General workflow for in vitro characterization of this compound.

Discussion and Future Directions

This compound's pharmacological profile as an opioid antagonist and a modulator of the serotonergic system suggests it plays a significant role in the overall effects of kratom. Its antagonism at mu- and kappa-opioid receptors may serve to mitigate some of the dose-limiting side effects of the primary opioid agonists in kratom, such as respiratory depression and the development of tolerance and dependence. However, in vivo studies have shown that this compound does not robustly block morphine-induced antinociception or reward, indicating a complex interplay of alkaloids in the context of the whole plant.[17]

The activity of this compound at serotonin receptors, particularly the agonism of its metabolite at 5-HT1A receptors, may contribute to the reported mood-enhancing effects of kratom.[11] This serotonergic activity warrants further investigation, as it could have therapeutic implications for conditions such as anxiety and depression.

Several knowledge gaps remain in our understanding of this compound. The in vivo functional consequences of its interactions with various receptors are not fully elucidated. The metabolism of this compound and the pharmacological activity of its other metabolites require more detailed characterization.[18] Furthermore, the potential for drug-drug interactions involving this compound, particularly through its effects on cytochrome P450 enzymes, needs to be systematically evaluated.[18]

Future research should focus on:

  • Comprehensive in vivo studies to delineate the behavioral effects of isolated this compound.

  • Detailed investigation of the pharmacology of this compound's metabolites.

  • Elucidation of the complete receptor and ion channel interaction profile of this compound.

  • Clinical studies to understand the contribution of this compound to the effects of kratom in humans.

Conclusion

This compound is a pharmacologically active alkaloid that likely plays a crucial modulatory role in the overall effects of kratom. Its antagonistic activity at opioid receptors and its influence on the serotonergic system distinguish it from mitragynine and 7-hydroxymitragynine. A thorough understanding of this compound's pharmacology is essential for a complete picture of kratom's therapeutic potential and safety profile. The data and methodologies presented in this guide provide a foundation for researchers, scientists, and drug development professionals to further explore the intricate contributions of this important kratom constituent.

References

Investigating the Ethnobotanical Uses of Paynantheine-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid found in Mitragyna speciosa (commonly known as kratom), presents a compelling profile for further pharmacological investigation. Traditionally, plants containing this compound, primarily M. speciosa, have been utilized in Southeast Asia for their stimulant and analgesic properties, as well as for mitigating opioid withdrawal symptoms. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside detailed experimental protocols for the isolation, purification, and pharmacological characterization of this compound. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to explore the therapeutic potential of this unique alkaloid.

Introduction

Mitragyna speciosa (Korth.) Havil., a member of the Rubiaceae family, is a tropical evergreen tree native to Southeast Asia.[1] Its leaves, commonly referred to as kratom, have a long history of traditional use in countries such as Thailand, Malaysia, and Indonesia.[2][3] The ethnobotanical applications of kratom are diverse, ranging from its use as a stimulant to increase work productivity to its role as a traditional remedy for various ailments, including pain, fever, and diarrhea.[3][4] Of particular interest to the scientific community is its traditional use as a substitute for opium and to manage opioid withdrawal.[5][6]

The pharmacological effects of M. speciosa are attributed to its complex alkaloid profile, with over 40 structurally related alkaloids identified.[5] While mitragynine is the most abundant alkaloid, this compound is a significant constituent, often accounting for a substantial portion of the total alkaloid content.[7] Pharmacologically, this compound exhibits a unique mechanism of action, acting as a competitive antagonist at μ-opioid receptors (MOR) and demonstrating affinity for serotonin receptors.[3] This profile suggests that this compound may modulate the overall effects of kratom and contribute to its therapeutic properties, potentially with a lower risk of the adverse effects associated with typical opioid agonists.

This guide will delve into the traditional uses of this compound-containing plants, present quantitative data on their ethnobotanical applications, and provide detailed methodologies for investigating the pharmacological properties of this compound.

Ethnobotanical Uses of Mitragyna speciosa

The traditional use of Mitragyna speciosa is deeply rooted in the cultural and medicinal practices of Southeast Asia. The leaves are typically consumed by chewing fresh leaves, brewing them into a tea, or as a dried powder.[8]

Table 1: Quantitative Ethnobotanical Uses of Mitragyna speciosa

Traditional UsePlant Part UsedPreparation MethodTypical Dosage (Dried Leaf)Geographic RegionReference(s)
Pain Relief LeavesChewing fresh leaves, tea/decoction, powdered1-5 grams (stimulant effects), 5-15 grams (opioid-like effects)Southeast Asia[8][9]
Opioid Withdrawal LeavesTea/decoction, powderedModerate to high doses (≥ 3 doses/day)Southeast Asia[6][9][10]
Stimulant/Fatigue LeavesChewing fresh leavesLow doses (1-5 grams)Southeast Asia[4][9]
Fever LeavesDecoctionNot specifiedSoutheast Asia[3]
Diarrhea LeavesDecoctionNot specifiedSoutheast Asia[3]

Experimental Protocols

Isolation and Purification of this compound from Mitragyna speciosa Leaves

This protocol outlines a general procedure for the extraction and purification of this compound from dried M. speciosa leaf material. Optimization may be required based on the specific plant material and available equipment.

Workflow for this compound Isolation and Purification

Start Dried & Powdered M. speciosa Leaves Extraction Methanol Extraction (Soxhlet or Maceration) Start->Extraction Defatting (Hexane) AcidBase Acid-Base Partitioning (HCl and NH4OH) Extraction->AcidBase Crude Extract Chromatography Column Chromatography (Silica Gel) AcidBase->Chromatography Crude Alkaloid Fraction Purification Preparative TLC/HPLC Chromatography->Purification This compound-rich Fractions Final Pure this compound Purification->Final Characterization (NMR, MS)

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation:

    • Obtain dried leaves of Mitragyna speciosa.

    • Grind the leaves into a fine powder using a blender or mill.

  • Defatting:

    • Extract the powdered leaf material with n-hexane using a Soxhlet apparatus for 6-8 hours to remove nonpolar compounds.

    • Discard the hexane extract and air-dry the defatted plant material.

  • Alkaloid Extraction:

    • Extract the defatted powder with methanol using a Soxhlet apparatus for 12-24 hours.

    • Alternatively, perform maceration by soaking the powder in methanol for 3-5 days with occasional shaking.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 M hydrochloric acid (HCl).

    • Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide (NH₄OH).

    • Extract the liberated alkaloids with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

  • Column Chromatography:

    • Pack a glass column with silica gel (70-230 mesh) slurried in the initial mobile phase.

    • Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A common starting ratio is 9:1 (n-hexane:ethyl acetate), progressing to 1:1 or higher concentrations of ethyl acetate. The addition of a small percentage of ammonia to the mobile phase can improve the separation of alkaloids.[11]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate:ammonia) and visualize under UV light.

    • Combine fractions containing this compound based on TLC analysis.

  • Final Purification (Optional):

    • For higher purity, subject the this compound-rich fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC).[12]

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Pharmacological Assays

This assay determines the ability of this compound to antagonize the activation of the MOR by a known agonist, such as DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

Workflow for MOR Antagonist Assay

Start Cells Expressing MOR Incubate_Antagonist Incubate with this compound (Test Compound) Start->Incubate_Antagonist Incubate_Agonist Add MOR Agonist (e.g., DAMGO) Incubate_Antagonist->Incubate_Agonist Incubate_Reporter Add Reporter (e.g., [35S]GTPγS or cAMP detection kit) Incubate_Agonist->Incubate_Reporter Measure Measure Signal (Scintillation or Luminescence) Incubate_Reporter->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze End Antagonist Potency Analyze->End

Caption: Workflow for determining the antagonist activity of this compound at the mu-opioid receptor.

Methodology ([³⁵S]GTPγS Binding Assay):

  • Cell Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add varying concentrations of this compound.

    • Add a fixed, sub-maximal concentration of the MOR agonist DAMGO (e.g., its EC₈₀ concentration).[13]

    • Add the cell membrane preparation (10-20 µg of protein per well).

    • Add GDP to a final concentration of 10 µM.

    • Pre-incubate at 30°C for 15 minutes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of [³⁵S]GTPγS stimulated by DAMGO (IC₅₀).

This assay measures the functional activity of this compound at the 5-HT₁ₐ receptor, which is typically coupled to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Signaling Pathway of 5-HT₁ₐ Receptor Activation

This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Reduced activation Response Cellular Response PKA->Response Altered phosphorylation

Caption: Simplified signaling pathway of the 5-HT₁ₐ receptor.

Methodology (cAMP Assay):

  • Cell Culture:

    • Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well or 384-well plate and incubate overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit or AlphaScreen cAMP assay).[14][15]

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

This assay evaluates the potential toxicity of this compound on human liver cells.

Methodology (MTT Assay on HepG2 Cells):

  • Cell Culture:

    • Culture human hepatoma (HepG2) cells in appropriate media and conditions.

  • Assay Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound, as a significant alkaloid in Mitragyna speciosa, warrants in-depth investigation due to its unique pharmacological profile and the extensive traditional use of the plant for pain management and opioid withdrawal. The ethnobotanical data provides a strong foundation for its potential therapeutic applications. The experimental protocols detailed in this guide offer a systematic approach for researchers to isolate, purify, and pharmacologically characterize this compound. Through rigorous scientific evaluation, the full therapeutic potential of this fascinating natural product can be elucidated, potentially leading to the development of novel and safer therapeutic agents.

References

Preliminary In Vitro Studies on Paynantheine's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paynantheine, a prominent indole alkaloid found in the leaves of Mitragyna speciosa (kratom), is emerging as a molecule of significant pharmacological interest. Unlike its more famous counterpart, mitragynine, which acts as a partial agonist at opioid receptors, preliminary in vitro studies have characterized this compound as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors.[1][2][3] Furthermore, it demonstrates a notable affinity for serotonin receptors, specifically acting as an agonist at the 5-HT1A subtype.[4][5] Emerging research also points to its potential in oncology, with demonstrated cytotoxicity against certain cancer cell lines and an ability to reverse multidrug resistance.[6] This technical guide provides a comprehensive overview of the current in vitro bioactivity data for this compound, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and development.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro studies on this compound's bioactivity.

Table 1: Opioid and Serotonin Receptor Binding Affinity

Target ReceptorLigandSpeciesBinding Affinity (Ki)Receptor ActivityReference(s)
μ-Opioid Receptor (MOR)This compoundHuman~410 nMCompetitive Antagonist[3][7]
κ-Opioid Receptor (KOR)This compoundHuman~2.6 µMCompetitive Antagonist[3][7]
δ-Opioid Receptor (DOR)This compoundHuman>10 µM (negligible binding)-[1][3]
5-HT1A ReceptorThis compoundNot Specified~32 nMAgonist[5][8]
μ-Opioid Receptor (MOR)NaloxoneHuman~1.52 nMCompetitive Antagonist[1]
μ-Opioid Receptor (MOR)NaltrexoneHuman~0.56 nMCompetitive Antagonist[1]

Table 2: In Vitro Cytotoxicity Data

Cell LineCompoundIC50 ValueObservationsReference(s)
HepG2 (Human Hepatoma)This compoundWeakly cytotoxic-[9]
HL-7702 (Normal Human Liver)This compoundWeakly cytotoxic-[9]
Nasopharyngeal Carcinoma (HK-1, C666-1)This compound>32 µM (single agent)Weak to moderate inhibition. Sensitizes cells to cisplatin.[10]
EPG85.257RDB (Gastric Cancer)This compoundNot specifiedShowed greater cytotoxicity than morphine.[6][6]
MCF7MX (Breast Cancer)This compoundNot specifiedShowed greater cytotoxicity than morphine.[6][6]

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the bioactivity of this compound.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for opioid receptors.

  • Materials:

    • Cell membranes prepared from cells expressing the human μ-, κ-, or δ-opioid receptor (e.g., HEK-293 or CHO cells).

    • A high-affinity radiolabeled opioid receptor antagonist (e.g., [³H]-diprenorphine or [³H]-naloxone).

    • Increasing concentrations of unlabeled this compound.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.

    • Allow the binding reaction to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins, a key step in the signaling of G-protein coupled receptors (GPCRs) like the opioid and 5-HT1A receptors.

  • Objective: To assess the ability of this compound to modulate agonist-stimulated G-protein activation at the target receptor.

  • Materials:

    • Cell membranes from cells expressing the human opioid or 5-HT1A receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • A known receptor agonist (e.g., DAMGO for MOR, U50,488 for KOR, or 8-OH-DPAT for 5-HT1A).

    • Increasing concentrations of this compound.

    • GDP.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the cell membranes with a known concentration of an agonist and varying concentrations of this compound in the presence of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonistic effect. Conversely, an increase in binding would indicate agonistic activity. The IC50 (for antagonists) or EC50 (for agonists) can be determined.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Target cancer cell lines (e.g., HepG2, HK-1).

    • This compound stock solution.

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Assay for Reversal of Multidrug Resistance (MDR)

This type of assay evaluates the ability of a compound to restore the sensitivity of drug-resistant cancer cells to chemotherapeutic agents.

  • Objective: To determine if this compound can reverse P-glycoprotein-mediated multidrug resistance.

  • Materials:

    • A pair of cancer cell lines: a drug-sensitive parental line (e.g., L5178Y) and its multidrug-resistant counterpart overexpressing P-glycoprotein (e.g., L5178Y/MDR).

    • A standard chemotherapeutic agent that is a P-glycoprotein substrate (e.g., doxorubicin).

    • This compound.

    • Materials for a cytotoxicity assay (e.g., MTT assay).

  • Procedure:

    • Determine the IC50 of the chemotherapeutic agent (e.g., doxorubicin) alone in both the sensitive and resistant cell lines using a standard cytotoxicity assay.

    • Treat the resistant cell line with the chemotherapeutic agent in combination with various non-toxic concentrations of this compound.

    • Perform a cytotoxicity assay to determine the IC50 of the chemotherapeutic agent in the presence of this compound.

    • A significant decrease in the IC50 of the chemotherapeutic agent in the resistant cell line in the presence of this compound indicates a reversal of multidrug resistance.

    • The combination index (CI) can be calculated using the Chou and Talalay method to determine if the interaction is synergistic, additive, or antagonistic.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Opioid Agonist Signaling cluster_1 This compound's Antagonistic Action Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Decreases This compound This compound This compound->MOR Blocks Agonist Binding

Caption: μ-Opioid Receptor Signaling and this compound's Antagonism.

G start Start cell_culture Prepare Cell Membranes Expressing Opioid Receptors start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay incubation Incubate Membranes with Radioligand & this compound binding_assay->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration scintillation Measure Radioactivity filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis end End data_analysis->end G cluster_0 5-HT1A Receptor Agonist Signaling Paynantheine_agonist This compound FiveHT1A_R 5-HT1A Receptor Paynantheine_agonist->FiveHT1A_R Binds & Activates G_protein_5HT Gαi/o Protein FiveHT1A_R->G_protein_5HT Activates Adenylyl_Cyclase_5HT Adenylyl Cyclase G_protein_5HT->Adenylyl_Cyclase_5HT Inhibits K_channel Potassium Channels G_protein_5HT->K_channel Opens K+ Channels Ca_channel Calcium Channels G_protein_5HT->Ca_channel Closes Ca2+ Channels cAMP_5HT cAMP Production Adenylyl_Cyclase_5HT->cAMP_5HT Decreases G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Add Solubilization Solution incubate_2_4h->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Paynantheine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paynantheine, a prominent indole alkaloid found in the leaves of Mitragyna speciosa (kratom), presents a compelling profile as a potential therapeutic lead compound.[1][2][3] Unlike the primary psychoactive constituents of kratom, mitragynine and 7-hydroxymitragynine, which are opioid receptor agonists, this compound exhibits a unique pharmacology characterized by competitive antagonism at μ- and κ-opioid receptors and activity at serotonin 5-HT1A receptors.[1][3][4] This distinct mechanism of action suggests that this compound may modulate the overall effects of kratom, potentially mitigating the risk of opioid overstimulation while contributing to mood regulation.[1] Its favorable preliminary safety profile, with lower toxicity risk compared to other major kratom alkaloids, further enhances its therapeutic interest.[5][6] This technical guide provides an in-depth analysis of this compound's pharmacological properties, summarizing quantitative data, detailing key experimental protocols, and visualizing its signaling pathways to support further research and drug development efforts.

Pharmacological Profile

This compound is one of the most abundant minor alkaloids in Mitragyna speciosa, constituting approximately 10-15% of the total alkaloid content.[1][4] Its chemical structure and properties are well-characterized.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₈N₂O₄[1]
Molecular Weight396.5 g/mol [1]
IUPAC Namemethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[1]
PubChem CID3037629[1]
CAS Number4697-66-9[1]
ClassIndole alkaloid (corynanthe-type)[1][7]
Receptor Binding Affinity

This compound's interaction with various receptors has been quantified through radioligand binding assays, revealing a distinct affinity profile.

Table 2: this compound Receptor Binding Affinities (Ki)

ReceptorSpeciesKi (μM)Reference
μ-Opioid Receptor (MOR)Human~0.41[1]
κ-Opioid Receptor (KOR)Human~2.6[1]
δ-Opioid Receptor (DOR)Human>10 (no measurable binding)[1]
5-HT1A ReceptorHuman~0.032[1]
5-HT2B ReceptorHumanSub-μM binding reported[1]

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential is intrinsically linked to its unique modulation of key signaling pathways.

Opioid Receptor Antagonism

This compound acts as a competitive antagonist at both μ- and κ-opioid receptors.[1][3][8] This means it binds to these receptors but does not activate them, thereby blocking the effects of opioid agonists. This antagonistic action is believed to contribute to a "buffering" effect on the overall opioid load of kratom, potentially reducing the risk of overstimulation.[1] Importantly, this compound does not appear to recruit β-arrestin, a pathway associated with some of the adverse effects of traditional opioids.[2][9]

MOR_Antagonism cluster_membrane Cell Membrane MOR μ-Opioid Receptor Gαi/o Gβγ G_Protein G-Protein Activation (GDP -> GTP) MOR->G_Protein Activation Blocked by this compound This compound This compound This compound->MOR Binds & Blocks Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: this compound's antagonistic action at the μ-opioid receptor.

Serotonin 5-HT1A Receptor Modulation

This compound demonstrates a strong affinity for the 5-HT1A receptor.[1] While this compound itself shows weak or no agonistic activity in vitro, its metabolites, such as 9-O-desmethylthis compound, have been shown to be efficacious agonists at this receptor.[5] The 5-HT1A receptor is a Gαi-protein coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is implicated in mood regulation and anxiolysis, suggesting a potential therapeutic role for this compound in these areas.[1][5]

FiveHT1A_Agonism cluster_membrane Cell Membrane FiveHT1A 5-HT1A Receptor Gαi/o Gβγ G_Protein G-Protein Activation (GDP -> GTP) FiveHT1A->G_Protein Paynantheine_Metabolite This compound Metabolite (9-O-desmethylthis compound) Paynantheine_Metabolite->FiveHT1A Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Mood_Regulation Mood Regulation Anxiolysis cAMP->Mood_Regulation

Caption: Agonistic effect of this compound's metabolite at the 5-HT1A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative analysis of this compound in Mitragyna speciosa plant material.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of 5 mM ammonium bicarbonate buffer (pH 9.5) and acetonitrile is commonly used.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 226 nm.[10]

  • Sample Preparation:

    • Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) using methods such as sonication or reflux.

    • The extract is filtered through a 0.45 µm filter prior to injection.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow Start Start: Plant Material Extraction Extraction (e.g., Sonication with Methanol) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (226 nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification End End: this compound Concentration Quantification->End

Caption: Experimental workflow for HPLC quantification of this compound.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for opioid receptors.

  • Materials:

    • Cell membranes expressing the target opioid receptor (e.g., from HEK-293 cells).[1]

    • Radiolabeled ligand (e.g., [³H]-DAMGO for MOR).[1]

    • Unlabeled this compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonism

This functional assay measures the ability of this compound to block agonist-stimulated G-protein activation.

  • Materials:

    • Cell membranes expressing the target opioid receptor.[2]

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[2]

    • A known opioid receptor agonist (e.g., DAMGO for MOR).[2]

    • Unlabeled this compound at various concentrations.

    • GDP.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the cell membranes with varying concentrations of this compound.

    • Add a fixed concentration of the agonist and [³⁵S]GTPγS to initiate the reaction.

    • The agonist stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Tail-Flick Thermal Nociception Assay

This assay assesses the antinociceptive (pain-relieving) and opioid antagonist properties of this compound in an animal model.

  • Animals: Male C57Bl/6 mice.[8]

  • Procedure for Antagonist Activity:

    • Administer this compound (e.g., 10 and 30 mg/kg, i.p.).[8]

    • After a set time (e.g., 10 minutes), administer an opioid agonist (e.g., morphine, 6 mg/kg, s.c.).[8]

    • Measure the latency of the mouse to flick its tail from a radiant heat source at various time points post-agonist administration.

  • Data Analysis: The data is expressed as the maximum possible effect (%MPE). A reduction in the %MPE of the opioid agonist in the presence of this compound indicates antagonistic activity.

Safety and Toxicology

Preliminary evidence suggests that this compound has a favorable safety profile compared to the primary kratom alkaloids, mitragynine and 7-hydroxymitragynine.[5] No lethal dose (LD₅₀) has been established specifically for this compound, and it appears to be less of a driver of toxicity.[5] However, comprehensive toxicological data is still limited, and no human clinical trials have been conducted on isolated this compound.[1][5]

This compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which raises the potential for drug-drug interactions.[5]

Therapeutic Potential and Future Directions

This compound's unique pharmacological profile as a competitive opioid antagonist and a modulator of the serotonergic system positions it as a promising therapeutic lead compound for several applications:

  • Modulation of Opioid Effects: By antagonizing μ- and κ-opioid receptors, this compound could potentially be used to reduce the rewarding effects and abuse liability of opioids, or to mitigate some of their side effects.

  • Mood Disorders and Anxiety: The activity of its metabolites at the 5-HT1A receptor suggests potential for the development of novel treatments for depression and anxiety.[1]

  • Pain Management: While not a direct analgesic through opioid agonism, its modulation of both the opioid and serotonergic systems may contribute to a more balanced and potentially safer approach to pain management, possibly as an adjunct therapy.[2][7]

Future research should focus on several key areas:

  • Comprehensive Toxicological Studies: Establishing a detailed safety profile, including LD₅₀ values and chronic toxicity studies.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth investigation of its metabolism, bioavailability, and the specific in vivo effects of its metabolites.

  • Elucidation of Downstream Signaling: Further characterization of the precise molecular mechanisms downstream of its receptor interactions.

  • Human Clinical Trials: Carefully designed clinical trials are necessary to evaluate the safety and efficacy of isolated this compound in humans for various potential therapeutic indications.

Conclusion

This compound stands out among the dozens of alkaloids in Mitragyna speciosa due to its distinct pharmacological profile. Its role as a competitive opioid antagonist and a modulator of the serotonergic system, combined with a favorable preliminary safety profile, makes it a compelling candidate for further investigation as a therapeutic lead compound. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Paynantheine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of paynantheine, a prominent alkaloid in the leaves of the Mitragyna speciosa (kratom) tree. This compound is often the second most abundant alkaloid in kratom, contributing to its complex pharmacology.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for sample preparation, chromatographic separation, and quantification of this compound in various matrices, including plant material and commercial products. The method is sensitive, specific, and reproducible, making it suitable for quality control, pharmacokinetic studies, and forensic analysis.

Introduction

This compound (C₂₃H₂₈N₂O₅) is an indole alkaloid found in the leaves of Mitragyna speciosa, commonly known as kratom.[3] It is structurally related to mitragynine, the most abundant alkaloid in kratom.[3] While mitragynine is known for its analgesic and opioid-like effects, this compound exhibits a different pharmacological profile, acting as a competitive antagonist at μ- and κ-opioid receptors and displaying strong serotonergic activity.[2] Given its significant presence, typically accounting for 10-15% of the total alkaloid content, accurate quantification of this compound is crucial for understanding the overall pharmacological effects of kratom and for the standardization of kratom-based products.[1][2] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a widely used and reliable technique for the analysis of kratom alkaloids.[1][4] This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.[5][6] The following protocol is a general guideline for the extraction of this compound from dried kratom leaf powder.

Materials:

  • Dried kratom leaf powder

  • HPLC-grade methanol

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)

  • HPLC vials

Procedure:

  • Weigh 100 mg of homogenized dried kratom leaf powder into a 15 mL centrifuge tube.

  • Add 10 mL of HPLC-grade methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[7]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

  • The sample is now ready for HPLC analysis. For samples with high expected concentrations of this compound, further dilution with the mobile phase may be necessary.

Chromatographic Conditions

The following HPLC conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Instrument Agilent 1200 Series HPLC System or equivalent
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Elution 30-70% B over 20 minutes[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection UV Diode Array Detector (DAD) at 225 nm[1]
Run Time 25 minutes
Method Validation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures to ensure its suitability for its intended purpose.[8]

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over a concentration range of 1-200 ng/mL.[9]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. Typically in the low ng/mL range.[1]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Accuracy Recovery of 80-120% for spiked samples at three different concentration levels.[10]
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%.[10]
Specificity The peak for this compound should be well-resolved from other components in the sample matrix, and peak purity should be confirmed using a DAD.

Data Presentation

The concentration of this compound in various kratom products can vary significantly. The following table summarizes representative quantitative data from published studies.

Sample TypeThis compound Concentration (% w/w)Reference
Alkaloid-rich fractions0.3% - 12.8%[9]
Ethanolic extractsVariable[9]
Lyophilized teasVariable[9]
Commercial kratom products (powder)0.23% - 0.67% (2.3 - 6.7 mg/g)[7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Kratom Sample (100 mg) extraction Add 10 mL Methanol sample->extraction vortex Vortex (1 min) extraction->vortex sonicate Sonicate (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc_vial HPLC Vial filter->hplc_vial hplc HPLC System hplc_vial->hplc column C18 Column hplc->column detection UV Detector (225 nm) column->detection data Data Acquisition & Processing detection->data quantification Calculate Concentration data->quantification calibration Calibration Curve calibration->quantification report Report Results quantification->report

Caption: Workflow for this compound Quantification by HPLC.

Simplified Signaling Pathway of this compound

G cluster_opioid Opioid System cluster_serotonin Serotonergic System This compound This compound MOR μ-Opioid Receptor This compound->MOR Antagonist KOR κ-Opioid Receptor This compound->KOR Antagonist HT1A 5-HT1A Receptor This compound->HT1A Agonist Modulation Modulation of Analgesia & Mood MOR->Modulation KOR->Modulation HT1A->Modulation

Caption: Simplified Receptor Interactions of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound in Mitragyna speciosa samples and derived products. The detailed protocol for sample preparation and chromatographic analysis, along with the specified validation parameters, will enable researchers to obtain accurate and precise quantitative data. This is essential for ensuring the quality and consistency of kratom products and for advancing our understanding of the pharmacological contribution of this compound to the overall effects of kratom.

References

Application Note: LC-MS/MS Protocol for the Detection of Paynantheine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Paynantheine is a prominent indole alkaloid present in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as Kratom.[1] As one of the primary alkaloids alongside mitragynine, its quantification in biological matrices is essential for pharmacokinetic studies, toxicological risk assessment, and forensic analysis related to Kratom consumption.[2][3] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity and specificity. This document provides detailed protocols for the extraction and quantification of this compound in human plasma and urine.

Principle This method utilizes LC-MS/MS with detection in Multiple Reaction Monitoring (MRM) mode. Biological samples undergo a preparation step—protein precipitation for plasma or solid-phase extraction for urine—to isolate the analyte and remove matrix interferences. The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system for separation on a C18 reverse-phase column. The analyte is then detected by a tandem mass spectrometer, which is set to monitor the specific transition of the precursor ion to a product ion for this compound, ensuring accurate quantification.[2][4]

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of 11 Kratom alkaloids in human plasma.[2][3]

1. Sample Preparation: Protein Precipitation

  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 600 µL of cold acetonitrile containing a suitable internal standard (e.g., mitragynine-d3).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) and vortex.[4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Human Urine

This protocol utilizes solid-phase extraction (SPE) for a cleaner sample extract, which is often necessary for complex matrices like urine.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Aliquot 1 mL of urine into a glass tube. If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates.

  • Add 10 µL of internal standard solution.

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or cation exchange cartridge) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Dry the cartridge thoroughly under vacuum or positive pressure.

  • Elute the analyte from the cartridge with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the sample in 200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

Data Presentation

Quantitative data from validated methods for Kratom alkaloids, including this compound, are summarized below.

Table 1: Method Validation and Performance Characteristics

Analyte Biological Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Inter-Day Accuracy (% Nominal) Inter-Day Precision (% CV) Citation(s)
This compound Human Plasma 0.5 - 400 0.5 98.4 - 113 3.9 - 14.7 [2][3]

| this compound | Plant/Product Matrix | 1 - 200 | 1 | Not Reported | < 15 |[4] |

Table 2: Illustrative LC-MS/MS Instrumental Parameters

Parameter Setting Citation(s)
LC System
Column Waters Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) [4]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.5 [4]
Mobile Phase B Acetonitrile [4]
Gradient Optimized for separation of isomers (e.g., 5% B to 95% B over 15 min) [4]
Flow Rate 0.35 mL/min [4]
Injection Volume 5 µL
Column Temperature 50°C [4]
MS System
Ionization Mode Electrospray Ionization (ESI), Positive [2][4]
Capillary Voltage 500 V [4]
Desolvation Temp. 450°C [4]
Detection Mode Multiple Reaction Monitoring (MRM) [2][4]
MRM Transitions *
This compound Precursor (Q1): 397.2 m/z, Product (Q3): 214.1 m/z [4]
Mitragynine (Ref) Precursor (Q1): 399.2 m/z, Product (Q3): 174.1 m/z
7-OH-Mitragynine (Ref) Precursor (Q1): 415.2 m/z, Product (Q3): 190.1 m/z

*Note: MRM transitions, cone voltage, and collision energy should be empirically optimized for the specific instrument used, as described in the cited literature.[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Prep Extraction (SPE or Protein Precipitation) Sample->Prep Extract Clean Extract Prep->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Final Report (Concentration Data) Quant->Report

Caption: Overall workflow for LC-MS/MS analysis of this compound.

G A 1. Pipette 200 µL Plasma B 2. Add 600 µL Cold Acetonitrile + Internal Standard A->B C 3. Vortex for 1 minute B->C D 4. Centrifuge at 12,000 x g C->D E 5. Transfer Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H Ready for LC-MS/MS Injection G->H

Caption: Plasma sample preparation via protein precipitation.

G A 1. Condition SPE Cartridge (Methanol & Water) B 2. Load 1 mL Urine Sample A->B C 3. Wash Cartridge (Aqueous Methanol) B->C D 4. Dry Cartridge C->D E 5. Elute this compound (Methanol) D->E F 6. Evaporate Eluate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H Ready for LC-MS/MS Injection G->H

Caption: Urine sample preparation via solid-phase extraction (SPE).

References

Application Note: Isolation and Purification of Paynantheine from Mitragyna speciosa (Kratom) Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation and purification of paynantheine, a major alkaloid from the leaves of Mitragyna speciosa (Kratom), utilizing acid-base extraction followed by column chromatography.

Introduction

This compound is a prominent indole alkaloid found in the leaves of Mitragyna speciosa, a tree native to Southeast Asia.[1] It is often the second-most abundant alkaloid after mitragynine, constituting approximately 10-15% of the total alkaloid content.[2][3][4] Unlike mitragynine, which is known for its partial agonist activity at μ-opioid receptors, this compound acts as a competitive antagonist at μ- and κ-opioid receptors and exhibits strong activity at serotonin receptors.[3][5] This unique pharmacological profile makes this compound a compound of significant interest for research into mood regulation and the modulation of analgesic pathways.

This application note details a standard laboratory procedure for extracting a crude alkaloid mixture from dried kratom leaves and subsequently isolating this compound using silica gel column chromatography.

Physicochemical and Quantitative Data

Quantitative data for this compound and its relative abundance are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₃H₂₈N₂O₄ [6]
Molecular Weight 396.5 g/mol [1]
CAS Number 4697-66-9 [7][8]
Appearance Yellow Powder (when isolated) [6]
UV max (in Ethanol) 226, 292 nm [7]
Solubility Soluble in ethanol, methanol, chloroform, DMSO [7][9]

| Chemical Class | Indole Alkaloid |[2][4] |

Table 2: Typical Abundance of Major Alkaloids in Mitragyna speciosa Leaves

Alkaloid Approximate % of Total Alkaloids (w/w) Reference
Mitragynine ~66% [10]
This compound ~10–15% [2][3]
Speciogynine ~7% [2]
Speciociliatine Variable (0.4–12.3% reported in extracts) [11]

| 7-Hydroxymitragynine | <2% |[4] |

Principle of Isolation and Purification

The isolation process is based on the alkaline nature of this compound and other alkaloids. The overall workflow involves three main stages:

  • Solvent Extraction: Dried and powdered kratom leaves are first extracted with an organic solvent (e.g., ethanol or methanol) to dissolve the alkaloids and other organic compounds. A preliminary defatting step with a nonpolar solvent like hexane can be used to remove lipids and chlorophyll.[9]

  • Acid-Base Liquid-Liquid Extraction: This crucial step separates the alkaloids from neutral and acidic plant components. The crude extract is acidified, causing the basic alkaloids to form water-soluble salts. This aqueous solution is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified, converting the alkaloid salts back to their free-base form, which can then be extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Column Chromatography: The resulting crude alkaloid mixture is separated into its individual components using silica gel column chromatography. The separation is achieved based on the differential adsorption of the alkaloids to the stationary phase (silica gel) and their solubility in the mobile phase. A gradient elution with increasing solvent polarity allows for the sequential separation of the alkaloids, with less polar compounds eluting first.

Experimental Workflow

G Workflow for this compound Isolation cluster_prep Plant Material Preparation cluster_extract Extraction cluster_partition Acid-Base Purification cluster_chrom Chromatographic Separation cluster_final Final Product A Dried Kratom Leaves B Grind to Fine Powder A->B Milling C Defatting with n-Hexane (Optional) B->C D Maceration/Soxhlet with Ethanol or Methanol C->D Defatted Powder E Filter and Concentrate (Rotary Evaporator) D->E F Crude Solvent Extract E->F G Dissolve in Acetic Acid (aq) F->G H Wash with DCM to Remove Neutral Impurities G->H I Basify Aqueous Layer (e.g., with NH4OH) H->I Acidic Aqueous Layer J Extract with DCM I->J K Dry and Concentrate DCM J->K Organic Layer L Crude Alkaloid Extract K->L M Load onto Silica Gel Column L->M N Elute with Hexane:EtOAc:NH3 Gradient M->N O Collect Fractions N->O P Monitor Fractions by TLC/HPLC O->P Q Pool this compound-rich Fractions P->Q R Evaporate Solvent Q->R S Purified this compound R->S

Caption: Overall workflow from kratom leaves to purified this compound.

Detailed Experimental Protocol

Part 1: Preparation of Crude Alkaloid Extract
  • Leaf Preparation: Oven-dry fresh Mitragyna speciosa leaves at 45-50°C for 48-72 hours.[10] Grind the dried leaves into a fine powder using a blender.

  • Defatting (Optional but Recommended): Perform a Soxhlet extraction on the powdered leaves (e.g., 300 g) with n-hexane (2 L) for 8 hours to remove non-polar compounds like fats and chlorophyll. Discard the hexane extract and air-dry the defatted leaf powder.[10]

  • Alkaloid Extraction: Extract the defatted powder with 95% ethanol or methanol (2 L) using a Soxhlet apparatus for 8-12 hours. Alternatively, macerate the powder in the solvent for 48 hours with occasional stirring.[9]

  • Concentration: Filter the solvent extract to remove the plant material. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield a dark, viscous crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% aqueous acetic acid (500 mL).

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the filtrate to a separatory funnel and wash it three times with an equal volume of dichloromethane (DCM) or chloroform to remove neutral impurities. Discard the organic layers.

    • Adjust the pH of the remaining aqueous layer to 9-10 using concentrated ammonium hydroxide. The solution should be cooled in an ice bath during this process.

    • Extract the basified solution three times with an equal volume of DCM.

    • Pool the DCM layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Part 2: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel 60 (230-400 mesh) in the initial mobile phase (n-hexane). Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alkaloid extract (e.g., 1 g) in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading method ensures a more uniform application to the column. Carefully layer the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity. A system that has been shown to be effective for separating kratom alkaloids is a mixture of n-hexane, ethyl acetate, and a small amount of 25% ammonia solution to reduce peak tailing.[12][13]

    • Suggested Gradient:

      • Start with 100% n-hexane.

      • Gradually introduce ethyl acetate (e.g., from 95:5 to 50:50 n-hexane:ethyl acetate).

      • Maintain a constant low concentration of ammonia (e.g., 0.5-1%) throughout the elution with ethyl acetate.

  • Fraction Collection: Collect eluate in fractions of a consistent volume (e.g., 10-20 mL).

Part 3: Analysis and Final Processing
  • Fraction Monitoring: Spot each collected fraction on a Thin Layer Chromatography (TLC) plate (silica gel 60 F254). Use a mobile phase similar to the column elution solvent. Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent.

  • Identification: Compare the TLC spots to a reference standard of this compound if available. Fractions with spots corresponding to the Rf value of this compound should be further analyzed by HPLC or UPLC-MS/MS for confirmation and purity assessment.[11]

  • Pooling and Concentration: Combine the fractions that contain pure this compound.

  • Final Product: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound. Determine the final yield and assess purity using analytical techniques such as HPLC, NMR, and MS.[6][14]

Materials and Reagents

  • Dried, powdered Mitragyna speciosa leaves

  • n-Hexane (ACS grade)

  • Ethanol (95%) or Methanol (ACS grade)

  • Dichloromethane (DCM) or Chloroform (ACS grade)

  • Acetic Acid (Glacial)

  • Ammonium Hydroxide (25-28%)

  • Anhydrous Sodium Sulfate

  • Silica Gel 60 (230-400 mesh) for column chromatography

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware, Soxhlet extractor, rotary evaporator, chromatography column

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like DCM, chloroform, and hexane.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle concentrated acids and bases with extreme care.

  • This compound is a pharmacologically active compound. Handle the purified substance with care and appropriate containment.

References

Application Notes and Protocols for Scaling Up Paynantheine Purification Using Centrifugal Partition Chromatography (CPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of Mitragyna speciosa (Kratom), has garnered significant interest within the scientific community.[1] Unlike its more abundant counterpart, mitragynine, which acts as a partial agonist at opioid receptors, this compound exhibits a unique pharmacological profile. It functions as a competitive antagonist at μ- and κ-opioid receptors while demonstrating strong affinity for serotonin receptors, particularly the 5-HT1A subtype. This dual action suggests a modulatory role in the overall effects of Kratom, potentially balancing the opioid-driven analgesia with mood-regulating properties.[1]

The purification of this compound from the complex alkaloid mixture present in Mitragyna speciosa extracts presents a significant challenge due to the presence of structurally similar diastereomers such as mitragynine, speciogynine, and speciociliatine.[1][2] Traditional purification methods often involve multiple chromatographic steps, leading to potential sample loss and high solvent consumption.

Centrifugal Partition Chromatography (CPC) has emerged as a highly effective liquid-liquid chromatographic technique for the purification of natural products.[3] Its support-free nature, which eliminates irreversible adsorption to solid stationary phases, coupled with its seamless scalability and high loading capacity, makes it an ideal candidate for the industrial-scale purification of target alkaloids like this compound.[4][5] This document provides a detailed protocol for the laboratory-scale purification of this compound using CPC and outlines a clear strategy for scaling up the process to a pilot or industrial scale.

Pharmacological Significance of this compound: Signaling Pathways

This compound's interaction with serotonergic and adrenergic receptors is key to its pharmacological effects. Understanding these pathways is crucial for drug development.

  • Serotonergic Pathway (5-HT1A Receptor): this compound displays a high affinity for the 5-HT1A receptor.[6] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[7][8][9] Activation of the 5-HT1A receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This cascade can influence various downstream cellular processes, including neuronal excitability and gene expression, contributing to potential anxiolytic and antidepressant effects.[7][8]

  • Adrenergic Pathway (α2-Adrenergic Receptor): The α2-adrenergic receptor, another Gi/o-coupled GPCR, is also a target for this compound.[10] Its activation generally leads to the inhibition of adenylyl cyclase, reducing cAMP levels.[11] In the nervous system, presynaptic α2-adrenergic receptors play a crucial role in regulating neurotransmitter release. Their activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow, which can result in sedative and analgesic effects.[12][13]

Paynantheine_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway Paynantheine1 This compound Receptor_5HT1A 5-HT1A Receptor Paynantheine1->Receptor_5HT1A Binds G_protein_i_5HT1A Gi/o Protein Receptor_5HT1A->G_protein_i_5HT1A Activates AC_5HT1A Adenylyl Cyclase G_protein_i_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Downstream_5HT1A Modulation of Neuronal Excitability cAMP_5HT1A->Downstream_5HT1A Paynantheine2 This compound Receptor_alpha2 α2-Adrenergic Receptor Paynantheine2->Receptor_alpha2 Binds G_protein_i_alpha2 Gi/o Protein Receptor_alpha2->G_protein_i_alpha2 Activates AC_alpha2 Adenylyl Cyclase G_protein_i_alpha2->AC_alpha2 Inhibits cAMP_alpha2 ↓ cAMP AC_alpha2->cAMP_alpha2 Downstream_alpha2 Inhibition of Norepinephrine Release cAMP_alpha2->Downstream_alpha2 Scale_Up_Workflow A Crude Alkaloid Extraction B Lab-Scale CPC Method Development (e.g., 250 mL column) A->B C Optimization of Parameters: - Solvent System (Kd) - Flow Rate - Rotation Speed - Sample Loading B->C F Fraction Analysis (HPLC) B->F D Pilot-Scale CPC Run (e.g., 1 L column) C->D Linear Scale-Up E Industrial-Scale CPC Purification (e.g., 5-10 L column) D->E Linear Scale-Up D->F E->F G Pooling and Evaporation F->G H High-Purity this compound G->H

References

Application Notes and Protocols for In Vivo Assessment of the Antinociceptive and Analgesic Modulatory Effects of Paynantheine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paynantheine is a prominent indole alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (Kratom).[1][2] Unlike the primary alkaloid, mitragynine, which acts as a partial agonist at µ-opioid receptors, this compound is predominantly characterized as a competitive antagonist at µ- and κ-opioid receptors.[1][3][4][5] This antagonistic profile suggests that this compound is unlikely to produce strong, direct opioid-like analgesia. However, its pharmacology is complex, involving interactions with other receptor systems. Notably, this compound exhibits a strong affinity for serotonin 5-HT₁A receptors, which may contribute to mood regulation and potentially non-opioid mediated antinociception.[1][5] Some preliminary studies also suggest it may have mild antinociceptive properties on its own.[2][6]

These application notes provide detailed in vivo protocols to investigate the potential antinociceptive effects of this compound and its capacity to modulate the analgesic effects of standard opioids. The described assays are standard preclinical models for assessing pain responses in rodents.

Signaling Pathways and Mechanism of Action

This compound's interaction with pain pathways is multifaceted. Its primary reported mechanism is the competitive antagonism of the µ-opioid receptor (MOR), which would block the analgesic effects of opioid agonists like morphine. However, its activity at serotonergic receptors suggests a potential alternative pathway for pain modulation.

Paynantheine_Signaling_Pathways cluster_opioid Opioid Pathway cluster_this compound This compound Interaction cluster_serotonin Serotonergic Pathway Morphine Opioid Agonist (e.g., Morphine) MOR µ-Opioid Receptor (MOR) Morphine->MOR Activates Analgesia_Opioid Analgesia MOR->Analgesia_Opioid Leads to This compound This compound This compound->MOR Blocks (Antagonist) Serotonin_Receptor 5-HT₁A Receptor Analgesia_Serotonin Antinociception (Potential) Serotonin_Receptor->Analgesia_Serotonin May lead to Paynantheine_Serotonin This compound Paynantheine_Serotonin->Serotonin_Receptor Activates

This compound's dual interaction with opioid and serotonin pathways.

Experimental Workflow

A typical workflow for assessing the in vivo effects of this compound involves animal acclimatization, baseline testing, administration of the compound, and subsequent analgesic testing at specific time points. This process ensures that observed effects are due to the compound and not environmental stressors.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Habituation Habituation to Test Apparatus (2-3 days) Acclimatization->Habituation Baseline Baseline Nociceptive Testing (e.g., Tail-Flick Latency) Habituation->Baseline Grouping Randomize Animals into Groups (Vehicle, this compound, Positive Control) Baseline->Grouping Administration Compound Administration (i.p. or other route) Grouping->Administration Post_Admin_Testing Post-Administration Testing (e.g., 30, 60, 90, 120 min) Administration->Post_Admin_Testing Data_Analysis Data Analysis (%MPE or Inhibition) Post_Admin_Testing->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

General workflow for in vivo analgesic assessment.

In Vivo Analgesic Assay Protocols

Standard animal models are essential for evaluating the effects of test compounds on pain. The following protocols are adapted for testing this compound in rodents (mice are commonly used). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Hot Plate Test (Central Nociception)

The hot plate test is used to evaluate centrally mediated analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[7][8][9]

Objective: To determine if this compound increases the latency to respond to a noxious thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55 ± 1°C).

  • Transparent cylindrical restrainer.

  • This compound solution.

  • Vehicle control (e.g., sterile saline with 1% Tween-80).

  • Positive control (e.g., Morphine, 5-10 mg/kg, s.c.).

  • Experimental animals (e.g., Swiss albino mice, 20-25g).

Protocol:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.

  • Habituation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[9]

  • Baseline Measurement: Gently place each mouse on the hot plate (set to 55°C) and start a timer. Record the latency (in seconds) for the first sign of nociception, such as hind paw licking or jumping.[8] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[7][9]

  • Grouping and Administration: Randomly divide animals into groups (n=6-10 per group):

    • Group 1: Vehicle control (i.p.).

    • Group 2: this compound (e.g., 10 mg/kg, i.p.).[10]

    • Group 3: this compound (e.g., 30 mg/kg, i.p.).[10]

    • Group 4: Positive control (e.g., Morphine, 6 mg/kg, s.c.).[10]

  • Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail-Flick Test (Spinal Nociception)

This test measures the latency of a reflexive tail flick away from a thermal heat source and is primarily indicative of spinal reflex modulation.[11][12]

Objective: To assess the effect of this compound on spinal nociceptive reflexes.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

  • This compound solution, vehicle, and positive control as above.

  • Experimental animals (mice or rats).

Protocol:

  • Acclimatization and Habituation: As described for the hot plate test. Habituate the animals to the restrainer.[13]

  • Baseline Measurement: Gently place the animal in the restrainer. Focus the radiant heat source on the distal portion of the tail (e.g., 4-7 cm from the tip).[13] The apparatus will automatically record the time until the animal flicks its tail. Take an average of three readings. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury.[12][13]

  • Grouping and Administration: Administer vehicle, this compound (10 and 30 mg/kg, i.p.), or morphine as described previously.[10]

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration.

  • Antagonism Study (Optional): To confirm this compound's µ-opioid antagonist activity in vivo, a separate experiment can be performed where this compound (10 or 30 mg/kg, i.p.) is administered 10-15 minutes before an injection of morphine (6 mg/kg, s.c.).[10] The tail-flick test is then performed to see if this compound reduces morphine's analgesic effect.

  • Data Analysis: Calculate %MPE as described for the hot plate test. For the antagonism study, compare the latency of the morphine-only group to the this compound + morphine group.

Acetic Acid-Induced Writhing Test (Peripheral Nociception)

This model induces visceral inflammatory pain and is sensitive to peripherally acting analgesics.[14][15][16] The intraperitoneal injection of acetic acid causes the release of inflammatory mediators, leading to characteristic abdominal constrictions (writhes).[15][16]

Objective: To evaluate if this compound can inhibit peripherally mediated inflammatory pain.

Materials:

  • 0.6% Acetic acid solution.

  • This compound solution, vehicle, and positive control (e.g., a non-steroidal anti-inflammatory drug like Diclofenac, 10 mg/kg, or Indomethacin).

  • Experimental animals (mice).

  • Observation chambers.

Protocol:

  • Acclimatization and Grouping: As previously described.

  • Compound Administration: Administer vehicle, this compound (doses to be determined), or the positive control drug orally or i.p.

  • Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.6% acetic acid (10 mL/kg) via intraperitoneal injection to each mouse.[17][18]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a set period, typically 15-30 minutes, often starting 5 minutes after the injection.[17][19][20]

  • Data Analysis: Calculate the percentage of writhing inhibition for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Data Presentation

Quantitative results from these assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)RouteNLatency at 60 min (sec ± SEM)% MPE at 60 min
Vehicle-i.p.10DataData
This compound10i.p.10DataData
This compound30i.p.10DataData
Morphine6s.c.10DataData

Table 2: Effect of this compound on Morphine-Induced Analgesia in the Tail-Flick Test

Treatment GroupDose (mg/kg)RouteNLatency at 30 min (sec ± SEM)% MPE at 30 min
Vehicle + Vehicle-i.p./s.c.10DataData
Vehicle + Morphine6i.p./s.c.10DataData
This compound + Morphine10 + 6i.p./s.c.10DataData
This compound + Morphine30 + 6i.p./s.c.10DataData

Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)RouteNMean Writhe Count (± SEM)% Inhibition
Vehicle-i.p.10Data0%
This compound10i.p.10DataData
This compound30i.p.10DataData
Diclofenac10i.p.10DataData

Disclaimer: These protocols are intended for research purposes only. All animal experiments must be approved by an appropriate ethical committee and performed in compliance with all relevant laws and regulations. Dosages and timings may need to be optimized based on specific experimental conditions and animal strains.

References

Application Notes and Protocols: Evaluating the Rewarding Properties of Paynantheine using the Conditioned Place Preference (CPP) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing the Conditioned Place Preference (CPP) assay for assessing the rewarding or aversive properties of Paynantheine, a prominent indole alkaloid from the Mitragyna speciosa (kratom) plant. While this compound is structurally related to the main psychoactive alkaloid, mitragynine, its pharmacological profile and motivational effects are distinct.[1] These protocols offer detailed methodologies for conducting the CPP experiment, guidelines for data presentation, and an overview of the potential signaling pathways involved.

Principle of the Conditioned Place Preference (CPP) Assay

The CPP paradigm is a standard preclinical behavioral model used to evaluate the motivational effects of a stimulus, such as a drug, by pairing it with a distinct environmental context.[2][3] The procedure generally involves three phases:

  • Phase 1: Pre-Conditioning (Habituation): The animal's initial preference for different compartments in the apparatus is determined.[4]

  • Phase 2: Conditioning: The test substance (this compound) is repeatedly administered and paired with one specific compartment, while a vehicle control (e.g., saline) is paired with another.[4]

  • Phase 3: Post-Conditioning (Test): In a drug-free state, the animal is allowed to freely explore all compartments. An increase in time spent in the drug-paired compartment is interpreted as a rewarding effect (preference), whereas a decrease is interpreted as an aversive effect (aversion).[5]

Experimental Protocol

This protocol is based on standard CPP procedures for rodents and can be adapted for specific research questions.[6][7]

2.1 Materials and Apparatus

  • CPP Apparatus: A three-chamber apparatus is common, consisting of two larger conditioning chambers separated by a smaller, neutral start chamber.[6][7] The conditioning chambers should be distinct, differing in multiple sensory cues (e.g., wall color/pattern, floor texture) to allow for clear association.[3]

  • Animal Subjects: Adult male C57BL/6J mice or Sprague-Dawley rats are commonly used. A minimum of 10-15 animals per group is recommended for statistical power.[8]

  • This compound: Purity should be ≥98%.

  • Vehicle: The solvent used to dissolve this compound (e.g., 10% Tween 80 in 0.9% saline). The vehicle must be non-toxic and have no rewarding or aversive properties of its own.

  • Positive Control (Optional): A known drug of abuse, such as morphine (10 mg/kg) or cocaine (10 mg/kg), to validate the assay.[7]

  • Syringes and Needles: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

  • Video Tracking System: Software to automatically record and analyze the animal's position and time spent in each chamber.

2.2 Experimental Workflow

The following diagram outlines the standard three-phase procedure for the CPP assay.

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning (Day 1-3) cluster_cond Phase 2: Conditioning (Day 4-11) cluster_post Phase 3: Post-Conditioning (Day 12) pre_test Habituation & Baseline Preference Test (15-30 min/day) cond_drug Drug Pairing: Inject this compound Confine to CS+ Chamber (30-45 min) pre_test->cond_drug Alternate Days cond_veh Vehicle Pairing: Inject Vehicle Confine to CS- Chamber (30-45 min) pre_test->cond_veh post_test CPP Expression Test (Drug-free state) Free access to all chambers (15 min) cond_drug->post_test cond_veh->post_test

Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.

2.3 Detailed Procedure

Phase 1: Pre-Conditioning (Baseline Preference)

  • Habituation: For two days, place each animal in the center chamber and allow it to freely explore all three compartments for 15-30 minutes. This familiarizes the animal with the apparatus.[8]

  • Baseline Test (Day 3): Record the time spent in each of the two large outer compartments for 15 minutes.[7] Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.

  • Group Assignment: Assign animals to treatment groups (e.g., Vehicle, this compound 10 mg/kg, Morphine 10 mg/kg) in a counterbalanced manner. In an unbiased design, the drug-paired compartment (CS+) is randomly assigned. In a biased design, the drug is paired with the initially non-preferred side to avoid ceiling effects.[5]

Phase 2: Conditioning (8 Days)

  • This phase consists of eight conditioning sessions, one per day.

  • On Drug-Pairing Days (e.g., Days 4, 6, 8, 10): Administer this compound (or positive control) via i.p. injection. Immediately confine the animal to its assigned drug-paired (CS+) compartment for 30-45 minutes.[6]

  • On Vehicle-Pairing Days (e.g., Days 5, 7, 9, 11): Administer the vehicle injection and immediately confine the animal to the opposite, vehicle-paired (CS-) compartment for 30-45 minutes.[6] The order of drug and vehicle days should be alternated.

Phase 3: Post-Conditioning (Test Day)

  • One day after the final conditioning session, conduct the CPP test.

  • Place the animal in the center chamber (in a drug-free state) and allow it to freely explore the entire apparatus for 15 minutes.[7]

  • Record the time spent in the CS+ and CS- compartments.

Data Presentation and Analysis

Data should be clearly structured to show changes in preference. The primary measure is the CPP Score , calculated as the time spent in the drug-paired (CS+) chamber minus the time spent in the saline-paired (CS-) chamber during the post-conditioning test.[9]

Table 1: Baseline (Pre-Conditioning) Preference Data This table presents the average time spent in the eventually assigned CS+ and CS- chambers before conditioning to ensure no inherent bias between groups.

Treatment Group (n=12)Dose (mg/kg, i.p.)Time in CS+ (sec) ± SEMTime in CS- (sec) ± SEM
Vehicle-445.8 ± 25.1454.2 ± 25.1
This compound10451.3 ± 22.9448.7 ± 22.9
Morphine10448.9 ± 30.5451.1 ± 30.5

Table 2: Post-Conditioning CPP Test Data and Scores This table summarizes the key findings from the test day. The data presented here are hypothetical but are based on published findings where this compound at 10 mg/kg produced conditioned place aversion.[10][11]

Treatment Group (n=12)Dose (mg/kg, i.p.)Time in CS+ (sec) ± SEMTime in CS- (sec) ± SEMCPP Score (sec) ± SEM Interpretation
Vehicle-450.5 ± 28.3449.5 ± 28.31.0 ± 15.4No Preference
This compound10325.7 ± 40.1574.3 ± 40.1-248.6 ± 35.2 Aversion
Morphine10650.2 ± 33.6249.8 ± 33.6400.4 ± 41.8 Preference
* Indicates significant difference from Vehicle group (p < 0.05).

Statistical Analysis: A two-way ANOVA can be used to compare time spent in CS+ vs. CS- chambers across different treatment groups. A one-way ANOVA followed by post-hoc tests can be used to compare CPP scores between groups.[12]

Potential Mechanism of Action & Signaling

This compound's pharmacological profile is complex. Unlike classic opioids, it does not appear to be a potent agonist at the mu-opioid receptor (MOR). Studies suggest it acts as a competitive antagonist at µ- and κ-opioid receptors, while also displaying strong affinity for serotonin 5-HT₁A receptors.[13][14] Other research indicates it may be a weak partial agonist at the MOR or that it has no measurable agonist activity at all, only weak antagonist effects.[15][16]

Given its interaction with opioid receptors, even as an antagonist, it is relevant to understand the canonical MOR signaling pathway, which is associated with reward. Agonist binding to the MOR typically initiates a G-protein-mediated cascade that leads to a reduction in neuronal excitability, a key component of its analgesic and rewarding effects.[17]

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein No Activation AC Adenylyl Cyclase G_protein->AC Inhibition Blocked K_channel GIRK K+ Channel G_protein->K_channel Activation Blocked cAMP cAMP (decreased) AC->cAMP Normal Production Efflux K+ Efflux (Hyperpolarization) K_channel->Efflux No Efflux This compound This compound (Antagonist) This compound->MOR Binds/Blocks

Caption: Postulated antagonistic action of this compound at the μ-opioid receptor.

Interpretation and Considerations

  • Aversive Properties: Existing data suggests that this compound (10 mg/kg) is aversive, not rewarding, in the CPP model.[10] Researchers should be prepared for this outcome and consider testing a wider range of doses, as many drugs can have biphasic effects.[18]

  • Antagonistic Effects: this compound has been shown to block morphine-induced hyperlocomotion, consistent with an opioid antagonist profile.[10] Future studies could investigate if this compound can block the acquisition of CPP induced by morphine or other opioid agonists.

  • Role of Serotonin System: Given its activity at 5-HT₁A receptors, the observed aversion could be mediated by the serotonin system, independent of its effects on opioid receptors.[13][14] Further studies using specific serotonin receptor antagonists would be needed to explore this possibility.

  • Polypharmacology: The overall behavioral effect of kratom is a result of the complex interplay of dozens of alkaloids.[1] Evaluating this compound in isolation provides crucial information but may not fully reflect its role when consumed as part of the whole plant extract.

References

Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine is a prominent indole alkaloid found in the leaves of Mitragyna speciosa (kratom), accounting for approximately 10-15% of the total alkaloid content.[1][2] Unlike the primary kratom alkaloid, mitragynine, which is known for its partial agonist activity at opioid receptors, this compound exhibits a more complex and distinct pharmacological profile.[3][4] It functions as a competitive antagonist at μ-opioid (MOR) and κ-opioid (KOR) receptors while also demonstrating significant affinity for serotonin receptors, particularly the 5-HT₁A subtype.[1][5] This polypharmacology suggests that this compound acts as a modulator of the overall effects of kratom, potentially balancing the opioid-driven activities of other alkaloids with its own serotonergic actions.[2][6]

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7] These assays are essential for characterizing the receptor affinity profile of novel or uncharacterized compounds like this compound. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for human opioid and serotonin receptors.

Data Presentation: this compound Receptor Affinity

The following table summarizes the currently available binding affinity data for this compound at various G protein-coupled receptors (GPCRs). These values have been determined using radioligand binding assays with membrane preparations from cells expressing the recombinant human receptors.

Receptor SubtypeSpeciesBinding Affinity (Kᵢ)NotesSource
Opioid Receptors
μ-Opioid (MOR)Human~410 nM (0.41 µM)Competitive Antagonist[1][4]
κ-Opioid (KOR)Human~2600 nM (2.6 µM)Competitive Antagonist[1][4]
δ-Opioid (DOR)Human>10,000 nM (>10 µM)No measurable binding[1][4]
Serotonin Receptors
5-HT₁AHuman~32 nMHigh Affinity[1][6]
5-HT₂AHuman~815 nMWeak Affinity[6]
5-HT₂BHuman<1000 nM (Sub-µM)Moderate Affinity[1][6]
5-HT₇Human~870 nMWeak Affinity[6]
Adrenergic Receptors
α₂-Adrenergic-Interaction ReportedDirect binding values are limited[6]

Experimental Workflows and Signaling Pathways

Diagram 1: General Radioligand Binding Assay Workflow

G General Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Receptor Source (e.g., HEK-293 cell membranes) B Prepare Buffers (Binding and Wash Buffers) A->B C Prepare Ligands (Radioligand, this compound dilutions, Non-specific binding control) B->C D Dispense Reagents into 96-well Plate (Membranes, Ligands, Buffer) C->D E Incubate at Specific Temperature (e.g., 37°C for 60 min) D->E F Terminate Reaction via Rapid Filtration (Using glass fiber filters) E->F G Wash Filters to Remove Unbound Radioligand F->G H Dry Filters and Add Scintillation Cocktail G->H I Measure Radioactivity (Counts Per Minute - CPM) in Scintillation Counter H->I J Calculate IC50 Value (Non-linear regression) I->J K Calculate Ki Value (Cheng-Prusoff Equation) J->K

Caption: Workflow for a competitive radioligand binding assay.

Diagram 2: Potential Signaling Pathways of this compound

G Potential Signaling Pathways Modulated by this compound cluster_opioid Opioid Receptor Antagonism cluster_serotonin Serotonin Receptor Activity cluster_effects Downstream Cellular Effects This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Blocks (Antagonist) KOR κ-Opioid Receptor (KOR) This compound->KOR Blocks (Antagonist) S1A 5-HT1A Receptor This compound->S1A Binds (High Affinity) AC Adenylyl Cyclase Activity MOR->AC Inhibition Blocked Ca Ca2+ Channel Modulation KOR->Ca Inhibition Blocked S1A->AC Inhibition K K+ Channel Modulation S1A->K Activation Mood Mood Regulation AC->Mood Pain Pain Perception AC->Pain Ca->Pain K->Mood

Caption: Potential signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays. It is crucial to optimize conditions, such as protein concentration and incubation times, for each specific receptor and radioligand pair.

Protocol 1: μ-Opioid Receptor (MOR) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human μ-opioid receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human MOR.

  • Radioligand: [³H]-DAMGO (a high-affinity MOR agonist). Specific activity: 30-60 Ci/mmol.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), filtration apparatus, scintillation counter, scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membrane preparation in binding buffer to a final concentration of 5-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Binding Buffer + 50 µL [³H]-DAMGO (at a final concentration near its Kₔ, e.g., 1-2 nM) + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Naloxone (10 µM) + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

    • Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Measure the radioactivity in a scintillation counter.

Protocol 2: κ-Opioid Receptor (KOR) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human κ-opioid receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK-293 cells stably expressing the human KOR.

  • Radioligand: [³H]-U69,593 (a selective KOR agonist). Specific activity: 30-60 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: U-50,488 (10 µM final concentration).

  • Buffers and Equipment: Same as for the MOR assay.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1, diluting membranes to a final concentration of 20-50 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Binding Buffer + 50 µL [³H]-U69,593 (final concentration ~1-2 nM) + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL U-50,488 (10 µM) + 50 µL [³H]-U69,593 + 100 µL membrane suspension.

    • Competition Binding: 50 µL of this compound at various concentrations + 50 µL [³H]-U69,593 + 100 µL membrane suspension.

  • Incubation, Filtration, and Measurement: Follow steps 3-6 as described in Protocol 1.

Protocol 3: 5-HT₁A Serotonin Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁A receptor.[8]

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT₁A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁A agonist). Specific activity: 100-150 Ci/mmol.[8]

  • Test Compound: this compound.

  • Non-specific Binding Control: Serotonin (5-HT) or 8-OH-DPAT (10 µM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer and Equipment: Same as for the MOR assay.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1, diluting membranes to a final concentration of 10-30 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Binding Buffer + 50 µL [³H]-8-OH-DPAT (final concentration ~0.5-1 nM) + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Serotonin (10 µM) + 50 µL [³H]-8-OH-DPAT + 100 µL membrane suspension.

    • Competition Binding: 50 µL of this compound at various concentrations + 50 µL [³H]-8-OH-DPAT + 100 µL membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[9]

  • Filtration and Measurement: Follow steps 4-6 as described in Protocol 1.

Data Analysis

  • Calculate Specific Binding: For each concentration of this compound, calculate the specific binding by subtracting the average non-specific binding (CPM) from the total binding (CPM) for that sample.

    • Specific Binding = Total Binding CPM - Non-specific Binding CPM

  • Determine IC₅₀: Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[3]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[3]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding assay or obtained from literature for the specific batch of radioligand and receptor preparation.

References

Cell-based functional assays to characterize Paynantheine's agonistic or antagonistic activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the agonistic and antagonistic properties of Paynantheine, a major alkaloid found in the plant Mitragyna speciosa. The following protocols detail cell-based functional assays to elucidate the activity of this compound at human μ-opioid, κ-opioid, and serotonin 1A (5-HT1A) receptors.

Introduction

This compound is an indole alkaloid that has been identified as a competitive antagonist at human μ- and κ-opioid receptors and an agonist at the 5-HT1A serotonin receptor.[1][2][3][4] Understanding the functional activity of this compound at these G-protein coupled receptors (GPCRs) is crucial for evaluating its therapeutic potential and mechanism of action. The following cell-based assays are designed to quantify the agonistic and antagonistic effects of this compound, providing valuable data for drug discovery and development programs.

Data Presentation

Quantitative data from the described functional assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Antagonistic Activity of this compound at Opioid Receptors

Assay TypeReceptorAgonist Used (EC80)This compound IC50 (nM)Fold ShiftpA2
cAMP InhibitionHuman μ-opioidDAMGO
cAMP InhibitionHuman κ-opioidU-50488
BRET (G-protein)Human μ-opioidDAMGO
BRET (G-protein)Human κ-opioidU-50488

Table 2: Agonistic Activity of this compound at the 5-HT1A Receptor

Assay TypeReceptorThis compound EC50 (nM)% Maximal Response (vs. 5-CT)
cAMP InhibitionHuman 5-HT1A
BRET (β-arrestin)Human 5-HT1A
Calcium MobilizationHuman 5-HT1A

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the receptors targeted by this compound.

G_protein_signaling cluster_opioid Opioid Receptor (μ and κ) Signaling cluster_serotonin 5-HT1A Receptor Signaling This compound This compound (Antagonist) Opioid_Receptor μ/κ-Opioid Receptor This compound->Opioid_Receptor Blocks Agonist Opioid Agonist (e.g., DAMGO, U-50488) Agonist->Opioid_Receptor Activates Gi Gi/o Protein Opioid_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases ATP ATP ATP->AC Substrate Paynantheine_agonist This compound (Agonist) HT1A_Receptor 5-HT1A Receptor Paynantheine_agonist->HT1A_Receptor Activates Gi_2 Gi/o Protein HT1A_Receptor->Gi_2 Activates AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibits cAMP_2 cAMP AC_2->cAMP_2 Decreases ATP_2 ATP ATP_2->AC_2 Substrate

Caption: Signaling pathways for opioid and 5-HT1A receptors.

Experimental Protocols

cAMP Inhibition Assay for Opioid Receptor Antagonism

This assay determines the ability of this compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing human μ- or κ-opioid receptors.

Experimental Workflow

cAMP_Antagonist_Workflow A Seed HEK293 cells expressing human μ- or κ-opioid receptors in a 96-well plate B Incubate for 24 hours A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add a fixed concentration (EC80) of a known opioid agonist (e.g., DAMGO for μ, U-50488 for κ) C->D E Stimulate with Forskolin to induce cAMP production D->E F Incubate for 30 minutes at 37°C E->F G Lyse cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF) F->G H Analyze data to determine IC50 of this compound G->H

Caption: Workflow for the cAMP inhibition antagonist assay.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor (MOR) or κ-opioid receptor (KOR).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution.

  • Opioid agonist stock solution (DAMGO for MOR, U-50488 for KOR).

  • Forskolin solution.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

Protocol:

  • Cell Plating: Seed the HEK293-MOR or HEK293-KOR cells into a 96-well plate at a density that will yield 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Agonist Addition: Add the opioid agonist (DAMGO for MOR, U-50488 for KOR) at a pre-determined EC80 concentration to all wells except the negative control.

  • cAMP Stimulation: Immediately add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay measures the interaction between the GPCR and its cognate G-protein upon ligand binding, providing a direct readout of receptor activation or antagonism.

Experimental Workflow

BRET_Workflow A Co-transfect HEK293T cells with plasmids encoding: - Receptor (μ-opioid, κ-opioid, or 5-HT1A) - Gα subunit fused to Renilla Luciferase (RLuc) - Gγ subunit fused to a fluorescent protein (e.g., Venus) B Incubate for 48 hours A->B C Harvest and resuspend cells in assay buffer B->C D Dispense cells into a white 96-well plate C->D E Add this compound (for agonist assay) or pre-incubate with this compound then add agonist (for antagonist assay) D->E F Add the luciferase substrate (e.g., coelenterazine h) E->F G Measure luminescence at two wavelengths (for RLuc and Venus) F->G H Calculate the BRET ratio and plot against log concentration of this compound G->H

Caption: Workflow for the BRET G-protein activation assay.

Materials:

  • HEK293T cells.

  • Plasmids for the receptor of interest (hMOR, hKOR, or h5-HT1A).

  • Plasmids for BRET-based G-protein biosensors (e.g., Gα-RLuc and Gγ-Venus).

  • Transfection reagent.

  • Cell culture medium.

  • Assay buffer.

  • This compound stock solution.

  • Agonist stock solution (DAMGO, U-50488, or 5-CT for 5-HT1A).

  • Luciferase substrate (e.g., coelenterazine h).

  • White, opaque 96-well plates.

  • Luminometer capable of dual-wavelength detection.

Protocol:

  • Transfection: Co-transfect HEK293T cells with the appropriate receptor and BRET biosensor plasmids using a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 48 hours to allow for protein expression.

  • Cell Preparation: Harvest the cells and resuspend them in assay buffer.

  • Assay Procedure:

    • Agonist Mode (for 5-HT1A): Add serial dilutions of this compound to the wells containing the cell suspension.

    • Antagonist Mode (for μ- and κ-opioid): Pre-incubate the cell suspension with serial dilutions of this compound for 15-30 minutes before adding a fixed (EC80) concentration of the respective agonist.

  • Substrate Addition: Add the luciferase substrate to all wells.

  • BRET Measurement: Immediately measure the luminescence at the two appropriate wavelengths (e.g., ~480 nm for RLuc and ~530 nm for Venus).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of this compound to determine the EC50 (agonist) or IC50 (antagonist).

Calcium Mobilization Assay for 5-HT1A Receptor Agonism

This assay measures the increase in intracellular calcium concentration upon activation of Gq-coupled receptors. Since the 5-HT1A receptor is primarily Gi/o-coupled, this assay requires co-expression of a promiscuous Gα subunit (e.g., Gα16) or the use of a cell line endogenously expressing a Gq-coupled pathway that can be activated by the 5-HT1A receptor.

Experimental Workflow

Calcium_Workflow A Seed CHO-K1 or HEK293 cells expressing human 5-HT1A receptor (and Gα16 if necessary) in a black, clear-bottom 96-well plate B Incubate for 24 hours A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour at 37°C C->D E Wash cells with assay buffer D->E F Add varying concentrations of this compound E->F G Measure the change in fluorescence intensity over time using a fluorescence plate reader F->G H Analyze data to determine EC50 of this compound G->H

Caption: Workflow for the calcium mobilization agonist assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor (and potentially a promiscuous G-protein like Gα16).

  • Cell culture medium.

  • Assay buffer.

  • This compound stock solution.

  • Reference agonist stock solution (e.g., 5-CT).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading, then inject the serial dilutions of this compound.

  • Fluorescence Measurement: Immediately after injection, measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline). Plot the change in fluorescence against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

References

Synthesis of Paynantheine Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Paynantheine derivatives. This compound, a prominent indole alkaloid from the leaves of the medicinal plant Mitragyna speciosa (kratom), serves as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting opioid and serotonin receptor systems. This document offers detailed experimental protocols for the synthesis of key derivatives, a summary of their pharmacological activities, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is structurally related to mitragynine, the most abundant alkaloid in kratom. However, it possesses a unique pharmacological profile, acting as a competitive antagonist at μ (mu) and κ (kappa) opioid receptors and displaying activity at serotonin receptors.[1][2] This distinct profile makes it an intriguing starting point for medicinal chemistry campaigns aimed at developing compounds with tailored activities, such as analgesics with reduced side effects or novel treatments for substance use disorders. Key modifications to the this compound scaffold have focused on the C7 position and rearrangement of the indole core to form pseudoindoxyl derivatives. Additionally, the incorporation of fluorine atoms represents a bioisosteric replacement strategy to modulate the compound's physicochemical and pharmacological properties.

Data Presentation: Structure-Activity Relationships

The following table summarizes the quantitative data from various in vitro studies on this compound and its key derivatives, providing a clear comparison of their binding affinities and functional activities at opioid and serotonin receptors.

CompoundReceptorAssay TypeSpeciesKᵢ (nM)pIC₅₀% Efficacy (Eₘₐₓ)Functional Activity
This compound µ-OpioidBindingHuman410--Antagonist
κ-OpioidBindingHuman2600--Antagonist
δ-OpioidBindingHuman>10000---
5-HT₁ABindingHuman~32--Strong Affinity
7-Hydroxythis compound µ-OpioidGloSensor--4.7 ± 0.5-Weak Agonist
δ-OpioidGloSensor----Potent Agonist
This compound Pseudoindoxyl µ-Opioid------
δ-Opioid------
7-Hydroxyspeciogynine *µ-OpioidGloSensor--6.2 ± 0.3-Agonist
δ-Opioid-----Potent Agonist

Note: Speciogynine is a diastereomer of this compound. Data for its 7-hydroxy derivative is included for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxythis compound

This protocol describes the direct oxidation of this compound at the C7 position.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Water (H₂O)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 7:2 v/v).

  • To the stirred solution, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 7-hydroxythis compound.

Protocol 2: Synthesis of this compound Pseudoindoxyl

This protocol details the oxidative rearrangement of this compound to its corresponding pseudoindoxyl derivative.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Phenyliodine(III) diacetate (PIDA) or a similar oxidizing agent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.

  • Add the oxidizing agent (e.g., PIDA, 1.1 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound pseudoindoxyl.

Protocol 3: General Protocol for the Synthesis of Fluorinated this compound Analogs (Bioisosteric Replacement)

This generalized protocol is based on modern electrophilic fluorination methods for indole alkaloids. The specific reaction conditions may require optimization for the this compound scaffold.

Materials:

  • This compound (or a suitable protected derivative)

  • Anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))

  • Inert atmosphere (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control reactivity.

  • Add the electrophilic fluorinating agent (1.0-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at the chosen temperature, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a suitable quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired fluorinated this compound derivative(s). The regioselectivity of the fluorination will depend on the specific reagents and conditions used.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Pharmacological Screening cluster_optimization Lead Optimization This compound This compound Scaffold Derivatization Chemical Modification (e.g., Oxidation, Fluorination) This compound->Derivatization Derivative_Library Library of this compound Derivatives Derivatization->Derivative_Library In_Vitro In Vitro Assays (Binding, Functional) Derivative_Library->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis SAR_Analysis->Derivatization Iterative Design Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Further_Synthesis Further Synthesis & Optimization Lead_Identification->Further_Synthesis In_Vivo In Vivo Studies (e.g., Analgesia, Behavior) Further_Synthesis->In_Vivo

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

Opioid_Signaling This compound This compound Derivative MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to Gi_Go Gi/o Protein MOR->Gi_Go Activates/Inhibits AC Adenylate Cyclase Gi_Go->AC Inhibits K_channel K+ Channel (GIRK) Gi_Go->K_channel Activates Ca_channel Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_channel->Hyperpolarization Neurotransmitter_Inhibition Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_Inhibition

Caption: Simplified opioid receptor signaling pathway.

Serotonin_Signaling This compound This compound Derivative HT1A 5-HT1A Receptor This compound->HT1A Binds to Gi Gi Protein HT1A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified 5-HT1A receptor signaling pathway.

References

Application Notes and Protocols for the Development of a Stable Formulation for In Vivo Administration of Paynantheine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of Mitragyna speciosa (kratom), has garnered significant interest for its unique pharmacological profile.[1] Unlike the primary kratom alkaloid mitragynine, which acts as an opioid receptor agonist, this compound functions as a competitive antagonist at μ- and κ-opioid receptors and displays strong serotonergic activity.[1][2] This dual action suggests its potential therapeutic application in mood regulation and as a modulator of opioid effects. However, the progression of this compound from preclinical research to clinical application is hampered by formulation challenges.

This compound is a lipophilic molecule with poor aqueous solubility, which can lead to low and variable oral bioavailability. Furthermore, studies on related Mitragyna alkaloids have shown that they are susceptible to degradation in acidic environments, indicating that this compound is likely acid-labile.[3][4][5][6][7] These properties necessitate the development of a specialized formulation to ensure its stability and effective delivery in in vivo studies.

These application notes provide a comprehensive guide to developing a stable formulation of this compound for in vivo administration. The focus is on a Self-Emulsifying Drug Delivery System (SEDDS) approach, a proven strategy for enhancing the solubility and oral bioavailability of lipophilic compounds. Detailed protocols for solubility screening, excipient compatibility, formulation development, and in vivo administration are provided to facilitate further research and development of this promising alkaloid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective formulation. The following table summarizes key characteristics of this indole alkaloid.

PropertyValueReference
Chemical Name methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[8][9]
Molecular Formula C23H28N2O4[8]
Molecular Weight 396.5 g/mol [8]
Appearance Crystalline solid[8]
Classification Indole alkaloid[2]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:7): 0.125 mg/mL[8]
Stability Acid labile; stability is pH and temperature-dependent.[3][4][5][6]
Pharmacology Competitive antagonist at μ- and κ-opioid receptors; Serotonergic activity at 5-HT1A receptors.[1][2]

Formulation Development: A Self-Emulsifying Drug Delivery System (SEDDS) Approach

Given this compound's lipophilicity and acid lability, a SEDDS formulation is a promising approach to enhance its oral bioavailability. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This pre-dissolved state in the emulsion droplets can bypass the dissolution step, a rate-limiting factor for the absorption of poorly water-soluble drugs, and protect the drug from degradation in the acidic environment of the stomach.

Experimental Workflow for SEDDS Formulation Development

SEDDS_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Characterization cluster_3 Phase 4: In Vivo Studies Solubility Solubility Screening Excipient Excipient Compatibility Solubility->Excipient Select compatible solvents Ternary Ternary Phase Diagrams Excipient->Ternary Select compatible excipients Prototype Prototype Formulation Ternary->Prototype Identify emulsification region Optimization Optimization Prototype->Optimization Refine ratios Droplet Droplet Size Analysis Optimization->Droplet Emulsification Self-Emulsification Time Optimization->Emulsification Stability Stability Studies Optimization->Stability Pharmacokinetics Pharmacokinetic Studies Stability->Pharmacokinetics Select lead formulation

Figure 1. Workflow for SEDDS Formulation Development.
Protocol for Solubility Screening

Objective: To determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients for the SEDDS formulation.

Materials:

  • This compound powder

  • Selection of oils: Capryol 90, Labrafac Lipophile WL 1349, Oleic acid, Castor oil

  • Selection of surfactants: Cremophor EL, Tween 80, Labrasol

  • Selection of co-solvents: Transcutol HP, Propylene glycol, PEG 400

  • Vials, magnetic stirrer, water bath shaker, analytical balance, HPLC system

Method:

  • Add an excess amount of this compound to 2 mL of each selected vehicle (oil, surfactant, or co-solvent) in a glass vial.

  • Seal the vials and place them in a water bath shaker maintained at 25 ± 1.0°C for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Dilute the filtered solution with a suitable solvent (e.g., methanol) and quantify the concentration of this compound using a validated HPLC method.

Data Presentation:

VehicleTypeAnticipated Solubility (mg/mL)
Capryol 90Oil15.5 ± 2.1
Labrafac Lipophile WL 1349Oil12.3 ± 1.8
Oleic acidOil8.7 ± 1.1
Castor oilOil5.2 ± 0.9
Cremophor ELSurfactant45.8 ± 3.5
Tween 80Surfactant38.2 ± 2.9
LabrasolSurfactant52.1 ± 4.2
Transcutol HPCo-solvent85.6 ± 5.7
Propylene glycolCo-solvent60.3 ± 4.8
PEG 400Co-solvent72.9 ± 5.1

(Note: The above solubility data is hypothetical and should be determined experimentally.)

Protocol for Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with the selected excipients to ensure the stability of the drug in the formulation.

Materials:

  • This compound powder

  • Selected excipients from the solubility study

  • Vials, analytical balance, HPLC system, stability chambers

Method:

  • Prepare binary mixtures of this compound and each selected excipient in a 1:1 ratio (w/w).

  • Place the physical mixtures in sealed glass vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • At initial, 2-week, and 4-week time points, withdraw samples and analyze for the appearance of any physical changes (color change, liquefaction) and for the degradation of this compound using a validated stability-indicating HPLC method.

Data Presentation:

MixtureTime PointPhysical AppearanceThis compound Assay (%)
This compound + Capryol 90InitialNo change100.0
4 WeeksNo change99.5
This compound + Cremophor ELInitialNo change100.0
4 WeeksNo change99.2
This compound + Transcutol HPInitialNo change100.0
4 WeeksNo change99.8

(Note: The above data is hypothetical and should be determined experimentally.)

Protocol for Preparation of this compound SEDDS

Objective: To prepare various SEDDS formulations of this compound for optimization.

Materials:

  • This compound

  • Selected oil (e.g., Capryol 90)

  • Selected surfactant (e.g., Cremophor EL)

  • Selected co-solvent (e.g., Transcutol HP)

  • Beakers, magnetic stirrer, analytical balance

Method:

  • Accurately weigh the required quantities of oil, surfactant, and co-solvent into a glass beaker.

  • Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.

  • Add the pre-weighed amount of this compound to the mixture and stir until it is completely dissolved.

  • Cool the mixture to room temperature.

  • Store the prepared SEDDS formulation in a sealed container, protected from light.

Prototype Formulations:

Formulation CodeThis compound (mg/g)Oil (Capryol 90) (% w/w)Surfactant (Cremophor EL) (% w/w)Co-solvent (Transcutol HP) (% w/w)
F150305020
F250404020
F350206020
F450304030
F550306010
Characterization of this compound SEDDS

Objective: To characterize the prepared SEDDS formulations based on their self-emulsification efficiency and droplet size.

Protocols:

  • Self-Emulsification Time:

    • Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (pH 1.2) at 37°C in a glass beaker with gentle agitation (50 rpm).

    • Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a clear or slightly bluish-white emulsion.

  • Droplet Size Analysis:

    • Dilute 100 µL of the SEDDS formulation with 100 mL of deionized water.

    • Gently mix the dispersion.

    • Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

Characterization Data:

Formulation CodeSelf-Emulsification Time (seconds)Droplet Size (nm)Polydispersity Index (PDI)
F135 ± 5150 ± 100.25 ± 0.03
F245 ± 6180 ± 150.31 ± 0.04
F328 ± 4120 ± 80.22 ± 0.02
F432 ± 5140 ± 120.24 ± 0.03
F525 ± 3110 ± 70.21 ± 0.02

(Note: Based on this hypothetical data, F5 would be selected as the lead formulation for further stability and in vivo studies due to its rapid emulsification and small droplet size.)

Stability Studies of the Optimized Formulation

Objective: To assess the stability of the lead this compound SEDDS formulation (F5) under different pH and temperature conditions.

Protocol:

  • Prepare the optimized SEDDS formulation (F5).

  • Dilute the formulation (1:250) in buffers of pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).

  • Store the diluted emulsions at 25°C and 37°C.

  • At predetermined time intervals (0, 1, 2, 4, 8, and 24 hours), withdraw samples.

  • Analyze the samples for this compound content using a validated HPLC method to determine the percentage of drug remaining.

Stability Data for Optimized Formulation (F5):

pHTemperature (°C)Time (hours)This compound Remaining (%)
1.2370100.0
298.5
496.2
892.1
6.8370100.0
299.8
499.5
899.1

(Note: This hypothetical data suggests that the SEDDS formulation provides significant protection to this compound from degradation in acidic conditions.)

Plausible Signaling Pathway of this compound

Signaling_Pathway This compound This compound MOR μ-Opioid Receptor This compound->MOR KOR κ-Opioid Receptor This compound->KOR HT1A 5-HT1A Receptor This compound->HT1A AC Adenylyl Cyclase HT1A->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (e.g., Mood Regulation) CREB->Gene

Figure 2. Plausible Signaling Pathway of this compound.

In Vivo Administration Protocol

Objective: To evaluate the pharmacokinetic profile of the optimized this compound SEDDS formulation in a rodent model.

Workflow for In Vivo Pharmacokinetic Study

InVivo_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Sample Collection cluster_3 Analysis Animal Animal Acclimatization Dosing Oral Gavage Dosing Animal->Dosing Formulation Formulation Preparation Formulation->Dosing Blood Blood Sampling Dosing->Blood Plasma Plasma Preparation Blood->Plasma HPLC HPLC-MS/MS Analysis Plasma->HPLC PK Pharmacokinetic Analysis HPLC->PK

Figure 3. Workflow for In Vivo Pharmacokinetic Study.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

  • Animals should be acclimatized for at least one week before the experiment.

  • Fasted overnight before dosing, with free access to water.

Dosing:

  • Formulation: Optimized this compound SEDDS (F5)

  • Dose: 10 mg/kg

  • Route of Administration: Oral gavage

  • Vehicle: The SEDDS formulation is administered directly.

Procedure:

  • Prepare the this compound SEDDS formulation on the day of the experiment.

  • Accurately weigh each rat and calculate the required dose volume.

  • Administer the formulation to the rats via oral gavage using a suitable gavage needle.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at the time points specified in the dosing schedule into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

Dosing and Sampling Schedule:

GroupTreatmentRouteDose (mg/kg)Sampling Time Points (hours)
1This compound SEDDS (F5)Oral100 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24
2This compound Suspension (Control)Oral100 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

Conclusion

The successful development of a stable and bioavailable formulation is a critical step in advancing the preclinical and clinical investigation of this compound. The protocols and application notes provided herein offer a systematic approach to formulating this lipophilic and potentially acid-labile indole alkaloid using a SEDDS strategy. By carefully selecting excipients based on solubility and compatibility studies, and by thoroughly characterizing the resulting formulation, researchers can develop a robust delivery system for reliable in vivo evaluation. The proposed in vivo pharmacokinetic study will be instrumental in determining the extent to which a SEDDS formulation can enhance the oral bioavailability of this compound, thereby paving the way for future efficacy and toxicology studies.

References

Troubleshooting & Optimization

Overcoming challenges in the chromatographic separation of Paynantheine from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Paynantheine and its structurally similar isomers found in Mitragyna speciosa (Kratom).

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of this compound from its isomers so challenging?

A1: The primary challenge lies in the profound structural similarity between this compound (PT) and its isomers.[1] Major isomers of concern include Mitragynine (MG), Speciogynine (SG), and Speciociliatine (SC), which are diastereomers of each other, and Isothis compound, an epimer of this compound.[2][3] This similarity in structure results in nearly identical polarities and physicochemical properties, leading to common chromatographic issues like peak broadening and co-elution, which complicates accurate quantification and isolation.[2]

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly in reversed-phase mode, are the most successfully and widely employed techniques.[2][4] Supercritical Fluid Chromatography (SFC) has also demonstrated the ability to resolve the major components with a different elution order.[5][6] In contrast, Gas Chromatography (GC) is often less satisfactory because it can fail to resolve key diastereomers, such as mitragynine and speciociliatine.[5][6]

Q3: How does mobile phase pH affect the separation and stability of this compound and its isomers?

A3: Mobile phase pH is a critical parameter. A slightly acidic pH, such as 3.5 using an ammonium acetate buffer, has been shown to achieve adequate peak separation.[4] However, it is crucial to note that Mitragyna alkaloids are acid-labile, meaning they are susceptible to degradation in acidic conditions.[7][8] Therefore, the pH must be carefully optimized to strike a balance between achieving chromatographic resolution and maintaining the chemical integrity of the analytes.[7]

Q4: What is the role of the stationary phase (column) in achieving good resolution?

A4: Column selection is a crucial factor in method development.[2] While standard C18 columns are commonly used, specialized columns can offer superior performance.[4][9] For instance, C18 columns with embedded polar groups (EPGs) have been shown to produce excellent results, yielding good peak shapes and baseline separation in isocratic mode.[2] For isomers that are particularly difficult to resolve, chiral stationary phases may be necessary to improve resolution.[3]

Q5: I am observing analyte degradation during my analysis. What could be the cause?

A5: Analyte degradation is often linked to the inherent instability of Mitragyna alkaloids under certain conditions.[7] The two primary factors are pH and temperature.[7][8] All major Mitragyna alkaloids are unstable in acidic environments.[7] Additionally, some isomers, like 7-hydroxymitragynine, are particularly unstable, showing significant degradation at temperatures of 40°C and above.[7][10] It is essential to control both pH and temperature throughout sample preparation and analysis to ensure reliable results.[7]

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Suboptimal Mobile Phase: Incorrect organic-to-aqueous ratio, buffer concentration, or pH.[2][4] 2. Inappropriate Column Chemistry: The stationary phase lacks the necessary selectivity for the isomers.[2] 3. Fast Gradient Elution: The gradient slope is too steep, not allowing sufficient time for separation.[4]1. Optimize Mobile Phase: Systematically adjust the mobile phase composition. Vary the acetonitrile/methanol concentration. Optimize the buffer (e.g., ammonium acetate) concentration and fine-tune the pH (e.g., between 3.5 and 5.0).[2][4] 2. Select a Different Column: Switch to a column with a different selectivity (e.g., an embedded polar group C18 or a phenyl-hexyl phase).[2] Using a column with smaller particle size (UPLC) can also significantly enhance resolution.[4] 3. Adjust Gradient: Decrease the gradient slope (make it shallower) to increase the separation window for closely eluting isomers.[4]
Broad or Tailing Peaks 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone of the stationary phase interact with the basic alkaloid analytes.[1] 2. Column Overload: Injecting too much sample mass onto the column.[1] 3. Column Contamination/Degradation: Strongly retained compounds from previous injections or degradation of the stationary phase.[1]1. Modify Mobile Phase/Column: Add a competing base like triethylamine to the mobile phase to mask silanol sites. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the alkaloids.[1] Use a high-quality, end-capped column. 2. Reduce Sample Load: Decrease the injection volume or dilute the sample.[1] 3. Maintain Column Health: Flush the column with a strong solvent (e.g., isopropanol). If peak shape does not improve, the column may need to be replaced.[1]
Inconsistent Retention Times 1. Temperature Fluctuations: The ambient temperature of the laboratory is affecting the column temperature. 2. Mobile Phase Inconsistency: The mobile phase composition is changing over time due to evaporation or improper mixing. 3. Insufficient Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.1. Use a Column Oven: Maintain a constant and controlled column temperature throughout the analytical run.[2] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-sealed. Ensure thorough mixing if using a multi-component mobile phase. 3. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration (e.g., 10-15 column volumes) before starting the sequence.

Section 3: Experimental Protocols and Data

Protocol 1: UPLC-MS/MS Method for Broad Alkaloid Profiling

This method, adapted from Kamble et al. (2019), is suitable for the simultaneous quantification of ten key Kratom alkaloids, including this compound and its isomers.[4]

Methodology:

  • Sample Preparation: Utilize an acid-base extraction to obtain an alkaloid-rich fraction from the initial plant extract.[4] (See Protocol 3 for details).

  • Chromatography: Perform chromatographic separation using a UPLC system coupled with a tandem mass spectrometer (MS/MS).[4]

  • Data Acquisition: Operate the mass spectrometer in positive ionization mode, monitoring specific ion transitions for each alkaloid.[4]

Table 1: UPLC-MS/MS Chromatographic Conditions [4]

Parameter Specification
Column Waters Acquity BEH C18 (1.7 µm, 2.1 × 100 mm)
Mobile Phase A 10 mM Aqueous Ammonium Acetate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Gradient Start with 20% B, hold for 1 min; ramp to 28% B at 19.5 min.
Column Temperature Not specified, but temperature control is recommended.

| Total Run Time | 22.5 minutes |

Table 2: Representative Retention Times (UPLC-MS/MS) [4]

Alkaloid Retention Time (minutes)
7-hydroxymitragynine 4.75
Corynoxine B 7.06
Corynoxine 9.47
Corynantheidine 11.06
This compound 13.52
Mitragynine 13.77
Isocorynantheidine 14.66
Speciogynine 15.45

| Speciociliatine | 18.03 |

Protocol 2: Optimized Isocratic HPLC-UV Method

This rapid isocratic method, adapted from Chimnoi et al. (2022), focuses on the baseline separation of four major indole alkaloids.[2]

Methodology:

  • Column Selection: An embedded polar group (EPG) C18 column is critical for this method's success.[2]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and a 10 mM ammonium acetate solution.[2]

  • Isocratic Elution: Run the analysis without a gradient at a constant mobile phase composition.[2]

Table 3: Optimized Isocratic HPLC-UV Conditions [2]

Parameter Specification
Column AQS C18 (Embedded Polar Group)
Mobile Phase 60% Acetonitrile in 10 mM Ammonium Acetate
Flow Rate Not specified, typically 1.0 mL/min for standard HPLC.
Detection UV Detector (DAD)
Column Temperature Not specified, but temperature control is recommended.

| Total Run Time | Less than 11 minutes |

Protocol 3: Sample Preparation via Acid-Base Extraction

This procedure enriches the alkaloid content from a crude ethanolic extract, improving chromatographic analysis by removing interfering matrix components.[4]

Methodology:

  • Acidification: Dissolve the dried crude extract in a methanol/water mixture and acidify to pH 2-3 with 10% aqueous hydrochloric acid.[4]

  • Non-Polar Wash: Partition the acidified solution against a non-polar organic solvent (e.g., ethyl acetate) to remove lipids and other non-alkaloidal compounds. Discard the organic layer.[4]

  • Basification: Carefully basify the remaining aqueous layer to pH 8-9 using a 10% ammonia solution. This converts the alkaloid salts back to their free-base form.[4]

  • Alkaloid Extraction: Extract the basified solution multiple times with a chlorinated organic solvent like methylene chloride.[4]

  • Concentration: Combine the organic layers, dry them (e.g., with anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield the alkaloid-rich fraction.[4]

Section 4: Visual Workflows and Diagrams

Isomer_Relationships cluster_mitragynine Mitragynine Group (Diastereomers) cluster_this compound This compound Group MG Mitragynine SG Speciogynine MG->SG C3/C7 Epimers SC Speciociliatine SG->SC C20 Epimers PT This compound SG->PT Dehydro-analog IPT Isothis compound PT->IPT C3 Epimers

Caption: Structural relationships between this compound and its common isomers.

Acid_Base_Extraction_Workflow process_node process_node waste_node waste_node final_node final_node start Crude Plant Extract step1 Dissolve in MeOH/H2O Acidify to pH 2-3 (HCl) start->step1 step2 Partition with Ethyl Acetate step1->step2 step3 Separate Layers step2->step3 step4 Aqueous Layer (Alkaloid Salts) step3->step4 Keep waste1 Discard Organic Layer (Non-Alkaloidal Impurities) step3->waste1 Discard step5 Basify to pH 8-9 (NH4OH) step4->step5 step6 Partition with Methylene Chloride step5->step6 step7 Separate Layers step6->step7 step8 Organic Layer (Free Base Alkaloids) step7->step8 Keep waste2 Discard Aqueous Layer step7->waste2 Discard step9 Dry & Evaporate Solvent step8->step9 final Alkaloid-Rich Fraction step9->final

Caption: Workflow for enriching alkaloids using an acid-base extraction.

Troubleshooting_Workflow problem Problem: Poor Resolution / Co-elution cause1 Check Mobile Phase problem->cause1 cause2 Evaluate Column problem->cause2 cause3 Review Gradient problem->cause3 solution1a Adjust Organic % cause1->solution1a solution1b Optimize Buffer pH & Concentration cause1->solution1b solution2a Try Different Selectivity (e.g., EPG C18) cause2->solution2a solution2b Use Smaller Particle Size (HPLC -> UPLC) cause2->solution2b solution3a Make Gradient Shallower cause3->solution3a

References

Technical Support Center: Paynantheine Instability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the challenges associated with the instability of Paynantheine in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows rapid degradation in an acidic solution. What are the primary reasons for this instability?

A1: this compound, as an indole alkaloid, is susceptible to degradation in acidic environments. All Mitragyna alkaloids that have been studied have shown lability in acidic conditions.[1] The electron-rich indole ring system is prone to protonation, which can initiate a cascade of reactions leading to the formation of degradation products. Key factors contributing to this instability include the pH of the solution, the temperature, and the duration of exposure to the acidic environment.

Q2: What are the visible signs of this compound degradation in my experiments?

A2: Degradation of this compound can manifest in several ways, including:

  • A noticeable change in the color of the solution.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

  • A significant decrease in the peak area of the parent this compound compound over time.

  • Inconsistent results in bioassays or other functional experiments.

  • Precipitation or formation of insoluble materials.

Q3: How can I minimize the degradation of this compound during my experiments involving acidic conditions?

A3: To mitigate degradation, consider the following strategies:

  • Work at low temperatures: Whenever possible, perform experimental steps in acidic solutions on ice or at refrigerated temperatures (2-8°C).

  • Minimize exposure time: Reduce the time your this compound sample is in contact with the acidic solution to the absolute minimum required for your protocol.

  • Use the mildest possible acidic conditions: If your experiment allows, use a higher pH (less acidic) solution.

  • Inert atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions.

  • Freshly prepare solutions: Always use freshly prepared solutions of this compound for your experiments. Avoid storing this compound in acidic buffers.

Q4: Are there any analytical techniques recommended for monitoring this compound stability and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS) is the most common and effective method for quantifying this compound and identifying its degradation products.[2] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-separated from the peak of the intact this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in acidic solutions.

Issue 1: Rapid loss of this compound concentration in solution.

  • Possible Cause: The pH of your solution is too low, or the temperature is too high, leading to accelerated degradation.

  • Solution:

    • Verify the pH of your solution. If possible, adjust to a less acidic pH.

    • Conduct your experiment at a lower temperature (e.g., on an ice bath).

    • Perform a time-course experiment to determine the rate of degradation under your specific conditions and adjust your experimental window accordingly.

Issue 2: Appearance of multiple unknown peaks in HPLC analysis.

  • Possible Cause: These are likely degradation products of this compound. The acidic conditions are causing the molecule to break down or rearrange.

  • Solution:

    • Attempt to identify the degradation products using LC-MS/MS to gain insight into the degradation pathway.

    • Modify your experimental conditions (pH, temperature, light exposure) to minimize the formation of these products.

    • If the degradation products are unavoidable, ensure your analytical method can adequately separate and quantify them to accurately determine the remaining concentration of this compound.

Issue 3: Inconsistent and non-reproducible experimental results.

  • Possible Cause: The instability of this compound in your acidic assay buffer is leading to varying concentrations of the active compound between experiments and even within the same experiment over time.

  • Solution:

    • Prepare a fresh stock solution of this compound in a stable solvent (e.g., DMSO) and dilute it into the acidic buffer immediately before use.

    • Include a positive control with a known stable compound to ensure the assay itself is performing consistently.

    • Consider using a different buffer system or adding stabilizing agents, if compatible with your experimental design.

Data Presentation

pHTemperature (°C)Expected Stability (over 8 hours)Comments
2.04LowSignificant degradation is expected.
2.025Very LowRapid degradation is likely to occur.
2.040Extremely LowExtensive degradation is expected in a short period.
4.04ModerateDegradation is expected, but at a slower rate than at pH 2.0.
4.025LowSignificant degradation is likely.
4.040Very LowDegradation will be accelerated at this temperature.
6.04HighRelatively stable.
6.025Moderate to HighSome degradation may occur, but it will be significantly less than in more acidic conditions.
6.040ModerateThe rate of degradation will increase with temperature.

This table is for illustrative purposes and is based on the known acid-labile nature of Mitragyna alkaloids. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol for Assessing this compound Stability in Acidic Solution

This protocol outlines a general procedure for determining the stability of this compound in an acidic solution using HPLC.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Acids (e.g., hydrochloric acid, formic acid) to prepare acidic buffers

  • pH meter

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18)

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-aqueous solvent like methanol or DMSO.

  • Acidic Buffers: Prepare a series of acidic buffers at your desired pH values (e.g., pH 2, 4, and 6).

3. Stability Study Procedure:

  • Dilute the this compound stock solution with the respective acidic buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Divide each solution into aliquots for different time points and temperature conditions.

  • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each condition.

  • Immediately analyze the samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each condition.

  • If applicable, calculate the degradation rate constant and the half-life (t½) of this compound under each condition.

Mandatory Visualizations

Paynantheine_Degradation_Pathway This compound This compound Protonated_Indole Protonated Indole Intermediate This compound->Protonated_Indole  H+ (Acidic Conditions) Degradation_Products Various Degradation Products Protonated_Indole->Degradation_Products  Rearrangement/ Hydrolysis/ Oxidation

Caption: Proposed acid-catalyzed degradation pathway for this compound.

Troubleshooting_Workflow Start This compound Instability Observed Check_pH Check pH of Solution Start->Check_pH Check_Temp Check Temperature Start->Check_Temp Check_Time Check Exposure Time Start->Check_Time Adjust_pH Adjust to Higher pH (if possible) Check_pH->Adjust_pH Lower_Temp Lower Temperature (e.g., use ice bath) Check_Temp->Lower_Temp Reduce_Time Minimize Exposure Time Check_Time->Reduce_Time Re_evaluate Re-evaluate Stability Adjust_pH->Re_evaluate Lower_Temp->Re_evaluate Reduce_Time->Re_evaluate

Caption: Troubleshooting workflow for this compound instability.

Experimental_Workflow Prep_Solutions 1. Prepare this compound Stock & Acidic Buffers Incubate 2. Incubate at Different Temperatures & Time Points Prep_Solutions->Incubate Withdraw_Aliquots 3. Withdraw Aliquots at Specified Intervals Incubate->Withdraw_Aliquots HPLC_Analysis 4. Analyze by Stability- Indicating HPLC Method Withdraw_Aliquots->HPLC_Analysis Data_Analysis 5. Calculate Degradation Rate and Half-life HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Managing Variability in Animal Behavior Studies Involving Paynantheine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paynantheine in animal behavior studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indole alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant.[1] Its primary mechanism of action is as a competitive antagonist at μ- (mu) and κ- (kappa) opioid receptors and as a strong agonist at serotonin 5-HT1A receptors.[1][2] Unlike mitragynine, the primary alkaloid in kratom, this compound does not produce typical opioid agonist effects.[1]

Q2: What are the expected behavioral effects of this compound in rodents?

Based on its receptor profile, this compound is expected to modulate behavior in several ways:

  • Anxiolytic-like effects: Due to its potent 5-HT1A receptor agonism, this compound may produce anxiety-reducing effects.[1]

  • Modulation of opioid effects: As a μ- and κ-opioid receptor antagonist, this compound can block or alter the effects of opioid agonists.[2]

  • Effects on reward and aversion: In a conditioned place preference (CPP) paradigm, this compound (10 mg/kg, i.p.) has been shown to produce aversion.[2]

  • Limited analgesic effects: this compound does not produce robust antinociception on its own.[2]

Q3: What are common behavioral assays used to study this compound?

Commonly used behavioral assays include:

  • Elevated Plus-Maze (EPM): To assess anxiety-like behavior.[3][4]

  • Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.[5][6]

  • Conditioned Place Preference (CPP): To measure rewarding or aversive properties.[2]

  • Tail-Flick Test: To assess nociception and antinociception.[2]

Troubleshooting Guide

Issue 1: High variability in locomotor activity in the Open Field Test.

  • Possible Cause: Inconsistent handling of animals.

    • Troubleshooting Step: Ensure all experimenters use a consistent and gentle handling technique. Habituate animals to the experimenter's handling for several days before testing.

  • Possible Cause: Environmental factors.

    • Troubleshooting Step: Maintain consistent lighting, temperature, and noise levels in the testing room. Conduct tests at the same time of day to minimize circadian rhythm effects.[6]

  • Possible Cause: Vehicle effects.

    • Troubleshooting Step: Always include a vehicle-only control group to account for any effects of the solvent. Common vehicles for this compound include a solution of 20% Tween 20 in saline.

Issue 2: Inconsistent results in the Elevated Plus-Maze.

  • Possible Cause: "One-trial tolerance."

    • Troubleshooting Step: Avoid re-testing animals on the EPM. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room can help mitigate this effect.[7]

  • Possible Cause: Lighting conditions.

    • Troubleshooting Step: The level of illumination can significantly impact behavior in the EPM. Maintain a consistent and documented light level in the testing arena.[7]

  • Possible Cause: Placement of the animal on the maze.

    • Troubleshooting Step: Consistently place the animal in the center of the maze, facing the same open arm at the start of each trial.

Issue 3: Difficulty dissolving this compound for administration.

  • Possible Cause: Poor solubility in aqueous solutions.

    • Troubleshooting Step: this compound has limited water solubility. It can be dissolved in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at concentrations of up to 30 mg/ml.[8] For in vivo studies, a common vehicle is a suspension in 20% Tween 20 in saline. Sonication may aid in dissolution.

  • Possible Cause: Stability issues.

    • Troubleshooting Step: Prepare solutions fresh on the day of use whenever possible. If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials at -20°C for up to one month.[9]

Issue 4: Unexpected or contradictory behavioral outcomes.

  • Possible Cause: Complex pharmacology of this compound.

    • Troubleshooting Step: Remember that this compound has multiple receptor targets. Its behavioral effects are a result of the interplay between its opioid antagonism and serotonin agonism. Consider the potential for these different actions to produce opposing or complex behaviors depending on the specific test and dosage.

  • Possible Cause: Variability in drug metabolism.

    • Troubleshooting Step: Individual differences in cytochrome P450 enzyme activity can lead to variations in how this compound is metabolized, potentially affecting its behavioral outcomes.[1] Using a sufficient number of animals per group can help to account for this variability.

  • Possible Cause: Presence of other kratom alkaloids.

    • Troubleshooting Step: If using a kratom extract rather than pure this compound, be aware that the presence of other alkaloids can significantly influence the behavioral effects.[10]

Data Presentation

Table 1: In Vitro Receptor Binding Affinities of this compound

ReceptorBinding Affinity (Ki)SpeciesReference
5-HT1A~32 nMNot Specified[1]

Table 2: In Vivo Behavioral Effects of this compound in Rodents

Behavioral TestSpeciesDose and RouteObserved EffectReference
Conditioned Place PreferenceMouse10 mg/kg, i.p.Aversion[2]
Tail-Flick TestMouse10 and 30 mg/kg, i.p.No robust antinociception[2]
Locomotor ActivityMouse10 and 30 mg/kg, i.p.Blocked morphine-induced hyperlocomotion[2]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

  • Habituation: Allow mice to freely explore the two-compartment apparatus for a baseline preference test.

  • Conditioning:

    • On conditioning days, administer this compound (e.g., 10 mg/kg, i.p.) and confine the mouse to one compartment for a set duration (e.g., 30 minutes).

    • On alternate days, administer the vehicle and confine the mouse to the other compartment. The order of drug and vehicle administration should be counterbalanced across animals.

  • Test: On the test day, place the mouse in the neutral center area with free access to both compartments and record the time spent in each compartment. An increase in time spent in the drug-paired compartment indicates preference, while a decrease indicates aversion.[2]

Open Field Test (OFT) Protocol

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Place the mouse in the center of the open field.

    • Record its activity using a video tracking system for a set duration (e.g., 5-15 minutes).[5]

  • Measures:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery (anxiety-like behavior).[11]

    • Rearing frequency (exploratory behavior).

Elevated Plus-Maze (EPM) Protocol

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Place the rodent in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.[4]

  • Measures:

    • Time spent in the open arms versus the closed arms.[3]

    • Number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[3]

Signaling Pathway Diagrams

G cluster_5HT1A This compound (5-HT1A Agonist) This compound This compound HT1A 5-HT1A Receptor This compound->HT1A binds Gi Gi/o Protein HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK ↑ K+ Channel (GIRK) Opening Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization (↓ Firing Rate) GIRK->Hyperpolarization G cluster_opioid This compound (Opioid Antagonist) This compound This compound Mu_Kappa μ/κ-Opioid Receptor This compound->Mu_Kappa binds & blocks Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->Mu_Kappa Gi Gi/o Protein Mu_Kappa->Gi activation inhibited AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Downstream Opioid Effects (Analgesia, Reward) cAMP->Downstream G cluster_workflow General Experimental Workflow for Behavioral Testing Animal_Acclimation Animal Acclimation & Habituation to Handling Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Admin This compound or Vehicle Administration Group_Assignment->Drug_Admin Behavioral_Test Behavioral Assay (e.g., OFT, EPM, CPP) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection

References

Optimization of mobile phase for baseline resolution of Paynantheine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Paynantheine Analysis

This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the mobile phase to achieve baseline resolution of this compound in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical mobile phase parameters for achieving baseline resolution of this compound?

A1: The most critical parameters for separating this compound, an indole alkaloid, are the mobile phase's organic solvent ratio, pH, and buffer composition.[1][2] this compound is often present with structurally similar alkaloids and diastereoisomers, such as 3-isothis compound, making selectivity highly dependent on these factors.[3][4]

  • Organic Solvent Ratio (e.g., Acetonitrile/Methanol vs. Water): This controls the retention time of the alkaloids. Increasing the organic solvent percentage will decrease retention times.[2]

  • pH: As an alkaloid, this compound's ionization state is pH-dependent. Controlling the pH is crucial for consistent retention and good peak shape.[5][6] A mobile phase pH adjusted to be at least two units away from the analyte's pKa is recommended to ensure a single ionic form and prevent peak tailing.

  • Buffer System: A buffer is necessary to maintain a constant pH during the analysis, which is vital for reproducibility.[1][2] Common buffers for alkaloid analysis include ammonium bicarbonate or ammonium phosphate.[7][8]

Q2: I am not seeing any peaks for this compound. What should I check first?

A2: If no peaks are visible, several factors could be the cause:

  • System Check: Ensure the HPLC pump is on, and there is mobile phase flow.[9] Check for any leaks in the system.

  • Detector Settings: Verify the detector lamp is on and that the correct wavelength is set. For this compound and related alkaloids, a wavelength around 225-254 nm is often used.[10][11]

  • Sample Integrity: Confirm that your sample has not degraded and was prepared correctly. Inject a fresh, known standard to verify system performance.[9]

  • Injection Issues: Check for air bubbles in the sample syringe or loop, which can prevent a proper injection.[12]

Q3: Why are my retention times for this compound inconsistent across different runs?

A3: Fluctuating retention times are often linked to the mobile phase or hardware issues:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure you are preparing the mobile phase accurately and consistently for each run.[13] If you are using an online mixer, ensure the proportioning valves are working correctly.[9]

  • pH Instability: An unbuffered or inadequately buffered mobile phase can lead to pH shifts, causing retention times to drift.[2]

  • Temperature Fluctuations: Variations in column temperature can affect retention. Using a column oven is crucial for maintaining a stable temperature.[13][14]

  • Pump and Leaks: Leaks in the system or failing pump seals can cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.[9][13]

Troubleshooting Guide: Baseline Resolution Issues

Problem 1: Poor Resolution Between this compound and an Adjacent Peak

If this compound is co-eluting or has poor resolution with a nearby peak (e.g., an isomer like 3-isothis compound), the selectivity of your method needs to be adjusted.

Troubleshooting Steps:

  • Adjust Organic Solvent Ratio: A small change in the percentage of the organic modifier (e.g., from 40% acetonitrile to 38%) can significantly impact resolution. Lowering the solvent strength (less organic) will increase retention and may improve separation.[14][15]

  • Change Organic Solvent Type: Switching the organic solvent can alter selectivity. For instance, if you are using acetonitrile, try substituting it with methanol. The different chemical properties of these solvents can change the elution order and improve separation.[2]

  • Modify Mobile Phase pH: Adjusting the pH can change the ionization of this compound and interfering compounds differently, leading to better separation.[5] Experiment with pH values within the stable range of your column.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often leads to better resolution, although it will increase the analysis time.[14]

Logical Troubleshooting Workflow for Poor Resolution

G cluster_0 Initial Problem cluster_1 Diagnosis cluster_2 Mobile Phase Solutions Start Poor Baseline Resolution Cause1 Co-elution / Overlapping Peaks Start->Cause1 Cause2 Peak Tailing Start->Cause2 Cause3 Peak Fronting Start->Cause3 Sol1 Decrease % Organic Solvent Cause1->Sol1 Improves Selectivity Sol2 Change Organic Solvent (e.g., ACN to MeOH) Cause1->Sol2 Alters Selectivity Sol3 Adjust Mobile Phase pH Cause1->Sol3 Changes Ionization Cause2->Sol3 Suppresses Silanol Interactions Sol4 Increase Buffer Concentration Cause2->Sol4 Ensures Stable pH Sol5 Dilute Sample Cause3->Sol5 Reduces Column Overload

Caption: Troubleshooting decision tree for poor HPLC resolution.

Problem 2: this compound Peak is Tailing

Peak tailing, where the back of the peak is elongated, can compromise resolution and accurate integration.[13]

Troubleshooting Steps:

  • Check Mobile Phase pH: For basic compounds like this compound, tailing can occur due to interactions with acidic silanol groups on the silica-based column packing.[6] Adjusting the mobile phase to a higher pH (e.g., pH 7-9.5, if your column allows) can neutralize these silanol groups.

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to tailing. Try increasing the buffer concentration (e.g., from 5 mM to 20 mM).

  • Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Column Contamination/Age: Peak tailing can be a sign that the column is contaminated or nearing the end of its life.[12] Try flushing the column or replacing it if the problem persists.

Problem 3: this compound Peak is Fronting

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still affect results.[16]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most common cause of peak fronting is sample overload, where too much sample is injected onto the column.[16] Dilute your sample and reinject.

  • Check Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols & Data

Example HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

Experimental Workflow for Mobile Phase Optimization

G cluster_screening Screening Parameters A 1. Define Objective: Baseline resolution of this compound B 2. Select Column: C18, 2.1-4.6 mm ID, <5 µm A->B C 3. Initial Mobile Phase Screening B->C D 4. Fine-Tune Organic Modifier % C->D S1 Solvent A: Buffered Water Solvent B: Acetonitrile vs. Methanol C->S1 S2 Test pH 3, 7, 9.5 (within column limits) C->S2 E 5. Optimize pH and Buffer D->E F 6. Final Method Validation E->F

Caption: Step-by-step workflow for HPLC mobile phase optimization.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase or a compatible solvent like methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[11]

  • Instrumentation and Column:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA or UV detector.

    • Column: A reversed-phase C18 column (e.g., Kinetex EVO C18, 150 x 4.6 mm, 5 µm) is a good starting point.[8]

    • Column Temperature: 35 °C.[11]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[8]

    • Detection Wavelength: 226 nm.[8]

  • Mobile Phase Optimization:

    • Phase A: 5 mM Ammonium Bicarbonate buffer, pH adjusted to 9.5.[8]

    • Phase B: Acetonitrile.

    • Procedure: Start with a gradient elution to determine the approximate solvent percentage needed to elute this compound. Then, refine the separation using isocratic or a shallow gradient elution around that percentage.

Data Presentation: Effect of Mobile Phase Composition on Resolution

The following table illustrates the hypothetical effect of changing the mobile phase composition on the retention time (t R) and resolution (Rs) between this compound and a co-eluting impurity.

TrialMobile Phase Composition (Aqueous Buffer : Acetonitrile)This compound t R (min)Impurity t R (min)Resolution (Rs)Observations
160:405.25.40.8Poor resolution, peaks are merged.
265:356.87.21.3Improved separation, but not baseline.
370:309.19.81.8Good separation, near baseline resolution.
470:30 (Methanol instead of ACN)8.59.01.1Methanol provides less retention and selectivity in this case.

Note: This data is illustrative and serves to demonstrate the principles of mobile phase optimization.

References

Strategies to prevent the degradation of Paynantheine during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Paynantheine. Our resources are designed to help you prevent degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a prominent indole alkaloid found in the leaves of the Mitragyna speciosa (Kratom) tree.[1] As a bioactive compound, its chemical stability is crucial for accurate experimental results and the development of potential therapeutic applications. Degradation can lead to a loss of potency, the formation of impurities, and erroneous data in pharmacological and toxicological studies.

Q2: What are the primary factors that cause this compound degradation?

Based on studies of related Mitragyna alkaloids, the primary factors contributing to the degradation of this compound are:

  • pH: this compound is susceptible to degradation in acidic and, to a lesser extent, alkaline conditions. All Mitragyna alkaloids studied have been shown to be acid labile.[2][3][4]

  • Temperature: Elevated temperatures can accelerate the degradation process.[4]

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: How should I store pure this compound?

For optimal stability, pure this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Form: Storing the compound as a dry solid is preferable to in-solution.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as methanol, ethanol, and chloroform.[5][6] For experimental purposes, it is recommended to prepare solutions fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Q5: Are there any known degradation products of this compound?

While specific studies on the chemical degradation products of this compound are limited, research on its in-vivo metabolism provides insights into potential degradation pathways. These include hydrolysis of the methyl ester group and O-demethylation.[7][8] Under alkaline conditions, the related alkaloid mitragynine is known to hydrolyze to 16-carboxymitragynine.[2][3][4] Oxidative metabolism of mitragynine can lead to the formation of 7-hydroxymitragynine and mitragynine pseudoindoxyl.[9][[“]]

Troubleshooting Guides

Issue: Inconsistent results in bioassays.

Potential Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare a fresh stock solution from solid material. 2. Analyze the old stock solution by HPLC to check for degradation products. 3. If storing solutions, aliquot and store at -80°C under an inert atmosphere and protected from light.
pH instability in assay buffer 1. Measure the pH of your assay buffer before and after the experiment. 2. Ensure the buffer has sufficient capacity to maintain a stable pH. 3. If possible, perform the assay at a neutral pH.
Photodegradation during the experiment 1. Minimize the exposure of your experimental setup to ambient and direct light. 2. Use amber-colored labware or cover your setup with aluminum foil.

Issue: Appearance of unexpected peaks in HPLC analysis.

Potential Cause Troubleshooting Steps
On-column degradation 1. Use a different column stationary phase. 2. Modify the mobile phase composition or pH. 3. Lower the column temperature.
Degradation in the autosampler 1. Use a cooled autosampler if available. 2. Reduce the time the sample spends in the autosampler before injection. 3. Ensure the sample solvent is compatible with the mobile phase and does not promote degradation.
Contaminated solvent or glassware 1. Use fresh, high-purity solvents. 2. Ensure all glassware is thoroughly cleaned and rinsed.

Quantitative Data on Alkaloid Stability

Table 1: Forced Degradation of Mitragynine (as a proxy for this compound)

Stress Condition Duration Temperature pH % Degradation (Mitragynine) Reference
Acidic Hydrolysis (0.1 M HCl)24 hoursNot Specified~1~11.2%(Parthasarathy et al., as cited in Basiliere and Kerrigan, 2020)
Alkaline Hydrolysis8 hours40°C8 and 10Up to ~20%(Basiliere and Kerrigan, 2020)
Aqueous Solution8 hours4, 20, 40°C2-10No significant loss(Basiliere and Kerrigan, 2020)
Oxidation (30% H₂O₂)24 hours60°C-Substantial(Inferred from general forced degradation protocols)
Photolysis (UV light)24 hoursAmbient-40-60%(Inferred from general forced degradation protocols)
Thermal (Dry Heat)24 hours100°C-Substantial(Inferred from general forced degradation protocols)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid this compound at 105°C for 24 hours.

  • Photodegradation: Expose a 0.1 mg/mL solution of this compound in methanol to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a low pH buffer, with PDA detection).

Protocol 2: HPLC Method for this compound and its Degradation Products

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector at 225 nm[1]

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid base Base Hydrolysis (1 M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) photo Photodegradation (Solution, UV/Vis light) stock->photo neutralize Neutralize and Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Data Interpretation and Degradation Pathway Elucidation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_demethylation O-Demethylation cluster_oxidation Oxidation This compound This compound Carboxy 16-Carboxy-Paynantheine This compound->Carboxy Acid/Base Demethyl9 9-O-Demethyl-Paynantheine This compound->Demethyl9 Enzymatic/Chemical Hydroxy7 7-Hydroxy-Paynantheine This compound->Hydroxy7 Oxidizing Agent Pseudo This compound Pseudoindoxyl This compound->Pseudo Oxidizing Agent

Caption: Plausible degradation pathways of this compound.

References

Sourcing and purity verification of Paynantheine reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paynantheine reference standards.

Frequently Asked Questions (FAQs)

Sourcing and Handling

Q1: Where can I source high-purity this compound reference standards?

High-purity this compound reference standards can be purchased from several reputable suppliers specializing in analytical and research chemicals. When sourcing, it is crucial to request a Certificate of Analysis (CoA) to verify the identity and purity of the standard.

Table 1: Sourcing Information for this compound Reference Standards

SupplierProduct NamePurity SpecificationAdditional Information
Cayman ChemicalThis compound (Item No. 21841)≥98%Provided as a crystalline solid. Also available as a Certified Reference Material (CRM) solution (Item No. 38999).[1][2]
BiosynthThis compound (EAA69766)Not specified; high-quality for pharmaceutical testingStore at <-15°C.
Axios ResearchThis compound Reference StandardsHigh qualityOffers impurities, metabolites, and stable isotope-labeled products. Accompanied by a comprehensive CoA.
MedchemExpressThis compoundNot specifiedStates it is for research use only.[3]
ClinivexThis compoundNot specifiedFor research purposes only.[4]

Q2: What information should I look for on a Certificate of Analysis (CoA) for a this compound reference standard?

A comprehensive CoA for a this compound reference standard should include:

  • Product Information: Name, catalog number, batch number, and CAS number (4697-66-9).

  • Chemical Information: Molecular formula (C₂₃H₂₈N₂O₄) and molecular weight (396.5 g/mol ).[1]

  • Purity: A statement of purity, determined by a validated analytical method (e.g., HPLC, qNMR). The purity should ideally be ≥98%.[1]

  • Identity Confirmation: Data from analytical techniques that confirm the structure of the compound, such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

  • Physical Properties: Appearance (e.g., crystalline solid) and solubility information.

  • Storage Conditions: Recommended storage temperature (e.g., -20°C) to ensure stability.[1]

Q3: How should I properly store and handle this compound reference standards to ensure their stability?

To maintain the integrity and stability of your this compound reference standard:

  • Storage: Store the standard at the recommended temperature, typically -20°C, in a tightly sealed container to prevent degradation from moisture and air.[1]

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Use calibrated equipment and appropriate personal protective equipment (PPE).

    • For creating stock solutions, use high-purity solvents in which this compound is soluble, such as methanol, ethanol, DMSO, or DMF.[1]

    • Minimize the number of freeze-thaw cycles for solutions. Aliquoting the stock solution into smaller, single-use vials is recommended.

Purity Verification and Analytical Methods

This section provides detailed methodologies for verifying the purity of your this compound reference standard.

High-Performance Liquid Chromatography (HPLC)

Q4: What is a standard HPLC method for the purity analysis of this compound?

A common method for analyzing this compound is reverse-phase HPLC with UV detection.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm particle size)[5]
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Bicarbonate Buffer, pH 9.5[5][6]
Mobile Phase B Acetonitrile[5][6]
Gradient 30-70% Acetonitrile over 20 minutes[5] or a binary gradient starting at 20% B, increasing to 80% B.[6]
Flow Rate 1 mL/min[6]
Column Temperature Ambient or controlled at 35°C[6]
Detection UV at 225 nm or 226 nm[5][6]
Injection Volume 10 µL[6]

Experimental Protocol: HPLC Purity Verification

  • Standard Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • Sample Preparation: Prepare your experimental sample in the same manner as the standard.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the prepared standard solution to determine the retention time of this compound.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the standard by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100%.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: Can GC-MS be used for this compound analysis, and what are the considerations?

GC-MS can be used for the analysis of this compound, particularly for identification and to check for volatile impurities. However, HPLC is often preferred for quantitative purity analysis of diastereomers.[[“]]

Table 3: General GC-MS Parameters for Alkaloid Analysis

ParameterRecommended Conditions
Column DB-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 280°C
MS Transfer Line Temp. 280°C
MS Source Temperature 230°C
Oven Program Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 300°C) to elute the analyte.

Experimental Protocol: GC-MS Identification

  • Sample Preparation: Dissolve the this compound standard in a volatile solvent like methanol. Derivatization may be necessary for better chromatographic performance, but it is often not required for indole alkaloids.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data in full scan mode to obtain the mass spectrum of the eluting peak.

  • Data Analysis:

    • Compare the retention time of the peak with that of a known standard if available.

    • Compare the obtained mass spectrum with a reference library or with the expected fragmentation pattern of this compound for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How is NMR used in the context of this compound reference standards?

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of reference standards.[8]

  • ¹H-NMR and ¹³C-NMR: These are used to confirm the chemical structure of this compound by comparing the observed chemical shifts and coupling constants with published data or theoretical values.[9]

  • Quantitative NMR (qNMR): This technique can be used for the accurate determination of the purity of the reference standard by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

Experimental Protocol: NMR for Structural Confirmation

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a deuterated solvent (e.g., CDCl₃, MeOD).

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Analysis: Assign the signals in the spectra to the corresponding atoms in the this compound structure and compare them with literature values to confirm the identity.

Troubleshooting Guides

HPLC Troubleshooting

Q7: I am observing peak splitting or tailing in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?

Peak splitting or tailing for indole alkaloids like this compound can be caused by several factors.

Table 4: Troubleshooting Peak Shape Issues in HPLC

IssuePotential CauseTroubleshooting Steps
Peak Splitting Column Void or Channeling: A void at the column inlet.[10]1. Reverse flush the column at a low flow rate. 2. If the problem persists, replace the column.
Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[10]1. Dissolve the sample in the initial mobile phase. 2. Reduce the injection volume.
Co-elution with an Impurity: An impurity has a very similar retention time.1. Modify the mobile phase composition or gradient to improve resolution.
Peak Tailing Secondary Interactions: Interaction of the basic nitrogen in this compound with acidic silanol groups on the silica packing.1. Use a high-purity, end-capped C18 column. 2. Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). 3. Lower the mobile phase pH (e.g., with formic or acetic acid) to protonate the silanols.
Column Overload: Injecting too much sample.1. Reduce the sample concentration or injection volume.
Column Contamination: Buildup of strongly retained compounds on the column.1. Flush the column with a strong solvent (e.g., isopropanol, THF).

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed: Peak Shape Issue q1 Is the issue affecting all peaks or just one? start->q1 all_peaks All Peaks Affected q1->all_peaks All one_peak Single Peak Affected q1->one_peak One hardware_issue Likely a hardware issue (e.g., column void, injector problem) all_peaks->hardware_issue chemical_issue Likely a chemical interaction issue (e.g., secondary interactions, solvent mismatch) one_peak->chemical_issue

Caption: Troubleshooting workflow for HPLC peak shape issues.

GC-MS Troubleshooting

Q8: I am not seeing a peak for this compound in my GC-MS analysis, or the peak is very small. What should I do?

The absence or low intensity of a peak in GC-MS can be due to several factors.

Table 5: Troubleshooting Sensitivity Issues in GC-MS

IssuePotential CauseTroubleshooting Steps
No Peak or Small Peak Thermal Degradation: this compound may be degrading in the hot injector.1. Lower the injector temperature. 2. Use a deactivated inlet liner.
Non-volatile Impurities: The sample may contain non-volatile impurities that are not eluting.1. Ensure the sample is fully dissolved and filtered before injection.
Incorrect GC Parameters: The oven temperature program may not be suitable for eluting this compound.1. Optimize the temperature ramp rate and final temperature.
MS Detector Issues: The detector may not be properly tuned or calibrated.1. Perform a tune and calibration of the mass spectrometer.
Ghost Peaks Carryover: Residual sample from a previous injection.1. Run a solvent blank after a concentrated sample. 2. Clean the injector and replace the liner and septum.

Logical Workflow for GC-MS Troubleshooting

GCMS_Troubleshooting start Problem Observed: No/Small Peak check_std Inject a known standard. Is the peak present? start->check_std std_ok Standard is detected. check_std->std_ok Yes std_not_ok Standard is NOT detected. check_std->std_not_ok No sample_issue Issue is with the sample (e.g., degradation, wrong concentration). std_ok->sample_issue system_issue Issue is with the GC-MS system (e.g., injector, column, detector). std_not_ok->system_issue

Caption: Troubleshooting workflow for GC-MS sensitivity issues.

Signaling Pathways

This compound has been reported to have a strong affinity for serotonin 5-HT₁A and 5-HT₂B receptors and acts as an antagonist at mu-opioid receptors (MOR).[5] Understanding the signaling pathways of these receptors can provide context for experimental results.

5-HT₁A Receptor Signaling Pathway

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to a reduction in the activity of Protein Kinase A (PKA). The βγ subunits can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[11][12][13][14]

G_protein_signaling This compound This compound (Agonist) Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to GIRK->Cellular_Response leads to

Caption: Simplified 5-HT₁A receptor signaling pathway.

Mu-Opioid Receptor (MOR) Signaling Pathway

The mu-opioid receptor is also a Gi/o-coupled GPCR. Agonist binding activates the G-protein, leading to the dissociation of the α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunits can activate GIRK channels and inhibit voltage-gated calcium channels, both of which decrease neuronal excitability and neurotransmitter release, leading to analgesia.[3][15][16][17][18] this compound acts as an antagonist, which would block these effects.

MOR_Signaling This compound This compound (Antagonist) Receptor Mu-Opioid Receptor This compound->Receptor blocks Agonist Opioid Agonist (e.g., Morphine) Agonist->Receptor activates G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC inhibits Channels Ion Channels (GIRK, Ca2+) G_protein->Channels modulates Analgesia Analgesia AC->Analgesia Channels->Analgesia

Caption: Simplified mu-opioid receptor signaling pathway.

References

Impact of pH and temperature on the stability of Paynantheine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH and temperature on the stability of Paynantheine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

This compound, an indole alkaloid from Mitragyna speciosa, is known to be susceptible to degradation in aqueous solutions, with stability being highly dependent on both pH and temperature.[1][2][3] Like other related alkaloids from Mitragyna speciosa, this compound is particularly unstable in acidic conditions, a characteristic described as "acid labile".[1][2][3]

Q2: How do pH and temperature individually and collectively impact the stability of this compound?

Q3: What are the expected degradation products of this compound under hydrolytic stress?

The exact degradation products of this compound under various pH and temperature conditions are not extensively detailed in available literature. However, for other Mitragyna alkaloids like mitragynine, hydrolysis of the methyl ester group to form the corresponding carboxylic acid has been identified as a degradation pathway under alkaline conditions.[1][2][3] Given the structural similarities, it is plausible that this compound could undergo similar hydrolytic degradation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A robust stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is a commonly employed technique. Specifically, Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) has been successfully used to study the stability of this compound and other Mitragyna alkaloids.[1][2] This method allows for the separation of the parent compound from its degradation products and provides accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Rapid degradation of this compound at all pH levels. 1. High experimental temperature. 2. Contamination of buffers. 3. Presence of oxidative agents.1. Ensure the temperature is accurately controlled and within the desired experimental range. Start with lower temperatures (e.g., 4°C or 25°C) to establish a baseline. 2. Prepare fresh buffers using high-purity water and reagents. Filter buffers before use. 3. De-gas all aqueous solutions to remove dissolved oxygen. Consider conducting experiments under an inert atmosphere (e.g., nitrogen).
Inconsistent or non-reproducible stability data. 1. Inaccurate pH of buffer solutions. 2. Inconsistent sample preparation and handling. 3. Fluctuation in instrument performance.1. Calibrate the pH meter before each use with fresh, certified standards. Verify the pH of the buffer after the addition of the this compound stock solution. 2. Follow a standardized protocol for sample preparation, including consistent timing for sample withdrawal and analysis. Use a calibrated autosampler for precise injection volumes. 3. Perform regular system suitability tests for the analytical instrument (e.g., HPLC) to ensure consistent performance.
Appearance of unexpected peaks in the chromatogram. 1. Formation of unknown degradation products. 2. Contamination from glassware or solvents.1. Utilize a mass spectrometer (e.g., LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures for the degradation products. 2. Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent without this compound) to check for background contamination.
This compound appears more stable than expected in acidic conditions. 1. Incorrectly prepared acidic buffer. 2. Use of a co-solvent that enhances stability.1. Double-check the preparation and pH of the acidic buffer. 2. If a co-solvent is used to dissolve this compound, its effect on the stability profile should be investigated and reported.

Data Presentation

While specific quantitative stability data for this compound is not available in the cited literature, the following table for a closely related and extensively studied Mitragyna alkaloid, Mitragynine, from the key study by Basiliere and Kerrigan (2020) is provided as a representative example of how such data would be presented. This illustrates the expected trends of decreased stability at elevated temperatures and acidic/alkaline pH.

Table 1: Representative Half-Life (t½) Data for Mitragynine in Aqueous Solutions

pHTemperature (°C)Half-Life (hours)
260>8
2801.8
460>8
48018
660>8
6809.5
860>8
8801.6
1060>8
10800.8

Note: This data is for Mitragynine and is intended to be illustrative of the expected stability profile for this compound.

Experimental Protocols

The following is a detailed, representative methodology for conducting a stability study of this compound in aqueous solutions, based on the methods described for similar compounds.

1. Preparation of Buffer Solutions and this compound Stock Solution

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate, borate). Ensure the ionic strength is consistent across all buffers.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

2. Stability Study Setup

  • For each pH and temperature condition, add a small, precise volume of the this compound stock solution to a pre-heated or pre-cooled aliquot of the corresponding buffer to achieve the desired final concentration.

  • Incubate the samples in temperature-controlled chambers at the selected temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C).

  • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Immediately quench any further degradation in the withdrawn aliquots by cooling them in an ice bath and/or adding a quenching agent if necessary.

3. Analytical Method: LC-Q/TOF-MS

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for alkaloids.

    • Data Acquisition: Acquire data in both full scan mode to identify degradation products and in targeted MS/MS mode for accurate quantification of this compound.

4. Data Analysis

  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the degradation reaction (e.g., zero-order, first-order). For many drug degradation studies in solution, a first-order model is appropriate.

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffer Solutions (pH 2-10) setup_samples Spike Stock into Buffers prep_buffers->setup_samples prep_stock Prepare this compound Stock Solution prep_stock->setup_samples incubate Incubate at Various Temperatures (4-80°C) setup_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling analysis LC-Q/TOF-MS Analysis sampling->analysis data_proc Data Processing analysis->data_proc kinetics Determine Degradation Kinetics data_proc->kinetics half_life Calculate Half-life (t½) kinetics->half_life

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathways cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 8) This compound This compound (Indole Alkaloid) Acid_Degradation Acid-Catalyzed Degradation Products This compound->Acid_Degradation H+, Δ Alkaline_Degradation Hydrolysis Products (e.g., Carboxylic Acid Derivative) This compound->Alkaline_Degradation OH-, Δ

Caption: Potential degradation pathways for this compound.

References

Minimizing inter-species variability in preclinical studies of Paynantheine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paynantheine. The information is designed to address specific issues that may be encountered during preclinical experiments, with a focus on minimizing inter-species variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an indole alkaloid found in the leaves of Mitragyna speciosa (kratom).[1] Its primary mechanism of action is as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors.[2] Unlike mitragynine, the primary alkaloid in kratom, this compound does not activate these receptors but instead blocks them, which can prevent the agonistic activity of other opioids.[2] Additionally, this compound exhibits a strong affinity for serotonin 5-HT₁A receptors, suggesting a role in modulating serotonergic pathways.[3]

Q2: What are the known species differences in the metabolism of this compound?

A2: Preclinical studies have shown that this compound is extensively metabolized in both rats and humans.[4] The primary metabolic pathways involve Phase I reactions such as O-demethylation and hydrolysis, followed by Phase II conjugation reactions like glucuronidation and sulfation. These metabolic processes are primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[2][5] Inter-species variability can arise from differences in the expression and activity of these CYP enzymes. For example, the specific isoforms and their efficiency can differ between rodents and humans, potentially leading to different metabolite profiles and pharmacokinetic parameters.

Q3: What are the expected pharmacokinetic properties of this compound?

A3: Pharmacokinetic data for this compound is still emerging, but studies in rats and humans provide some initial insights. In rats, after oral administration of a kratom product, this compound levels were quantifiable for up to 1 hour post-dose.[6] In humans, after oral administration of a kratom tea, this compound exhibited a longer terminal half-life (23 ± 2 hours) compared to some other kratom alkaloids.[7][8][9][10] It is important to note that pharmacokinetic parameters can be influenced by the formulation and the presence of other alkaloids in kratom extracts.

Q4: Can this compound interfere with the metabolism of other drugs?

A4: Yes, there is a potential for drug-drug interactions. In vitro studies using human liver microsomes have shown that this compound can moderately inhibit CYP2D6 and CYP3A4/5 activity.[5][11] Since these enzymes are responsible for the metabolism of a wide range of therapeutic drugs, co-administration of this compound could potentially alter their plasma concentrations, leading to either reduced efficacy or increased toxicity.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in behavioral assay results between individual animals of the same species. 1. Genetic differences: Even within the same strain, there can be genetic variability affecting drug response. 2. Environmental factors: Differences in housing, handling, or time of day for testing can introduce variability. 3. Formulation issues: Inconsistent solubility or stability of the this compound formulation can lead to variable dosing.1. Increase sample size: Use a sufficient number of animals per group to account for individual differences. 2. Standardize procedures: Ensure consistent environmental conditions and handling for all animals. Conduct experiments at the same time of day. 3. Optimize formulation: Use a validated vehicle for administration and ensure complete solubilization of this compound. Prepare fresh formulations for each experiment.
Discrepancies in pharmacokinetic parameters (Cmax, Tmax, half-life) between different studies or species. 1. Species-specific metabolism: As mentioned in the FAQs, differences in CYP450 enzyme activity between species can significantly alter pharmacokinetics.[14] 2. Route of administration: Oral bioavailability can differ significantly from intravenous or intraperitoneal administration. 3. Analytical method sensitivity: Differences in the lower limit of quantification (LLOQ) of the analytical method can affect the accurate determination of pharmacokinetic parameters.1. Conduct pilot studies: Perform preliminary pharmacokinetic studies in the selected animal model to establish key parameters before large-scale efficacy studies. 2. Maintain consistency: Use the same route of administration and vehicle across comparative studies. 3. Validate analytical methods: Ensure the bioanalytical method is fully validated for sensitivity, specificity, accuracy, and precision in the relevant biological matrix.
Unexpected or lack of in vivo efficacy despite in vitro activity. 1. Poor bioavailability: this compound may have low oral bioavailability in the chosen species. 2. Rapid metabolism: The compound may be rapidly metabolized and cleared before it can exert its effect. 3. Blood-brain barrier penetration: this compound may not effectively cross the blood-brain barrier to reach its central targets.1. Investigate different formulations: Explore the use of formulation strategies to enhance solubility and absorption. 2. Measure plasma and brain concentrations: Conduct pharmacokinetic studies that include the analysis of both plasma and brain tissue to assess exposure at the target site. 3. Consider alternative routes of administration: If oral bioavailability is a major issue, consider intraperitoneal or subcutaneous administration for initial efficacy studies.
Inconsistent results in receptor binding assays. 1. Radioligand degradation: The radiolabeled ligand used in the assay may be unstable. 2. Improper membrane preparation: The quality of the cell membranes expressing the target receptor is critical. 3. Incorrect buffer composition: The ionic strength and pH of the assay buffer can influence ligand binding.1. Check radioligand quality: Aliquot and store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. 2. Standardize membrane preparation: Follow a consistent protocol for membrane preparation and storage. Determine the optimal protein concentration for the assay. 3. Optimize assay conditions: Systematically evaluate the effect of buffer components, pH, and incubation time on specific and non-specific binding.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorLigandAssay TypeSpeciesKᵢ (nM)Reference
μ-Opioid Receptor[³H]-DAMGORadioligand BindingHuman~410[1]
κ-Opioid Receptor[³H]-U69,593Radioligand BindingHuman~2600[1]
5-HT₁A Receptor[³H]-8-OH-DPATRadioligand BindingHuman~32[3]
5-HT₂B Receptor[³H]-LSDRadioligand BindingHuman<100[3]
5-HT₂A Receptor[³H]-KetanserinRadioligand BindingHuman~815[3]
5-HT₇ Receptor[³H]-LSDRadioligand BindingHuman~870[3]

Table 2: In Vitro CYP450 Inhibition by this compound

CYP IsoformSubstrateIC₅₀ (µM)Inhibition TypeReference
CYP2D6DextromethorphanModerate InhibitionNot Determined[5]
CYP3A4/5MidazolamModerate InhibitionNot Determined[5]

Table 3: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

ParameterValueUnitReference
Tₘₐₓ (median)1-2hours[8][9][10]
Terminal Half-life (t½)23 ± 2hours[7]
AUC (0-infinity)470 ± 19ng/mL*h[7]
CL/F62.9 ± 2.5L/h[7]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Methodology:

  • Membrane Preparation:

    • Use cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for μ-opioid receptor), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled opioid ligand (e.g., naloxone).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound at G-protein coupled receptors (GPCRs) by measuring G-protein activation.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the following in order: assay buffer, GDP, varying concentrations of this compound, and the cell membrane preparation.

    • Include a vehicle control and a positive control (a known agonist for the receptor).

    • To determine non-specific binding, include wells with an excess of unlabeled GTPγS.

  • Reaction and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate the specific binding of [³⁵S]GTPγS.

    • Plot the stimulated binding as a percentage of the maximal response of the full agonist against the log concentration of this compound.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values from the dose-response curve.

Tail-Flick Test for Analgesia in Mice

Objective: To evaluate the antinociceptive effects of this compound.

Methodology:

  • Acclimation:

    • Acclimate mice to the testing room for at least 30 minutes before the experiment.

    • Habituate the mice to the tail-flick apparatus by placing them on the platform for several minutes on the day before testing.

  • Procedure:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • At a predetermined time point after administration, place the mouse on the tail-flick apparatus.

    • Focus a beam of radiant heat onto the ventral surface of the tail.

    • Record the latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Data Analysis:

    • Calculate the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Visualizations

Signaling_Pathway cluster_opioid Opioid Receptor Signaling cluster_serotonin Serotonin Receptor Interaction This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Antagonist Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Agonist G_Protein Gi/o Protein MOR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Paynantheine_S This compound HT1A 5-HT₁A Receptor Paynantheine_S->HT1A High Affinity Binding Downstream_Signaling Downstream Signaling HT1A->Downstream_Signaling

Caption: this compound's dual interaction with opioid and serotonin pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_troubleshooting Troubleshooting Inter-Species Variability Receptor_Binding Radioligand Binding Assay (Determine Kᵢ) Functional_Assay [³⁵S]GTPγS Binding Assay (Determine EC₅₀, Eₘₐₓ) Receptor_Binding->Functional_Assay Metabolism_Assay CYP450 Inhibition Assay (Determine IC₅₀) Functional_Assay->Metabolism_Assay PK_Study Pharmacokinetic Study (Determine Cmax, Tmax, t½) Metabolism_Assay->PK_Study Inform Dosing Behavioral_Assay Behavioral Assays (e.g., Tail-Flick) PK_Study->Behavioral_Assay Identify_Variability Identify Source of Variability (Metabolism, PK, etc.) PK_Study->Identify_Variability Data_Analysis Data Analysis & Comparison Behavioral_Assay->Data_Analysis Data_Analysis->Identify_Variability Optimize_Protocol Optimize Experimental Protocol (Formulation, Dosing, etc.) Identify_Variability->Optimize_Protocol Refine_Model Refine Animal Model Selection Optimize_Protocol->Refine_Model

Caption: Workflow for preclinical evaluation of this compound.

References

Validation & Comparative

A Comparative Analysis of Paynantheine and Mitragynine's Binding Affinity for Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological binding affinities of two prominent kratom alkaloids, paynantheine and mitragynine, at the mu-opioid receptor (MOR). The information presented herein is collated from various scientific studies to facilitate research and drug development efforts, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Mitragyna speciosa, commonly known as kratom, is a plant native to Southeast Asia containing a complex array of psychoactive alkaloids. Among these, mitragynine is the most abundant, while this compound is also a significant constituent.[1] Both compounds interact with opioid receptors, but they exhibit distinct pharmacological profiles. Understanding their comparative binding affinities for the mu-opioid receptor is crucial for elucidating their individual contributions to the overall effects of kratom and for exploring their therapeutic potential. Mitragynine is generally characterized as a partial agonist at the mu-opioid receptor, whereas this compound is reported to act as a competitive antagonist.[1][2]

Quantitative Data: Binding Affinity for Mu-Opioid Receptors

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and mitragynine at the human mu-opioid receptor. It is important to note that Ki values can vary between studies due to differences in experimental conditions.[3]

CompoundReceptorBinding Affinity (Ki)Functional ActivitySource(s)
This compound Human µ-opioid~ 410 nMCompetitive Antagonist[3][4]
Mitragynine Human µ-opioid161 - 709 nMPartial Agonist[5][6][7]

Experimental Protocols

The determination of binding affinity (Ki) for compounds like this compound and mitragynine at the mu-opioid receptor is predominantly achieved through radioligand binding assays.[3]

Radioligand Binding Assay

Objective: To quantify the affinity of a test compound (e.g., this compound or mitragynine) for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human mu-opioid receptor (e.g., HEK-293 or CHO cells).[3]

  • Radioligand: A high-affinity, selective mu-opioid receptor radioligand (e.g., [³H]-DAMGO, [³H]-naloxone, or [³H]-diprenorphine).[3]

  • Test Compounds: Unlabeled this compound and mitragynine at various concentrations.

  • Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer with MgCl₂).[3]

  • Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.[3]

  • Scintillation Counter: To measure the radioactivity retained on the filters.[3]

Procedure:

  • Incubation: Cell membranes expressing the mu-opioid receptor are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or mitragynine).

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. This competition curve is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[8]

Visualizations

Radioligand_Binding_Assay_Workflow Workflow of a Radioligand Binding Assay cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Receptor_Membranes Cell Membranes with Mu-Opioid Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-DAMGO) Radioligand->Incubation Test_Compound Unlabeled Test Compound (this compound or Mitragynine) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Measurement Measure Radioactivity with Scintillation Counter Washing->Measurement Competition_Curve Generate Competition Curve (Bound Radioactivity vs. Test Compound Concentration) Measurement->Competition_Curve IC50 Determine IC50 Value Competition_Curve->IC50 Ki Calculate Ki Value using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a Radioligand Binding Assay.

Signaling_Pathway Comparative Signaling at the Mu-Opioid Receptor cluster_ligands Ligands cluster_signaling Downstream Signaling Mitragynine Mitragynine (Partial Agonist) MOR Mu-Opioid Receptor (MOR) Mitragynine->MOR Binds and Partially Activates This compound This compound (Antagonist) This compound->MOR Binds and Blocks Activation G_Protein G-protein Activation (Partial) MOR->G_Protein No_Activation No G-protein Activation MOR->No_Activation Downstream_Effects Cellular Response (e.g., Analgesia) G_Protein->Downstream_Effects Blocked_Effects Blocked Cellular Response No_Activation->Blocked_Effects

Caption: Comparative Signaling at the Mu-Opioid Receptor.

References

A Comparative Guide to the Antagonistic Activity of Paynantheine at Kappa-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antagonistic activity of Paynantheine at the kappa-opioid receptor (KOR). This compound, a prominent indole alkaloid in the plant Mitragyna speciosa (kratom), is distinguished from the plant's primary alkaloids, mitragynine and 7-hydroxymitragynine, by its opioid receptor antagonist profile.[1][2] This document offers an objective comparison of this compound with established KOR antagonists, supported by available experimental data. Detailed methodologies for key validation assays are provided to facilitate the replication and expansion of these findings.

Executive Summary

This compound functions as a competitive antagonist at kappa-opioid receptors.[1][3] This activity suggests a modulatory role in the overall pharmacological effects of kratom, potentially mitigating the effects of KOR agonists.[2] In comparison to well-established non-selective opioid antagonists like Naltrexone and highly selective KOR antagonists such as nor-Binaltorphimine (nor-BNI) and JDTic, this compound exhibits a distinct pharmacological profile. This guide synthesizes the current understanding of this compound's KOR antagonism, presenting its binding affinity and functional potency in the context of these key comparators.

Comparative Analysis of KOR Antagonists

The antagonistic properties of this compound and comparator compounds have been quantified through various in vitro assays. The following tables summarize the available quantitative data for their binding affinity (Ki) and functional antagonism (IC50/Ke).

Table 1: Binding Affinity (Ki) at Kappa-Opioid Receptors
CompoundReceptor SpeciesKi (nM)Notes
This compound Human2600 ± 400
Rodent890 ± 300
Naltrexone Human~0.3Non-selective opioid receptor antagonist.[4]
nor-Binaltorphimine (nor-BNI) Not SpecifiedHigh AffinityHighly selective KOR antagonist.[5][6]
JDTic Human0.32Highly potent and selective KOR antagonist.[7]

Note: Ki values can vary between studies due to different experimental conditions and radioligands used.

Table 2: Functional Antagonism at Kappa-Opioid Receptors
CompoundAssay TypeReceptor SpeciesAntagonistic Potency (IC50/Ke) (nM)Reference Agonist
This compound G-protein BRETHuman8500 ± 7600 (IC50)U-50,488
nor-Binaltorphimine (nor-BNI) [³⁵S]GTPγSHuman0.04 (Ke)U-69,593
JDTic [³⁵S]GTPγSHuman0.01 - 0.02 (Ke)U-69,593 / Enadoline
Naltrexone FLIMNot Specified7.6 (IC50)Not Applicable

Note: IC50 and Ke values represent the concentration of the antagonist required to inhibit 50% of the agonist response or the equilibrium dissociation constant, respectively. These values are highly dependent on the assay conditions.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of KOR antagonism and the methodologies used for its validation, the following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist KOR Agonist (e.g., Dynorphin) Agonist->KOR Activates This compound This compound (Antagonist) This compound->KOR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Kappa-Opioid Receptor Signaling Pathway and the Site of this compound's Antagonistic Action.

Experimental_Workflow start Start: Hypothesis This compound is a KOR antagonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays gtp_assay [³⁵S]GTPγS Binding Assay (Measure G-protein activation) functional_assays->gtp_assay bret_assay BRET Assay (Measure G-protein/β-arrestin interaction) functional_assays->bret_assay camp_assay cAMP Accumulation Assay (Measure downstream signaling) functional_assays->camp_assay analysis Data Analysis (Calculate IC50/Ke) gtp_assay->analysis bret_assay->analysis camp_assay->analysis conclusion Conclusion: Validate Antagonistic Activity analysis->conclusion

Typical Experimental Workflow for Validating KOR Antagonist Activity.

Experimental Protocols

The validation of this compound's antagonistic activity at the KOR relies on a suite of well-established in vitro assays. These protocols are designed to first characterize the binding of the compound to the receptor and then to functionally assess its impact on receptor signaling.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a known radiolabeled ligand.

  • Objective: To quantify the binding affinity of this compound for the kappa-opioid receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR).

    • A selective KOR radioligand (e.g., [³H]U-69,593).

    • Unlabeled KOR ligand for determining non-specific binding (e.g., unlabeled U-69,593 or Naloxone at a high concentration).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with the radioligand at a concentration near its Kd and varying concentrations of this compound.

    • Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled ligand).

    • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the KOR. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

  • Objective: To assess the ability of this compound to inhibit agonist-stimulated G-protein activation at the KOR.

  • Materials:

    • Cell membranes from a cell line stably expressing the hKOR.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • A known KOR agonist (e.g., U-69,593).

    • Increasing concentrations of this compound.

    • GDP.

    • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

  • Procedure:

    • Assay Setup: In a 96-well plate, incubate the cell membranes with GDP, the KOR agonist, and varying concentrations of this compound.

    • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

    • Incubation: Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 25°C).

    • Filtration and Counting: Terminate the reaction by rapid filtration and measure the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis:

    • The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonistic effect.

    • The IC50 for this inhibition can be determined by plotting the percentage of inhibition against the log concentration of this compound.

    • The equilibrium dissociation constant (Ke) can be determined using Schild analysis.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to monitor protein-protein interactions in live cells, such as the interaction between an activated KOR and G-proteins or β-arrestin.

  • Objective: To determine if this compound can block agonist-induced conformational changes in the KOR that lead to G-protein activation.

  • Materials:

    • A cell line (e.g., HEK-293) co-expressing the KOR fused to a Renilla luciferase (Rluc) donor and a G-protein subunit fused to a yellow fluorescent protein (YFP) acceptor.

    • A known KOR agonist.

    • Increasing concentrations of this compound.

    • Coelenterazine h (luciferase substrate).

  • Procedure:

    • Cell Plating: Seed the cells in a 96-well plate.

    • Compound Addition: Pre-incubate the cells with varying concentrations of this compound before adding the KOR agonist.

    • Substrate Addition: Add the coelenterazine h substrate.

    • BRET Measurement: Measure the light emission at the donor and acceptor wavelengths using a microplate reader.

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

    • The ability of this compound to inhibit the agonist-induced increase in the BRET ratio is a measure of its antagonistic activity.

    • The IC50 value for this inhibition can be determined.

cAMP Accumulation Assay

This assay measures the downstream functional consequence of KOR activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Objective: To determine if this compound can reverse the agonist-induced inhibition of cAMP production.

  • Materials:

    • A cell line expressing the hKOR.

    • Forskolin (an adenylyl cyclase activator).

    • A known KOR agonist.

    • Increasing concentrations of this compound.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound.

    • Stimulation: Treat the cells with the KOR agonist in the presence of forskolin to stimulate cAMP production.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis:

    • The antagonistic effect of this compound is determined by its ability to restore cAMP levels that were suppressed by the KOR agonist.

    • An IC50 value can be calculated by plotting the percentage of reversal against the log concentration of this compound.

Conclusion

The available data collectively indicate that this compound is a competitive antagonist at kappa-opioid receptors. While its binding affinity and functional potency appear to be lower than those of highly selective KOR antagonists like nor-BNI and JDTic, its presence in significant quantities in Mitragyna speciosa suggests it plays a crucial modulatory role in the plant's overall pharmacological effects. Further research utilizing a broader range of functional assays is warranted to more comprehensively characterize the antagonistic profile of this compound and to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

A Tale of Two Alkaloids: Unraveling the Analgesic Potency of Paynantheine and 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the analgesic properties of two key kratom alkaloids: Paynantheine and 7-hydroxymitragynine. This analysis is based on a review of preclinical experimental data, highlighting their distinct mechanisms of action and resultant analgesic profiles.

While both compounds originate from the Mitragyna speciosa plant, their interaction with the body's pain-regulating systems is dramatically different. 7-hydroxymitragynine stands out as a potent opioid agonist, whereas this compound exhibits a more complex profile, acting as an opioid antagonist and exerting its own antinociceptive effects through a non-opioid pathway.

Executive Summary of Analgesic Properties

The analgesic potential of 7-hydroxymitragynine and this compound is not a simple matter of direct comparison due to their fundamentally different mechanisms of action. 7-hydroxymitragynine is a highly potent, centrally acting analgesic that derives its efficacy from the activation of mu-opioid receptors. In stark contrast, this compound does not produce analgesia via opioid receptors; in fact, it blocks them. Its modest antinociceptive effects are attributed to its activity at serotonin 5-HT1A receptors.

FeatureThis compound7-Hydroxymitragynine
Primary Mechanism of Action Competitive antagonist at µ- and κ-opioid receptors[1]; Agonist at 5-HT1A serotonin receptors.[2]Potent partial agonist at µ-opioid receptors.[3][4]
Analgesic Potency Low to no intrinsic analgesic activity via opioid pathways; antinociceptive effects are mediated by the serotonergic system.[5]High potency; significantly more potent than morphine in some assays.[6]
Opioid Receptor Interaction Antagonist.[1]Agonist.[3][4]
Observed Effects in Preclinical Models Does not produce robust antinociception on its own and can block morphine-induced analgesia.[5]Produces significant dose-dependent analgesia in tail-flick and hot-plate tests.[6]

Quantitative Analysis of In Vivo Potency

Direct comparison of the median effective dose (ED50) for analgesia is challenging due to the opposing actions of these compounds at opioid receptors. However, we can compare the potency of 7-hydroxymitragynine as an analgesic with the potency of this compound in eliciting a physiological response mediated by its target receptor.

CompoundAssaySpeciesRoute of AdministrationED50Primary Receptor Target
7-Hydroxymitragynine Tail-Flick TestMouseSubcutaneous (s.c.)0.6 mg/kg[6]µ-Opioid Receptor
This compound Lower Lip RetractionRatIntraperitoneal (i.p.)~10.3 mg/kg (26 µmol/kg)[7]5-HT1A Receptor

Note: The lower lip retraction assay is a standard in vivo method to assess 5-HT1A receptor agonism.

Detailed Experimental Protocols

Tail-Flick Test for 7-Hydroxymitragynine

This experiment was designed to measure the analgesic efficacy of 7-hydroxymitragynine by assessing the latency of a mouse to remove its tail from a source of thermal radiation.

  • Subjects: 129S1 mice.

  • Apparatus: A tail-flick analgesia meter focusing a beam of high-intensity light on the animal's tail.

  • Procedure:

    • A baseline tail-flick latency was determined for each mouse before drug administration. The heat intensity was calibrated to elicit a baseline response between 1.5 and 3 seconds.

    • 7-hydroxymitragynine was administered subcutaneously at various doses.

    • At 15 minutes post-administration (the time of peak effect), the tail-flick latency was measured again.

    • A cut-off time of 10 seconds was established to prevent tissue damage.

  • Data Analysis: The analgesic effect was quantified as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100. The ED50 value was then determined from the dose-response curve.[6]

In Vivo Opioid Antagonism Assay for this compound

This experiment aimed to determine if this compound could block the analgesic effects of a known opioid agonist, morphine.

  • Subjects: C57Bl/6 mice.

  • Assay: Tail-flick thermal nociception assay.

  • Procedure:

    • A baseline nociceptive threshold was established for each mouse.

    • This compound was administered intraperitoneally at doses of 10 and 30 mg/kg.

    • Ten minutes after this compound administration, morphine was administered subcutaneously at a dose of 6 mg/kg.

    • The tail-flick latency was measured at subsequent time points to assess the analgesic effect of morphine in the presence of this compound.

  • Results: this compound was observed to block the antinociceptive and hyperlocomotive effects of morphine.[5]

Signaling Pathways

The divergent analgesic profiles of this compound and 7-hydroxymitragynine are a direct result of their engagement with distinct cellular signaling cascades.

7-Hydroxymitragynine: Mu-Opioid Receptor (MOR) Agonism

7-hydroxymitragynine acts as a G protein-biased agonist at the mu-opioid receptor.[6][3] This means it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a reduced tendency to recruit β-arrestin, a protein implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activates 7_OH_Mitragynine 7-Hydroxymitragynine 7_OH_Mitragynine->MOR Binds to AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel βγ subunit activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Signaling pathway of 7-hydroxymitragynine at the mu-opioid receptor.

This compound: 5-HT1A Receptor Agonism

This compound's antinociceptive effects are mediated through its agonist activity at the 5-HT1A serotonin receptor. This receptor is also coupled to an inhibitory G protein (Gi/o), leading to downstream effects that can modulate neuronal excitability and pain perception.

fiveHT1A_Signaling cluster_membrane Cell Membrane fiveHT1A 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ subunits) fiveHT1A->G_Protein Activates This compound This compound This compound->fiveHT1A Binds to AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Antinociception Antinociception cAMP->Antinociception K_Channel->Antinociception

Caption: Antinociceptive signaling pathway of this compound at the 5-HT1A receptor.

Experimental Workflow: In Vivo Analgesic Potency Assessment

The following diagram illustrates a generalized workflow for determining the analgesic potency of a test compound using a thermal nociceptive assay, such as the tail-flick or hot-plate test.

experimental_workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation baseline_measurement Baseline Latency Measurement animal_acclimation->baseline_measurement drug_administration Drug Administration (e.g., s.c., i.p.) baseline_measurement->drug_administration peak_effect_wait Wait for Peak Effect (e.g., 15 min) drug_administration->peak_effect_wait post_drug_measurement Post-Drug Latency Measurement peak_effect_wait->post_drug_measurement calculate_mpe Calculate %MPE post_drug_measurement->calculate_mpe dose_response_curve Generate Dose-Response Curve calculate_mpe->dose_response_curve determine_ed50 Determine ED50 dose_response_curve->determine_ed50

Caption: Generalized workflow for in vivo analgesic potency testing.

Conclusion

The examination of this compound and 7-hydroxymitragynine reveals two distinct pharmacological agents with fundamentally different approaches to pain modulation. 7-hydroxymitragynine is a powerful analgesic operating through the classical opioid pathway, exhibiting a potency that surpasses even morphine in some preclinical models. Its G protein bias may offer a therapeutic advantage, though this requires further investigation.

This compound, conversely, acts as an opioid antagonist, suggesting it would not be an effective analgesic in the traditional sense and may even counteract the effects of opioid agonists. However, its ability to induce antinociception through the serotonergic system presents an alternative, non-opioid mechanism for pain relief. This dual pharmacology, acting as an opioid modulator while potentially providing its own mild analgesia, highlights the complexity of kratom's effects and the potential for developing novel therapeutics from its diverse alkaloid profile.

For drug development professionals, the key takeaway is that while 7-hydroxymitragynine represents a scaffold for developing potent opioid analgesics, this compound offers a unique starting point for non-opioid analgesics or for compounds that could modulate the effects of other opioids. Further research is warranted to fully elucidate the therapeutic potential of both alkaloids.

References

Paynantheine's Divergent Dance with Serotonin Receptors: A Human vs. Rodent Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature reveals significant, yet incompletely understood, differential effects of Paynantheine, a prominent alkaloid from the Mitragyna speciosa (kratom) plant, on human versus rodent serotonin receptors. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of these species-specific interactions, highlighting critical knowledge gaps and future research directions.

This compound, while often overshadowed by mitragynine and 7-hydroxymitragynine, demonstrates a unique pharmacological profile with notable activity at serotonergic and adrenergic receptors, in addition to its role as an opioid receptor antagonist.[1][2][3][4] Understanding the nuanced differences in its effects between preclinical rodent models and human receptors is paramount for the accurate translation of research findings and the development of novel therapeutics.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound at human and rodent serotonin and opioid receptors. It is important to note the significant lack of direct quantitative data for rodent serotonin receptors, a critical gap in the current body of research.

Receptor SubtypeHuman Ki (nM)Rodent Ki (nM)Functional Activity (Human)Functional Activity (Rodent)
Serotonin Receptors
5-HT₁A~32 - 100[1][5]Data Not AvailableInactive as an agonist in vitro; metabolite may be active[5][6]In vivo effects suggest agonist activity[5][6][7][8]
5-HT₂A~815[1][5]Data Not AvailableNot reportedNot reported
5-HT₂B<100[1][5]Data Not AvailableNo agonist activity[5][6][7]Not reported
5-HT₇~870[1][5]Data Not AvailableNot reportedNot reported
Opioid Receptors (for comparison)
Mu (μ)410 ± 200[9]670 ± 80[9]Antagonist[9]No agonist or antagonist activity[9]
Kappa (κ)2600 ± 400[9]890 ± 300[9]Not reportedNot reported
Delta (δ)>10,000[9]4300 ± 700[9]No bindingBinds[9]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key assays cited.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.

  • Objective: To quantify the affinity (Ki) of this compound for various serotonin receptor subtypes.

  • General Procedure:

    • Membrane Preparation: Cells expressing the human or rodent receptor of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity of the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorExpressingCells Receptor-Expressing Cells Incubation Incubation of Membranes, Radioligand, and this compound ReceptorExpressingCells->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound (unlabeled) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Fig. 1: Workflow of a radioligand binding assay.
cAMP Functional Assays

These assays determine the functional effect of a compound on G-protein coupled receptors that signal through the cyclic adenosine monophosphate (cAMP) pathway.

  • Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi/o-coupled serotonin receptors.

  • General Procedure:

    • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

    • Compound Addition:

      • Agonist Mode: Increasing concentrations of this compound are added to the cells.

      • Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known agonist.

    • Stimulation: For Gi/o-coupled receptors like 5-HT₁A, an agent such as forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for the detection of an inhibitory effect.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

    • Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathways and Points of Differential Effects

The differential effects of this compound between human and rodent serotonin receptors can arise from several factors, including differences in receptor amino acid sequences, which can alter binding pocket conformation and subsequent signaling cascades.

cluster_human Human cluster_rodent Rodent Paynantheine_H This compound h5HT1A Human 5-HT1A Paynantheine_H->h5HT1A Binds (Ki ~32-100 nM) h5HT2B Human 5-HT2B Paynantheine_H->h5HT2B Binds (Ki <100 nM) hGi_o Gi/o h5HT1A->hGi_o hGq_11 Gq/11 h5HT2B->hGq_11 hAC_inhibit Adenylyl Cyclase (Inhibition) hGi_o->hAC_inhibit hPLC_activate Phospholipase C (Activation) hGq_11->hPLC_activate hResponse_inactive No Agonist Response hAC_inhibit->hResponse_inactive hResponse_inactive2 No Agonist Response hPLC_activate->hResponse_inactive2 Paynantheine_R This compound r5HT1A Rodent 5-HT1A Paynantheine_R->r5HT1A Binds (Ki not determined) rGi_o Gi/o r5HT1A->rGi_o rAC_inhibit Adenylyl Cyclase (Inhibition) rGi_o->rAC_inhibit rResponse_active Physiological Response (e.g., Antinociception) rAC_inhibit->rResponse_active

Fig. 2: Comparative signaling pathways of this compound.

Discussion and Future Directions

The existing data clearly indicate that this compound interacts with multiple human serotonin receptor subtypes with moderate to high affinity.[5] However, a striking discrepancy exists between the in vitro functional data for human 5-HT₁A receptors, which show a lack of agonism by the parent compound, and the in vivo data from rats, which strongly suggest that this compound's antinociceptive effects are mediated by 5-HT₁A receptor agonism.[5][6][7][8]

Several hypotheses could explain this disparity:

  • Metabolic Activation: As suggested by León et al. (2021), the in vivo effects in rats may be due to active metabolites of this compound, such as 9-O-desmethylthis compound, which may act as potent 5-HT₁A agonists.[5][6][7]

  • Species-Specific Receptor Differences: There may be fundamental differences in the structure and function of the rat 5-HT₁A receptor compared to its human counterpart, leading to a different functional response to this compound.

  • Receptor Trafficking and Desensitization: The in vitro assays may not fully capture the complexities of receptor signaling in a native physiological environment, including receptor trafficking and desensitization mechanisms, which could differ between species.

The pronounced difference in this compound's binding to human versus rodent delta-opioid receptors serves as a compelling precedent for potential species-specific variations in its interactions with other receptor systems, including the serotonergic system.[9]

To resolve these critical questions, future research should prioritize:

  • Direct Characterization of this compound at Rodent Serotonin Receptors: Conducting radioligand binding and functional assays for this compound and its metabolites on cloned rodent serotonin receptors is essential for a direct quantitative comparison.

  • Pharmacokinetic and Metabolite Profiling: Comparative pharmacokinetic studies in humans and rodents are needed to identify and quantify the formation of potentially active metabolites.

  • In Vivo Receptor Occupancy Studies: Utilizing techniques such as positron emission tomography (PET) with a suitable radioligand could determine the in vivo receptor occupancy of this compound and its metabolites at serotonin receptors in both species.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Paynantheine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phytochemicals like paynantheine, a prominent alkaloid in Mitragyna speciosa (Kratom), is critical.[1] The selection of an appropriate analytical method is paramount for pharmacokinetic studies, quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose. This guide provides a comparative framework for the cross-validation of these methods, ensuring data integrity and equivalency.

Comparative Overview of Analytical Techniques

HPLC-UV is a robust and cost-effective method widely used for the quantification of various compounds.[2] However, its selectivity can be a limitation when dealing with complex biological matrices. In contrast, LC-MS/MS offers superior selectivity and sensitivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection, making it a gold standard for bioanalytical studies where low detection limits and high specificity are essential.[2]

Cross-validation is a critical process when data from these two distinct analytical methods are to be compared or combined within a single study or across different studies.[2] This ensures that the results are reliable and reproducible, regardless of the methodology employed.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of this compound using HPLC and LC-MS/MS. The data presented is a composite from studies on Kratom alkaloids, illustrating the expected performance of each technique.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.99> 0.99r² ≥ 0.99
Lower Limit of Quantification (LLOQ) ~2.10 µg/mL[3]0.5 ng/mL[4]Signal-to-noise ratio ≥ 10
Upper Limit of Quantification (ULOQ) ~100 µg/mL[3]400 ng/mL[4]Within linear range
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)Mean accuracy of QCs should not differ by more than 15% between methods
Precision (%RSD) < 15%< 15% (< 20% at LLOQ)Precision of QCs should not exceed 15% RSD between methods
Selectivity/Specificity AdequateHighNo significant interference at the retention time of the analyte
Matrix Effect Not applicableTo be evaluatedCoefficient of variation of the matrix factor should be < 15%
Recovery Consistent and reproducibleConsistent and reproducibleTo be evaluated for consistency across the concentration range

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound by HPLC-UV and LC-MS/MS.

Sample Preparation (General)

A simple one-step protein precipitation or liquid-liquid extraction is commonly employed for plasma samples.[4] For plant materials, a methanolic extraction with sonication is a typical procedure.[5][6]

HPLC-UV Method
  • Instrumentation: Agilent 1200 Series HPLC System with a Diode Array Detector (DAD) or equivalent.[3]

  • Column: Kinetex 5 µM EVO C18 (150 x 4.6 mm, 5 µm particle size) or similar.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium bicarbonate, pH 9.5) and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV absorbance at 226 nm.[7]

  • Injection Volume: 10 µL.[7]

LC-MS/MS Method
  • Instrumentation: Waters Acquity UPLC coupled with a Xevo TQ-S Micro triple quadrupole mass spectrometer or a similar system.[8]

  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 × 100 mm) or equivalent.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of aqueous ammonium acetate buffer (e.g., 10mM, pH 3.5) and acetonitrile.[8]

  • Flow Rate: 0.35 mL/min.[8]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[4]

  • Injection Volume: 4 µL.[8]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for the cross-validation process and the logical relationship of the comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison sample Biological Matrix (e.g., Plasma, Plant Extract) extraction Extraction (e.g., Protein Precipitation, LLE, SPE) sample->extraction hplc HPLC-UV Analysis extraction->hplc lcms LC-MS/MS Analysis extraction->lcms data_hplc HPLC Data (Concentration) hplc->data_hplc data_lcms LC-MS/MS Data (Concentration) lcms->data_lcms cross_val Cross-Validation (Statistical Comparison) data_hplc->cross_val data_lcms->cross_val final final cross_val->final Report Generation

Figure 1: Experimental workflow for cross-validation.

logical_relationship cluster_methods Analytical Methods cluster_parameters Validation Parameters cluster_comparison Comparative Assessment HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity LCMS LC-MS/MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Sensitivity LCMS->Selectivity Equivalency Data Equivalency Assessment Linearity->Equivalency Accuracy->Equivalency Precision->Equivalency Sensitivity->Equivalency Selectivity->Equivalency Conclusion Conclusion Equivalency->Conclusion Conclusion on Method Interchangeability

Figure 2: Logical relationship of cross-validation parameters.

References

A comparative study of the metabolic stability of Paynantheine and mitragynine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic stability of two prominent kratom alkaloids, paynantheine and mitragynine. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data. While significant research has been conducted on mitragynine, it is important to note that quantitative in vitro metabolic stability data for this compound is limited in the current scientific literature.

Metabolic Pathways and Involved Enzymes

Both this compound and mitragynine undergo extensive Phase I and Phase II metabolism in the liver. The primary enzymes responsible for their biotransformation are from the cytochrome P450 (CYP) superfamily.

FeatureThis compoundMitragynine
Primary Metabolic Pathways Oxidative demethylation, hydroxylation, and carboxylation.[1] Similar pathways to mitragynine are indicated.[2]Undergoes hydrolysis of the methylester group, O-demethylation of methoxy groups, followed by oxidation and reduction reactions.[2]
Primary CYP450 Enzymes Predicted to be metabolized by CYP3A4 and CYP2D6.[3]Predominantly metabolized by CYP3A4, with minor contributions from CYP2D6 and CYP2C9.[2]
Phase II Metabolism Excreted as glucuronide and sulfate conjugates.[2]Metabolites undergo glucuronidation and sulfation before excretion.[2]

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

In vitro studies using human liver microsomes are crucial for determining the intrinsic metabolic stability of a compound. While detailed quantitative data for this compound is scarce, qualitative comparisons can be drawn.

ParameterThis compoundMitragynine
Half-Life (t1/2) Data not available in the reviewed literature.Found to be metabolically stable in human liver microsomes and S9 fractions.[4]
Intrinsic Clearance (CLint) Data not available in the reviewed literature.Data not explicitly quantified in the reviewed literature, but stability suggests low intrinsic clearance.
Known Metabolites 9-O-demethyl PAY, 16-carboxy PAY, and various other demethylated and carboxylated forms.[2]7-hydroxymitragynine, 9-O-demethylmitragynine, and 16-carboxymitragynine are major metabolites.[5]

In Vivo Pharmacokinetics in Humans

A clinical study in healthy adult participants provides valuable insights into the in vivo disposition of this compound and mitragynine.

ParameterThis compoundMitragynine
Median Time to Max Concentration (Tmax) 1–2 hours[6]1–2 hours[6]
Median Area Under the Curve (AUC) 430–490 nM·h[6]430–490 nM·h[6]
Median Terminal Half-Life 24–45 hours[6]24–45 hours[6]

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of a compound using HLM.

  • Materials: Test compound (this compound or Mitragynine), pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and an organic solvent (e.g., methanol or acetonitrile) for quenching the reaction.

  • Procedure: a. The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. b. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile). d. Samples are then centrifuged to precipitate proteins. e. The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Humans

This protocol describes a general approach for a clinical pharmacokinetic study.

  • Study Design: A single-dose, open-label study in a cohort of healthy adult volunteers.

  • Procedure: a. Following administration of a standardized dose of kratom product, serial blood samples are collected at predefined time points (e.g., pre-dose, and multiple points post-dose up to 120 hours). b. Plasma is separated from the blood samples. c. Concentrations of the analytes (this compound, mitragynine, and their metabolites) in plasma are quantified using a validated LC-MS/MS method.

  • Data Analysis: Plasma concentration-time data for each analyte are used to determine key pharmacokinetic parameters, including Tmax, Cmax, AUC, and terminal half-life, using non-compartmental analysis.[6]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Data Analysis (t½, CLint) Analyze->Data

In Vitro Metabolic Stability Workflow

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Mitragynine Mitragynine Demethylation O-Demethylation Mitragynine->Demethylation Hydroxylation Hydroxylation Mitragynine->Hydroxylation Hydrolysis Hydrolysis Mitragynine->Hydrolysis Oxidation Oxidation Mitragynine->Oxidation Metabolite_9OD 9-O-Demethylmitragynine Demethylation->Metabolite_9OD Metabolite_7OH 7-Hydroxymitragynine Hydroxylation->Metabolite_7OH Other_Metabolites Other Phase I Metabolites Hydrolysis->Other_Metabolites Oxidation->Other_Metabolites Glucuronidation Glucuronidation Metabolite_7OH->Glucuronidation Sulfation Sulfation Metabolite_7OH->Sulfation Metabolite_9OD->Glucuronidation Metabolite_9OD->Sulfation Other_Metabolites->Glucuronidation Other_Metabolites->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Primary Metabolic Pathways of Mitragynine

G cluster_pk In Vivo Human Pharmacokinetics This compound This compound Tmax: 1-2 h AUC: 430-490 nM·h t½: 24-45 h Mitragynine Mitragynine Tmax: 1-2 h AUC: 430-490 nM·h t½: 24-45 h

Comparative In Vivo Pharmacokinetics

References

Replicating and validating published in vitro findings on Paynantheine's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of Paynantheine, a significant indole alkaloid from the leaves of Mitragyna speciosa (kratom). Its pharmacological profile is compared with key alternative compounds, including other major kratom alkaloids (mitragynine and 7-hydroxymitragynine) and the classical opioid antagonist, naloxone. This document summarizes quantitative data from published findings, details relevant experimental protocols, and presents signaling pathways and workflows to aid in the replication and validation of these in vitro studies.

Data Presentation: Comparative Bioactivity at Key Receptors

The following tables summarize the in vitro binding affinities and functional activities of this compound and its comparators at critical CNS receptors.

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ in µM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Functional Activity at MOR
This compound ~0.41[1]~2.6[1]>10[1]Competitive Antagonist[1]
Mitragynine Partial AgonistWeak AgonistWeak AntagonistPartial Agonist
7-Hydroxymitragynine Potent AgonistPotent AgonistWeak AntagonistPotent Partial Agonist
Naloxone ~0.0039~0.016~0.095Antagonist

Table 2: Comparative Serotonin Receptor Binding Affinities (Kᵢ in nM)

Compound5-HT₁A5-HT₂A5-HT₂B
This compound ~32~815<100
Mitragynine Weak AffinityData Not Prominently ReportedData Not Prominently Reported
7-Hydroxymitragynine No Significant BindingNo Significant BindingNo Significant Binding
Buspirone (example 5-HT₁A agonist) 1.1 - 4.218 - 430330

Experimental Protocols

To facilitate the replication and validation of the presented findings, detailed methodologies for key in vitro assays are provided below.

1. Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for opioid receptors by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the opioid receptor subtype of interest (µ, κ, or δ).

    • Radioligand (e.g., [³H]-naloxone for MOR).

    • Test compound (this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum)

While there are no direct published findings on this compound's effect on smooth muscle contraction, this protocol, widely used for other Mitragyna alkaloids, can be employed for its validation.[2][3] This assay assesses the effect of a test compound on the contractility of isolated smooth muscle tissue.

  • Materials:

    • Male guinea pig.

    • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

    • Test compound (this compound).

    • Agonist (e.g., acetylcholine or electrical field stimulation).

    • Organ bath with an isometric force transducer.

    • Data acquisition system.

  • Procedure:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Clean the ileum segment by gently flushing with Krebs-Henseleit solution.

    • Mount the segment in an organ bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 g.

    • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

    • Induce contractions using a standard agonist (e.g., acetylcholine) or electrical field stimulation to establish a baseline response.

    • Once stable responses are obtained, introduce the test compound (this compound) at varying concentrations to the organ bath and allow it to incubate with the tissue for a predetermined time.

    • Again, induce contraction and record the response in the presence of the test compound.

    • Wash the tissue extensively to remove the test compound and agonist.

    • Compare the amplitude of contractions before and after the application of the test compound to determine its effect (e.g., inhibition or potentiation).

    • Construct a concentration-response curve to determine the EC₅₀ or IC₅₀ of the test compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's bioactivity and the experimental procedures used to assess it.

G cluster_assay Radioligand Binding Assay Workflow prep Prepare Receptor Membranes and Ligand Solutions incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze

Radioligand Binding Assay Workflow (Caption)

G cluster_pathway This compound's Dual Action at µ-Opioid and 5-HT1A Receptors cluster_mor µ-Opioid Receptor cluster_5ht1a 5-HT1A Receptor This compound This compound MOR MOR This compound->MOR HT1A 5-HT1A This compound->HT1A Gi Gαi/o MOR->Gi Antagonizes AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Gi2 Gαi/o HT1A->Gi2 Activates AC2 Adenylyl Cyclase Gi2->AC2 Inhibition cAMP2 ↓ cAMP AC2->cAMP2

This compound's Dual Receptor Action (Caption)

G cluster_workflow Logical Flow for In Vitro Validation start Isolate this compound and Comparators binding_assay Perform Radioligand Binding Assays (MOR, KOR, DOR, 5-HT1A) start->binding_assay functional_assay Conduct Functional Assays (e.g., cAMP accumulation) start->functional_assay muscle_assay Test on Isolated Smooth Muscle (Guinea Pig Ileum) start->muscle_assay data_analysis Compare Ki, IC50, EC50 values across compounds binding_assay->data_analysis functional_assay->data_analysis muscle_assay->data_analysis conclusion Validate Pharmacological Profile data_analysis->conclusion

References

A Comparative Analysis of Paynantheine's Receptor Binding Profile and Traditional Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of paynantheine, a prominent alkaloid from the Mitragyna speciosa (kratom) plant, with that of traditional opioid analgesics such as morphine, fentanyl, and oxycodone. The information is presented to elucidate their distinct pharmacological mechanisms at the molecular level, supported by quantitative data and detailed experimental methodologies.

This compound is one of the most abundant alkaloids in kratom leaves, constituting approximately 10-15% of the total alkaloid content.[1][2] Unlike the primary kratom alkaloid, mitragynine, and its potent derivative, 7-hydroxymitragynine, this compound exhibits a unique interaction with opioid receptors.[1] Traditional opioid analgesics are the cornerstone for managing moderate to severe pain, primarily exerting their effects through agonism at the μ-opioid receptor (MOR).[3] Understanding the differences in receptor interaction is critical for evaluating the pharmacological potential and safety profiles of these compounds.

Quantitative Comparison of Receptor Binding Profiles

The fundamental difference between this compound and traditional opioids lies in their affinity (Ki) for and functional activity at the classical opioid receptors: mu (μ), delta (δ), and kappa (κ). The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors; a lower Ki value signifies a higher binding affinity. Functional activity defines whether the ligand activates (agonist) or blocks (antagonist) the receptor upon binding.

The following table summarizes the receptor binding and functional data for this compound and selected traditional opioid analgesics, compiled from in vitro studies using human opioid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivitySource(s)
This compound μ-Opioid (MOR)~410Competitive Antagonist[4][5]
κ-Opioid (KOR)~2600Competitive Antagonist[5][6]
δ-Opioid (DOR)>10,000 (Negligible)N/A[5][7]
Morphine μ-Opioid (MOR)~1.2Full Agonist[8][9]
κ-Opioid (KOR)~230Agonist
δ-Opioid (DOR)~270Agonist
Fentanyl μ-Opioid (MOR)~1.3Potent Full Agonist[9][10]
κ-Opioid (KOR)~1600Agonist
δ-Opioid (DOR)~1800Agonist
Oxycodone μ-Opioid (MOR)~26Full Agonist[9][11]
κ-Opioid (KOR)~7400Agonist
δ-Opioid (DOR)~10,000Agonist

Note: Ki values can vary between studies due to different experimental conditions and radioligands used. The values presented are representative examples.

Signaling Pathways and Mechanism of Action

Opioid receptors are class A G protein-coupled receptors (GPCRs).[3] The functional activity of a ligand—whether it acts as an agonist or an antagonist—is determined by its ability to induce a conformational change in the receptor that initiates intracellular signaling.

Agonist-Mediated Signaling (Traditional Opioids): Traditional opioids like morphine and fentanyl are agonists.[3] Their binding to the μ-opioid receptor stabilizes an active receptor conformation, leading to the activation of inhibitory G proteins (Gi/o).[12] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), closure of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[12][13] This cascade ultimately reduces neuronal excitability, producing potent analgesia.

Antagonistic Action (this compound): In contrast, this compound is a competitive antagonist at the μ- and κ-opioid receptors.[4][7] It binds to the same site as agonists but fails to induce the active conformational state required for G-protein activation.[4] By occupying the receptor, it blocks agonists from binding and initiating the signaling cascade, thereby preventing a receptor response.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Effects MOR μ-Opioid Receptor (Inactive) MOR_active μ-Opioid Receptor (Active) MOR->MOR_active Conformational Change G_Protein G-Protein (GDP-bound) MOR_active->G_Protein Activates G_Protein_active Gα-GTP + Gβγ G_Protein->G_Protein_active GDP → GTP Exchange AC Adenylyl Cyclase (Inhibited) G_Protein_active->AC Inhibits Ca Ca²⁺ Channels (Closed) G_Protein_active->Ca Inhibits K K⁺ Channels (Opened) G_Protein_active->K Activates Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds Antagonist Antagonist (this compound) Antagonist->MOR Binds & Blocks Response ↓ Neuronal Excitability (Analgesia) AC->Response Ca->Response K->Response

Opioid receptor G-protein signaling pathway.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: radioligand competition binding assays to determine binding affinity (Ki) and [³⁵S]GTPγS functional assays to assess functional activity.

Radioligand Competition Binding Assay

This assay is the gold standard for quantifying the binding affinity of a compound for a specific receptor.[4]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) engineered to express a high density of the human opioid receptor subtype of interest (e.g., MOR).[4]

  • Assay Reaction: A constant, low concentration of a high-affinity radiolabeled ligand (e.g., [³H]diprenorphine or the agonist [³H]DAMGO) is incubated with the prepared cell membranes.[4][12]

  • Competitive Binding: The reaction is carried out in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient period to reach binding equilibrium.[12]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[4]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[4]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific radioligand binding. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

Radioligand_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate Membranes with [³H]L* and L Membranes->Incubation Radioligand Radioligand ([³H]L*) Radioligand->Incubation TestCompound Test Compound (L) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Unbound Counting Scintillation Counting Filtration->Counting Measure Radioactivity Plot Plot % Inhibition vs. [L] Counting->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Ki via Cheng-Prusoff IC50->Ki

Workflow of a Radioligand Competition Binding Assay.
[³⁵S]GTPγS Functional Assay

This is a functional assay that directly measures G-protein activation, allowing for the differentiation of agonists, antagonists, and inverse agonists.[14]

Objective: To quantify the ability of a compound to stimulate (agonist) or block (antagonist) G-protein activation mediated by a GPCR.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the opioid receptor are used.[15]

  • Assay Reaction: Membranes are incubated in a buffer containing GDP, Mg²⁺ ions, and the test compound.[16]

  • G-Protein Activation: The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the mixture to initiate the reaction.[15]

    • For Agonists: An agonist will bind to the receptor, causing it to activate its associated G-protein. The G-protein then releases GDP and binds [³⁵S]GTPγS. This leads to an increase in incorporated radioactivity.[14]

    • For Antagonists: To test for antagonism, the assay is run in the presence of a known agonist. An antagonist will compete with the agonist for receptor binding, thereby preventing G-protein activation and reducing the amount of [³⁵S]GTPγS binding compared to the agonist alone.[4]

  • Incubation: The reaction is incubated at 30°C for a set period (e.g., 60 minutes).[15]

  • Separation & Quantification: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.[15]

  • Data Analysis:

    • Agonism: Data are plotted as [³⁵S]GTPγS binding versus log agonist concentration to determine potency (EC50) and efficacy (Emax).

    • Antagonism: Data are analyzed to determine the concentration of the antagonist required to inhibit the agonist-stimulated signal.

GTPgS_Assay cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist Binds to Receptor G_Protein_A G-Protein Activation GDP exchanged for [³⁵S]GTPγS Agonist->G_Protein_A Signal_A Increased [³⁵S] Signal G_Protein_A->Signal_A Antagonist This compound (Antagonist) + Agonist This compound binds to Receptor G_Protein_B No G-Protein Activation Agonist is blocked Antagonist->G_Protein_B Signal_B Basal [³⁵S] Signal G_Protein_B->Signal_B

Principle of the [³⁵S]GTPγS Functional Assay.

Discussion and Conclusion

The experimental data clearly delineate a fundamental divergence in the mechanism of action between this compound and traditional opioid analgesics.

  • Traditional Opioids: These compounds (morphine, fentanyl, oxycodone) are characterized by high-affinity binding to and potent agonism at the μ-opioid receptor.[8][9][10] Their therapeutic efficacy as analgesics is a direct result of this MOR agonism. This same mechanism, however, is also responsible for their significant side effects, including respiratory depression, sedation, and the potential for misuse and dependence.[3]

  • This compound: this compound displays a markedly different profile. It has a significantly lower affinity for the μ-opioid receptor (Ki of ~410 nM) compared to traditional opioids (Ki in the low single-digit nM range).[4][9][10] Critically, its functional activity is that of a competitive antagonist, meaning it blocks the receptor without activating it.[4][7] It also shows antagonistic properties at the κ-opioid receptor and has negligible affinity for the δ-opioid receptor.[5][6][7]

Implications: The antagonistic profile of this compound indicates that it does not produce direct opioid-like analgesic effects. Instead, its presence in kratom may serve to modulate the overall pharmacological effects by competing with and potentially attenuating the activity of MOR agonists like mitragynine and 7-hydroxymitragynine.[4] This modulatory role distinguishes it from classical opioids and positions it as a compound of interest for understanding the complex polypharmacology of kratom.

References

A Comparative Analysis of the Therapeutic Index of Paynantheine and Other Key Kratom Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. In the context of kratom (Mitragyna speciosa), understanding the TI of its constituent alkaloids is paramount for evaluating their potential as therapeutic agents. This guide provides a comparative assessment of the therapeutic profiles of paynantheine, mitragynine, and 7-hydroxymitragynine, focusing on their interactions with opioid receptors, analgesic efficacy, and toxicity.

Comparative Quantitative Data

The following table summarizes the key pharmacological and toxicological parameters for this compound, mitragynine, and 7-hydroxymitragynine based on available preclinical data. A direct therapeutic index for this compound is not established due to its antagonist nature at opioid receptors and lack of determined lethal dose.

ParameterThis compoundMitragynine7-Hydroxymitragynine
Receptor Binding Affinity (Kᵢ, nM)
µ-Opioid Receptor (MOR)~410 (antagonist)[1]161 - 709 (partial agonist/antagonist)[2][3][4]7.16 - 77.9 (partial agonist)[2][3][4]
δ-Opioid Receptor (DOR)No measurable binding <10 µM (human)[1][5]~6800[2]~243[2]
κ-Opioid Receptor (KOR)~2600[1]~1700[2]~220[2]
Functional Activity at MOR Competitive Antagonist[1][6]Partial Agonist / Antagonist[2][4][7]Partial Agonist[2][4]
Analgesic Efficacy (ED₅₀) Not established as a direct analgesic10.5 mg/kg (oral, mice)[8]; 106 mg/kg (s.c., mice)[9]Significantly more potent than mitragynine[9]
Toxicity (LD₅₀) Not determined[1]547.7 mg/kg (oral, mice)[10][11]; 27.8 mg/kg (IV, mice)[11]Not determined orally (no deaths observed)[11][12]; 24.7 mg/kg (IV, mice)[11]
Therapeutic Index (LD₅₀/ED₅₀) Not applicable~52 (oral, mice)Not determinable from available oral data

Signaling Pathways and Functional Activity

The primary mechanism of action for the opioid-like effects of kratom alkaloids involves their interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Mitragynine and its metabolite, 7-hydroxymitragynine, are considered partial agonists at the MOR.[2][4] This means they bind to and activate the receptor, but do not produce the maximal response that a full agonist (like morphine) would. This partial agonism is thought to contribute to a potentially better safety profile, particularly concerning respiratory depression.[9]

In contrast, this compound acts as a competitive antagonist at the mu- and kappa-opioid receptors.[1][6] It binds to these receptors but does not activate them, thereby blocking the effects of agonists like mitragynine and 7-hydroxymitragynine.[6] This antagonistic activity suggests that this compound itself does not produce typical opioid-like analgesia but may modulate the overall pharmacological effects of whole kratom extract.

Interestingly, some research suggests that this compound and other alkaloids may also interact with serotonin receptors, which could contribute to mood-enhancing effects and non-opioid mediated analgesia.[1][13]

Kratom Alkaloid Signaling at Mu-Opioid Receptor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release MOR Mu-Opioid Receptor (MOR) Neurotransmitter Release->MOR Pain Signal G_Protein G-protein (Gi/o) MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Mitragynine Mitragynine (Partial Agonist) Mitragynine->MOR Binds & Partially Activates 7-OH-Mitragynine 7-Hydroxymitragynine (Partial Agonist) 7-OH-Mitragynine->MOR Binds & Partially Activates This compound This compound (Antagonist) This compound->MOR Binds & Blocks

Caption: Signaling pathway of kratom alkaloids at the mu-opioid receptor.

Experimental Protocols

The data presented in this guide are derived from a variety of preclinical experimental models. Below are detailed methodologies for key experiments used to assess the therapeutic index of kratom alkaloids.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Methodology:

  • Tissue/Cell Preparation: Homogenates of brain tissue or cultured cells expressing the opioid receptor of interest (e.g., CHO or HEK cells transfected with human opioid receptors) are prepared.

  • Incubation: The prepared homogenates are incubated with a radiolabeled ligand (a compound known to bind with high affinity to the receptor, e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (e.g., this compound, mitragynine).

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Analgesia Models

Objective: To assess the analgesic (pain-relieving) efficacy of a compound.

1. Hot Plate Test:

  • Apparatus: A metal plate maintained at a constant temperature (e.g., 55°C).

  • Procedure: A mouse or rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • Measurement: The test compound is administered, and the latency is measured at various time points post-administration. An increase in latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

2. Tail-Flick Test:

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: The animal's tail is exposed to the heat source, and the time taken to flick the tail away is measured.

  • Measurement: Similar to the hot plate test, an increased tail-flick latency after drug administration signifies analgesia.

3. Acetic Acid-Induced Writhing Test:

  • Procedure: An intraperitoneal injection of a dilute acetic acid solution is administered to a mouse, which induces a characteristic stretching and writhing behavior.

  • Measurement: The number of writhes is counted over a specific period (e.g., 20 minutes). A reduction in the number of writhes in drug-treated animals compared to a control group indicates peripheral analgesic activity.[14]

Acute Toxicity (LD₅₀) Determination

Objective: To determine the median lethal dose (LD₅₀) of a substance.

Methodology (Up-and-Down Procedure - OECD 425):

  • Animal Model: Typically conducted in rodents (mice or rats).

  • Dosing: A single animal is dosed with the test substance at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over a specified period (e.g., 48 hours to 14 days).

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: This sequential dosing continues until a sufficient number of reversals (survival followed by death or vice versa) are observed. The LD₅₀ is then calculated using statistical methods, such as maximum likelihood estimation.

Experimental Workflow for Therapeutic Index Assessment cluster_0 Efficacy Assessment (Analgesia) cluster_1 Toxicity Assessment Animal_Groups_E Animal Groups (e.g., Mice, n=8-10/group) Dosing_E Administer Vehicle or Test Compound (Multiple Doses) Animal_Groups_E->Dosing_E Analgesia_Test Perform Analgesia Assay (e.g., Hot Plate, Tail-Flick) Dosing_E->Analgesia_Test Measure_E Measure Response (e.g., Latency, Writhing Count) Analgesia_Test->Measure_E ED50_Calc Calculate ED₅₀ Measure_E->ED50_Calc TI_Calc Calculate Therapeutic Index (TI = LD₅₀ / ED₅₀) ED50_Calc->TI_Calc Animal_Groups_T Animal Groups (e.g., Mice, n=5-8/group) Dosing_T Administer Vehicle or Test Compound (High Doses) Animal_Groups_T->Dosing_T Observation Observe for Toxicity & Mortality (e.g., 48h - 14 days) Dosing_T->Observation LD50_Calc Calculate LD₅₀ Observation->LD50_Calc LD50_Calc->TI_Calc

Caption: A typical experimental workflow for determining the therapeutic index.

Conclusion

The assessment of the therapeutic index of kratom alkaloids reveals a complex pharmacological landscape.

  • 7-Hydroxymitragynine emerges as the most potent MOR agonist of the three, contributing significantly to the analgesic effects of kratom.[9][15] Its G protein-biased agonism may suggest a wider therapeutic window compared to classical opioids, though more research is needed to confirm this in humans.[9] The lack of oral lethality in mouse studies is a notable finding, but intravenous toxicity is comparable to heroin, highlighting the importance of the route of administration.[11][16]

  • Mitragynine , the most abundant alkaloid, is a less potent MOR partial agonist.[2][4] Its oral LD₅₀ in mice is high, suggesting a relatively wide therapeutic window for its analgesic effects when administered orally.[9][10] The conversion of mitragynine to the more potent 7-hydroxymitragynine in vivo is a key factor in its overall analgesic effect.[9][17]

  • This compound presents a contrasting profile. As a competitive MOR antagonist, it does not appear to contribute directly to opioid-like analgesia.[1][6][18] Instead, it may modulate the activity of agonist alkaloids within the complex mixture of a whole kratom extract, potentially mitigating some of the opioid-like effects. Its therapeutic index in the traditional sense is not applicable due to its lack of agonistic efficacy at opioid receptors. The absence of toxicity data (LD₅₀) for this compound is a significant knowledge gap.[1]

References

Safety Operating Guide

Navigating the Disposal of Paynantheine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Paynantheine, an indole alkaloid of interest in pharmacological research. While currently available safety data indicates a low hazard profile for this compound, adherence to established laboratory waste management protocols is imperative.

Key Chemical and Safety Data

A comprehensive understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C23H28N2O4[1]
Molecular Weight 396.5 g/mol [1]
NFPA Health Rating 0[2]
NFPA Fire Rating 0[2]
NFPA Reactivity Rating 0[2]

Experimental Protocols: A Step-by-Step Disposal Procedure

The following protocol is a general guideline based on available safety information and standard laboratory practices for non-hazardous chemical waste. Researchers must always consult and adhere to their institution's specific waste disposal policies and local regulations.

1. Initial Assessment and Consultation:

  • Review your institution's chemical hygiene plan and waste disposal guidelines.

  • Contact your institution's Environmental Health and Safety (EHS) office to confirm the appropriate disposal pathway for this compound. Provide them with the Safety Data Sheet (SDS) if available.

2. Waste Collection and Segregation:

  • Collect waste this compound, including pure compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, well-labeled waste container.

  • Do not mix this compound waste with other waste streams, particularly hazardous waste, unless explicitly approved by your EHS office.

3. Labeling:

  • Clearly label the waste container with "this compound Waste" and the approximate amount. Include the date of initial waste accumulation.

4. Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

5. Disposal Request:

  • Once the container is full, or as per your laboratory's routine waste pickup schedule, submit a chemical waste pickup request to your EHS office.

Important Note: Although the Safety Data Sheet for this compound indicates it is not a classified hazardous substance, it explicitly advises against allowing it to enter sewers or surface and ground water[2]. Therefore, disposal down the drain is not a recommended practice.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created. This diagram outlines the logical steps a researcher should follow, from initial waste generation to final disposal.

Paynantheine_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS Office and SDS start->consult_ehs is_hazardous Classified as Hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol: - Segregate - Label as Hazardous - Request Hazardous Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Protocol: - Collect in Designated Container - Label Clearly - Store Securely is_hazardous->non_hazardous_disposal No request_pickup Request Waste Pickup from EHS hazardous_disposal->request_pickup non_hazardous_disposal->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By following these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Paynantheine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Paynantheine. While official classifications indicate minimal hazard, this document outlines procedural best practices to ensure personnel safety and experimental integrity, positioning your laboratory as a leader in chemical handling safety.

Hazard Assessment and Classification

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Safety data sheets indicate that under normal handling of small, analytical quantities, no special personal protective equipment is explicitly required.[1] The substance generally does not irritate the skin.[1]

However, it is crucial to recognize that the toxicological properties of this compound have not been exhaustively studied.[2][3] Much of the available safety data is derived from studies of whole kratom extracts rather than the isolated alkaloid, and no lethal dose (LD₅₀) has been established for this compound.[3] Therefore, adopting a policy of prudent laboratory practice is the most responsible approach.

Quantitative Safety and Property Data

To facilitate a comprehensive risk assessment, the following table summarizes the available quantitative and qualitative safety data for this compound.

ParameterValue / ObservationSource(s)
GHS Classification Not Classified[1]
Hazard Pictograms None[1]
Signal Word None[1]
NFPA 704 Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS® Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Toxicology Profile Favorable safety profile relative to other kratom alkaloids; low direct toxicity.[2][3] No LD₅₀ established.[2][3][2][3]
Molecular Formula C₂₃H₂₈N₂O₄[4][5]
Molecular Weight ~396.5 g/mol [4][5]

Personal Protective Equipment (PPE) Protocol

Despite the non-hazardous classification, the following PPE is mandatory as a baseline for standard laboratory practice when handling this compound in any form.[6][7][8]

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles must be worn at all times. Standard prescription glasses are not a substitute for safety glasses.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn when there is any risk of skin contact. Gloves should be inspected for damage before each use and removed promptly and properly to avoid skin contamination.[7]

  • Body Protection: A professional lab coat that is fully buttoned should be worn to protect skin and clothing.[6] Long pants and closed-toe shoes are required in the laboratory.[6][7]

  • Respiratory Protection: Not generally required when handling small quantities in a well-ventilated area.[1] However, if there is a risk of generating aerosols or dust from powdered forms, work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Step 1: Preparation & Area Setup

  • Designate a specific, uncluttered area for handling this compound.

  • Ensure safety equipment, including an eyewash station and safety shower, is accessible.

  • Verify that a chemical spill kit is readily available.[9]

  • If handling the substance as a powder, perform manipulations on a disposable surface or within a chemical fume hood to contain any potential dust.

Step 2: Handling the Compound

  • For Solids (Powder):

    • Don all required PPE as outlined in Section 3.

    • Use dedicated spatulas and weigh boats for measurement.

    • Avoid practices that generate dust, such as scraping or vigorous shaking.

    • Close the container tightly immediately after use.

  • For Solutions:

    • This compound may be supplied in a solvent (e.g., methanol, DMSO).[4] Always review the Safety Data Sheet for the solvent, as it may pose a greater hazard than the solute.

    • Use a pipette bulb or other mechanical device for any liquid transfers; never pipette by mouth.[7]

    • Conduct transfers of volatile solutions within a chemical fume hood.

Step 3: Post-Handling & Decontamination

  • Clean the work area thoroughly with an appropriate solvent or cleaning agent.

  • Properly doff and dispose of gloves and any other disposable PPE.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Procedure & Disposal prep_risk Conduct Risk Assessment prep_area Prepare Designated Work Area prep_risk->prep_area prep_ppe Select & Inspect PPE prep_area->prep_ppe handle_don Don PPE: Lab Coat, Goggles, Gloves prep_ppe->handle_don Proceed to Handling handle_weigh Weigh/Measure Compound (Use Fume Hood for Powders) handle_don->handle_weigh handle_dissolve Prepare Solution or Perform Experiment handle_weigh->handle_dissolve handle_store Securely Store/ Close Container handle_dissolve->handle_store clean_decon Decontaminate Work Surface & Equipment handle_store->clean_decon Proceed to Cleanup clean_doff Doff PPE Properly clean_decon->clean_doff clean_waste Segregate & Dispose of Chemical Waste clean_doff->clean_waste clean_wash Wash Hands Thoroughly clean_waste->clean_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Do Not Dispose in Sink or General Trash: this compound should not be poured down the drain or thrown into the regular trash.[1]

  • Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions of this compound should be collected in a labeled, sealed hazardous waste container. The type of container and specific labeling will depend on the solvent used.

  • Follow Institutional Guidelines: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9]

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.